4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUCZTOBYSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680210-85-9 | |
| Record name | 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile chemical properties
An In-depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Properties, Synthesis, and Reactivity
Introduction: A Versatile Heterocyclic Building Block
This compound is a synthetically valuable heterocyclic compound built upon the quinolin-2(1H)-one (also known as 2-quinolone or carbostyril) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1] The unique arrangement of a chlorine atom at the 4-position and a nitrile group at the 3-position renders this molecule an exceptionally versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups significantly activates the C4-chloro substituent for nucleophilic displacement, making it the focal point of its chemical reactivity and the primary reason for its utility in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and core reactivity, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂O | [2] |
| Molecular Weight | 204.61 g/mol | [2] |
| CAS Number | 33899-70-6 (representative) | N/A |
| Appearance | Typically an off-white to light yellow solid | General Observation |
| Hazard Codes | Xi (Irritant) | [2] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, distinct absorption bands corresponding to its key functional groups. A sharp peak is expected around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch. A strong absorption between 1650-1680 cm⁻¹ corresponds to the C=O (amide carbonyl) stretch of the quinolinone ring. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and a band for the C-Cl bond can be found in the fingerprint region, typically below 800 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would show a broad singlet in the downfield region (typically >11 ppm) for the N-H proton of the lactam. The four protons on the fused benzene ring would appear as a complex multiplet system between 7.0-8.5 ppm .
-
¹³C-NMR: Key signals would include the nitrile carbon (C≡N) around 115-120 ppm , the carbonyl carbon (C=O) around 160-165 ppm , and the carbons of the benzene ring between 115-140 ppm . The carbons at C3 and C4, bearing the nitrile and chloro groups respectively, would also have distinct chemical shifts influenced by these substituents.
-
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak (M⁺) cluster at m/z 204 and 206, with an approximate intensity ratio of 3:1. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.
Synthesis: A Standardized Protocol
The most common and efficient synthesis of this compound involves the chlorination of its 4-hydroxy precursor, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The causality behind this choice lies in the need for a potent chlorinating agent to replace the hydroxyl group on the electron-deficient quinolinone ring. Phosphoryl chloride (POCl₃) is the reagent of choice due to its high reactivity and efficacy in this type of transformation.
Experimental Protocol: Chlorination of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This protocol is a self-validating system, where reaction completion can be monitored, and the product can be isolated and purified using standard laboratory techniques.
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1 equivalent) to the flask.
-
Reaction Setup: Carefully add phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask. A few drops of a tertiary amine base like triethylamine or N,N-dimethylformamide (DMF) can be added to catalyze the reaction.[3]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.
Caption: Key nucleophilic substitution pathways.
Applications in Drug Discovery
The 2-oxo-quinoline core is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [1][4]this compound serves as a high-value intermediate, providing a direct route to novel chemical entities for drug screening libraries.
The functionalization at the C4 position is often crucial for biological activity. [5]By replacing the chloro group with carefully chosen moieties, researchers can fine-tune a molecule's properties, such as its ability to bind to a specific enzyme or receptor. For example, the introduction of substituted amine side chains at C4 has been a successful strategy in developing antimalarial agents based on the related 4-aminoquinoline scaffold. [5]The incorporation of chlorine itself into the final drug molecule is also a well-established strategy in medicinal chemistry to enhance metabolic stability or binding affinity. [6]Therefore, derivatives synthesized from this chloro-intermediate are promising candidates for a multitude of therapeutic targets.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and highly efficient nucleophilic aromatic substitution at the C4 position, make it an invaluable tool for researchers. The ability to easily generate diverse libraries of 4-substituted quinolinones provides a robust pipeline for the discovery of new therapeutic agents and advanced materials.
References
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El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1233. [Link]
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Al-Awadhi, H., Abdel-Khalik, M. M., & Elnagdi, M. H. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
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El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]
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Muscia, G. C., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. [Link]
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Al-Awadhi, H., Abdel-Khalik, M. M., & Elnagdi, M. H. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
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ResearchGate. (2013). One-Step Multicomponent Synthesis of 2-Oxo-Quinolin-3-yl-Dihydropyrimidinone and 2-oxo-1, 2-Dihydroquinolin-3-yl-tetrahydroquinazolinedione Derivatives. ResearchGate. [Link]
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PubChem. (n.d.). 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. PubChem. [Link]
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Kim, J. Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. [Link]
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Betancourt-Jiménez, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. [Link]
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ResearchGate. (2009). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. ResearchGate. [Link]
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Muscia, G., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
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Li-qian, S. (2006). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. [Link]
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Al-Hiari, Y. M., et al. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[7][8]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. National Institutes of Health. [Link]
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Abdel-Gawad, H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Institutes of Health. [Link]
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Brieflands. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. [Link]
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An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure has been extensively explored by medicinal chemists, leading to the development of drugs with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a molecule whose precise mechanism of action has not yet been fully elucidated in scientific literature. However, by examining its distinct structural features—the 4-chloro substituent, the 2-oxo (quinolone) core, and the 3-carbonitrile group—we can infer a set of putative mechanisms based on the established activities of closely related analogues. This document will serve as an in-depth technical exploration of these potential biological activities, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into potential antibacterial and anticancer pathways, propose structure-activity relationships, and outline a comprehensive experimental plan to validate these hypotheses.
Chapter 1: The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system is a cornerstone in the development of therapeutic agents.[4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects. This versatility stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its biological and pharmacological properties.[2][6] Quinoline-based compounds have been successfully developed as antibacterial agents (fluoroquinolones), antimalarials (chloroquine), and a growing number of anticancer therapeutics.[2][7] The mechanisms through which these derivatives exert their effects are varied and include inhibition of crucial enzymes like DNA gyrase and topoisomerase, modulation of protein kinases involved in cell signaling, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[4][8] This inherent bioactivity of the quinoline core provides a strong rationale for investigating the therapeutic potential of novel derivatives like this compound.
Chapter 2: Putative Antibacterial Mechanism of Action: Targeting DNA Gyrase
A significant class of quinoline-based antibacterial agents, the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial therapy.[10][12] The common structural features required for this activity include a bicyclic skeleton with a keto group at position 4 and a carboxylic acid at position 3.[10]
While this compound possesses a 2-oxo group instead of the typical 4-oxo, and a carbonitrile instead of a carboxylic acid at position 3, the overall quinolone scaffold suggests that DNA gyrase remains a plausible target. The carbonitrile group is also found in other bioactive quinoline derivatives with antimicrobial properties.[1][6] It is hypothesized that the molecule could bind to the DNA-gyrase complex, trapping the enzyme in its cleaved-complex state and leading to double-stranded DNA breaks and subsequent bacterial cell death.[10] The 4-chloro substituent may further enhance this activity, as halogenation at various positions of the quinoline ring is a common strategy in the development of potent antibacterial agents.[13]
Proposed Interaction with DNA Gyrase
The proposed mechanism involves the stabilization of the covalent complex formed between DNA gyrase and DNA. By intercalating into the DNA at the site of cleavage, the quinolone core prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks.
Chapter 3: Putative Anticancer Mechanisms of Action
The quinoline scaffold is prevalent in a multitude of compounds investigated for their anticancer properties.[4][8] Derivatives have been shown to act through several mechanisms, including the inhibition of key signaling proteins, induction of apoptosis, and cell cycle arrest.[8][14] Based on its structural components, this compound is likely to exhibit pleiotropic anticancer effects.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[15][16] Dysregulation of RTK activity is a hallmark of many cancers.
-
VEGFR Inhibition: The vascular endothelial growth factor receptor (VEGFR), particularly VEGFR-2, is a key player in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[17][18] Several quinoline-based molecules, such as lenvatinib, are potent VEGFR inhibitors.[19][20] It is plausible that this compound could bind to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and blocking downstream signaling.[17][21]
-
c-Met Inhibition: The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is another RTK implicated in tumor progression and metastasis.[22] The 2-oxo-1,2-dihydroquinoline (or quinolin-2-one) scaffold is a key structural feature of several potent c-Met kinase inhibitors.[23] Given that the target compound contains this core structure, it is a strong candidate for a c-Met inhibitor.[23][24]
Modulation of Intracellular Signaling Pathways
Inhibition of RTKs like VEGFR and c-Met directly impacts downstream intracellular signaling cascades critical for cancer cell survival and proliferation.[24]
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PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer, controlling cell growth, survival, and metabolism.[25][26][27] Quinoline derivatives have been shown to disrupt this pathway, often leading to decreased proliferation and apoptosis.[25][28][29] By inhibiting an upstream RTK, this compound would likely suppress the phosphorylation and activation of PI3K, Akt, and mTOR.[25]
-
Ras/Raf/MEK Pathway: This pathway is also activated by RTKs and plays a central role in regulating cell proliferation.[16] Inhibition of this cascade is another potential downstream effect of the target compound's activity on RTKs.
Below is a diagram illustrating the potential points of intervention for quinoline derivatives within the PI3K/Akt/mTOR signaling pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
A key outcome of effective cancer therapy is the induction of apoptosis, or programmed cell death. Numerous quinoline derivatives have been demonstrated to be potent inducers of apoptosis.[14][30][31][32] This process is often triggered by the inhibition of pro-survival signaling pathways (like PI3K/Akt) and involves the activation of a cascade of enzymes called caspases.[33][34] Representative 2-oxo-quinoline derivatives have been shown to induce apoptosis accompanied by an increase in intracellular reactive oxygen species (ROS).[35][36] It is highly probable that this compound induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio and activation of caspase-3.[33]
Cell Cycle Arrest
In addition to inducing cell death, anticancer agents can halt the proliferation of cancer cells by causing cell cycle arrest. Quinoline-based compounds frequently cause arrest at the G2/M phase of the cell cycle.[14][35][36][37] This prevents the cells from dividing and can ultimately lead to apoptosis. The mechanism can involve the inhibition of key cell cycle regulators like Cell Division Cycle (CDC) phosphatases.[38] Given the prevalence of this activity among related compounds, G2/M arrest is a probable outcome of treating cancer cells with this compound.
Chapter 4: Structure-Activity Relationship (SAR) Analysis
The specific biological activity of the target compound can be inferred from its constituent chemical groups:
-
4-Chloro Group: The presence of a chlorine atom at the 4-position is a common feature in many bioactive quinolines. It is known to contribute to both antimalarial and antibacterial activity and can enhance the anticancer properties of the scaffold.[7][13][39]
-
2-Oxo (Quinolone) Group: This feature is integral to the activity of many kinase inhibitors, particularly those targeting c-Met.[23] It also forms the core of compounds that induce apoptosis and cell cycle arrest.[35][36]
-
3-Carbonitrile Group: While the carboxylic acid group at position 3 is classic for DNA gyrase inhibitors, the carbonitrile moiety is present in various quinoline derivatives with reported antibacterial activity.[1][6] Its contribution to anticancer activity is an area that warrants further investigation.
Chapter 5: Proposed Experimental Validation
Caption: Proposed workflow for experimental validation.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To determine if the compound inhibits the supercoiling activity of bacterial DNA gyrase.
-
Methodology:
-
Purify DNA gyrase (subunits A and B) from a relevant bacterial strain (e.g., S. aureus or E. coli).[40]
-
Set up reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), ATP, purified DNA gyrase, and varying concentrations of the test compound. A known gyrase inhibitor (e.g., Ciprofloxacin) will be used as a positive control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.[40]
-
Protocol 2: In Vitro Kinase Inhibition Assays (VEGFR-2, c-Met)
-
Objective: To measure the direct inhibitory effect of the compound on key receptor tyrosine kinases.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a multi-well plate, combine recombinant human VEGFR-2 or c-Met kinase, a suitable substrate peptide, ATP, and serial dilutions of the test compound. A known inhibitor (e.g., Lenvatinib for VEGFR-2, Cabozantinib for c-Met) will serve as a positive control.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence. A lower signal indicates greater kinase inhibition. Calculate IC50 values.
-
Protocol 3: Cell Viability and Apoptosis Assays
-
Objective: To assess the compound's cytotoxicity and its ability to induce apoptosis in cancer cell lines (e.g., a gastric cancer line like MKN-45 or a lung cancer line like A549).
-
Methodology (MTT Assay for Viability):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm. Calculate the IC50 value, the concentration that reduces cell viability by 50%.
-
-
Methodology (Annexin V-FITC/PI Staining for Apoptosis):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
Protocol 4: Cell Cycle Analysis using Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cancer cells with the IC50 concentration of the compound for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
-
Objective: To confirm the inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Rationale: Probing for the phosphorylated (activated) forms of key proteins in the pathway provides direct evidence of signaling inhibition.
-
Methodology:
-
Treat cancer cells with the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Conclusion
While the specific mechanism of action for this compound is not yet defined, its chemical architecture strongly suggests a profile of potent biological activity. Based on extensive literature on related quinoline and quinolone derivatives, this compound is putatively a multi-target agent. Its potential to act as an antibacterial by inhibiting DNA gyrase and as an anticancer agent through the inhibition of key receptor tyrosine kinases (VEGFR, c-Met), subsequent disruption of crucial signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest is significant. The proposed structure-activity relationships provide a rationale for these hypotheses. The comprehensive experimental plan laid out in this guide offers a clear and robust pathway to systematically investigate and validate these putative mechanisms, paving the way for the potential development of a novel therapeutic agent.
References
Please note: The following is a consolidated list of references synthesized from the search results provided.
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- Anonymous. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Anonymous. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters.
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The Enigmatic Core: A Technical Guide to the Biological Activity of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Preamble: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This bicyclic heterocyclic system is not merely a synthetic curiosity but is found in numerous natural products and clinically approved drugs, underscoring its profound biological relevance.[3] Within this expansive chemical space, the 2-oxo-1,2-dihydroquinoline moiety has emerged as a particularly "privileged" scaffold, conferring upon its derivatives a diverse array of biological functions, including potent anticancer and antimicrobial properties. This guide delves into the specific biological potential of a promising, yet underexplored derivative: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile . While direct and extensive research on this exact molecule is nascent, this document will synthesize available data on closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthetic rationale, postulate its mechanisms of action based on established structure-activity relationships, and outline experimental protocols to facilitate further investigation into its therapeutic potential.
I. The Synthetic Blueprint: Crafting the Core Structure
The synthesis of this compound, while not explicitly detailed in a plethora of literature, can be strategically approached through established methodologies for quinoline and quinolone synthesis. The Gould-Jacobs reaction is a foundational method for constructing the 4-hydroxy-2-quinolone core, which serves as a key precursor.[1][4]
Conceptual Synthetic Workflow
Caption: Workflow for evaluating in vitro anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. In Vitro Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating in vitro antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Structure-Activity Relationship (SAR): Decoding the Pharmacophore
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
4-Chloro Group: The presence of a halogen, particularly chlorine, at the 4-position of the quinoline ring is often associated with enhanced biological activity. It can act as a good leaving group for nucleophilic substitution, allowing for covalent modification of biological targets, or it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
-
2-Oxo Group: The 2-oxo functionality is a key feature of many biologically active quinolones. It can participate in hydrogen bonding interactions with target proteins.
-
3-Carbonitrile Group: The cyano group is a versatile functional group that is isosteric to a carbonyl group and can act as a hydrogen bond acceptor. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule. In some contexts, the nitrile group has been shown to be crucial for potent biological activity. [5]
V. Concluding Remarks and Future Directions
While the existing literature provides a strong foundation for postulating the biological activities of this compound, dedicated research on this specific molecule is imperative to fully elucidate its therapeutic potential. The convergence of a privileged 2-oxo-quinoline scaffold with a reactive 4-chloro substituent and a versatile 3-carbonitrile moiety suggests a high probability of significant anticancer and antimicrobial properties.
Future research should focus on the efficient synthesis of this compound, followed by a comprehensive biological evaluation using the workflows outlined in this guide. Mechanistic studies to identify its precise molecular targets will be crucial for its further development as a potential therapeutic agent. The exploration of this and related derivatives could unveil novel drug candidates with improved efficacy and pharmacological profiles.
VI. References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
-
This compound. ChemUniverse. [Link]
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Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed. [Link]
-
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC - PubMed Central. [Link]
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]
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Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]
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Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC - NIH. [Link]
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Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids. CoLab.
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains. PubMed. [Link]
-
Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC - NIH. [Link]
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A Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives: Synthesis, Reactivity, and Therapeutic Potential
This document provides an in-depth technical examination of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives, a class of compounds demonstrating significant versatility as both synthetic intermediates and biologically active agents. Tailored for researchers and drug development professionals, this guide moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations in synthesis, and the structure-activity relationships that drive their therapeutic applications.
Introduction: The Privileged 2-Quinolinone Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Within this family, the 2-oxo-1,2-dihydroquinoline (or 2-quinolinone) moiety represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[3][4] Its rigid, bicyclic structure provides a defined orientation for appended functional groups, making it an ideal platform for designing targeted therapeutics. The introduction of a cyano group at the C3 position and a reactive chloro group at the C4 position transforms this scaffold into an exceptionally versatile building block: This compound . This guide will explore the synthesis of this key intermediate and its subsequent elaboration into diverse derivatives with significant therapeutic promise.
Core Synthesis: Accessing the Key Intermediate
From an experimental standpoint, the most direct and widely adopted method for synthesizing the this compound core is via a Vilsmeier-Haack type reaction, followed by cyclization. The causality behind this choice lies in its efficiency and use of readily available starting materials.
Synthetic Pathway and Mechanistic Rationale
The synthesis typically begins with an appropriately substituted acetanilide. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent.[4]
The reaction proceeds through several key stages:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.
-
Electrophilic Attack: The activated acetanilide attacks the Vilsmeier reagent, leading to formylation and subsequent chlorination.
-
Cyclization: The key intramolecular cyclization step forms the quinolinone ring.[4]
-
Nitrile Formation: The introduction of the cyano group is integral to this one-pot process.
This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates, thereby improving overall yield and operational simplicity.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This protocol provides a self-validating system for synthesizing a representative example of the core structure.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 5.0 eq) dropwise to the stirred POCl₃, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent is highly exothermic and requires careful control.
-
Addition of Acetanilide: Once the addition is complete, add 4-methylacetanilide (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir for 20-25 hours.[4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The extended heating is necessary to drive the cyclization to completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes excess POCl₃ and precipitates the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure title compound.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound lies in its multiple reactive sites, which allow for systematic structural diversification.
Caption: Key derivatization pathways from the core scaffold.
Nucleophilic Aromatic Substitution at C4
The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles.
-
With Amines: Reaction with primary or secondary amines readily yields 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. These reactions are often carried out in a polar solvent like ethanol or DMF, sometimes with a base to scavenge the HCl byproduct. This pathway is crucial for developing many anticancer and antimicrobial agents.[5]
-
With Alcohols/Phenols: Alkoxides or phenoxides react to form 4-alkoxy/aryloxy ethers. The choice of a strong base like sodium hydride (NaH) to deprotonate the alcohol is critical for driving the reaction forward.
-
With Thiols: Thiols react in the presence of a base to afford 4-thioether derivatives.
Modification at the N1 Position
The nitrogen atom of the quinolinone ring can be alkylated or arylated using an appropriate electrophile (e.g., alkyl halide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This modification is often used to modulate lipophilicity and pharmacokinetic properties.
Transformations of the C3-Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other key groups:
-
Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a primary carboxamide or further to a carboxylic acid.[6][7] These derivatives often exhibit different biological activities and solubility profiles compared to the parent nitrile.
-
Reduction: The nitrile can be reduced to a primary amine, providing another point for diversification.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have been extensively investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[8][9][10] The systematic derivatization allows for the exploration of structure-activity relationships (SAR), providing insights for rational drug design.
Anticancer Activity
Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] The 2-quinolinone core acts as a stable anchor within the ATP-binding pocket of kinases, while substituents at the C4 and other positions interact with specific amino acid residues to confer potency and selectivity.
| Compound Class | Substitution at C4 | General Activity Trend | Potential Targets |
| 4-Anilino Derivatives | Substituted anilines | Potent activity; substitution on the aniline ring is critical for selectivity.[11] | c-Met, EGFR, HER-2[11][12] |
| 4-Phenoxy Derivatives | Substituted phenols | High activity, often against specific cancer cell lines like HT-29 and MKN-45.[11] | c-Met Kinase[11] |
| Fused Heterocycles | Triazoles, Pyrazoles | Often exhibit potent pro-apoptotic activity by arresting the cell cycle.[13][14] | Multiple pathways |
Table 1: Summary of SAR for Anticancer Activity.
Caption: A logical workflow for SAR-driven drug discovery.
Antimicrobial Activity
The quinolone core is famously associated with antibacterial agents (e.g., fluoroquinolones). While structurally distinct from classic fluoroquinolones, 2-quinolinone derivatives also exhibit significant antibacterial and antifungal properties.[5][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.
| Compound Class | Substitution at C4 | Observed Activity | Reference |
| 4-Amino Derivatives | Alkyl/aryl amines | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [5] |
| 4-Sulfonamido Derivatives | Linked to sulfonyl moieties | Potent activity against various bacterial and fungal strains. | [5] |
| Fused Pyrano[3,2-c]quinolines | Derived from 4-hydroxy-2-quinolones | Excellent antibacterial and antifungal activities. | [15] |
Table 2: Summary of SAR for Antimicrobial Activity.
Future Perspectives
The this compound scaffold remains a highly valuable platform in modern drug discovery. Future research will likely focus on several key areas:
-
Development of Highly Selective Kinase Inhibitors: By fine-tuning the substituents at the C4 position, novel derivatives can be designed to target specific kinase isoforms, potentially leading to more effective and less toxic cancer therapies.
-
Combinatorial Chemistry and High-Throughput Screening: The straightforward and robust chemistry of the core scaffold makes it highly amenable to combinatorial synthesis, enabling the rapid generation of large libraries for high-throughput screening against new biological targets.
-
Antiviral and Anti-inflammatory Applications: The broad biological activity profile of quinoline derivatives suggests that these compounds may also hold promise as antiviral or anti-inflammatory agents, which remains a relatively underexplored area.[16][17]
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- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.
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- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC - NIH.
- An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. (1996). Journal of Pharmacy and Pharmacology.
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). PubChem.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central.
- IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. (2021). Ukrainian Chemistry Journal.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). NIH.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... (n.d.).
- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). PMC - PubMed Central.
- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (n.d.). PubMed.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025).
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A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Abstract
This technical guide provides a detailed examination of the physical properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the quinolinone class, its structural characteristics are pivotal for molecular interactions and subsequent biological activity. This document consolidates available data and presents predictive analyses based on analogous structures. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known attributes but also robust, field-proven experimental protocols for the empirical determination of its physicochemical profile. The guide emphasizes the causal reasoning behind methodological choices, ensuring a deep, applicable understanding of the compound's characterization.
Introduction & Molecular Overview
The Quinolinone Scaffold: A Privileged Structure
The quinolin-2(1H)-one moiety is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic structure, combined with opportunities for substitution, allows for the precise spatial orientation of functional groups, making it an ideal template for designing targeted therapeutic agents. The tautomeric relationship between the 2-quinolone and 2-hydroxyquinoline forms is a key chemical feature, with the 2-quinolone form being predominant in both solution and solid states.[1] The introduction of substituents, such as the chloro, oxo, and carbonitrile groups in the target molecule, critically modulates the electronic and steric properties, thereby influencing solubility, crystal packing, and interaction with biological targets.
Molecular Identity of this compound
To ensure clarity and precision, the fundamental molecular identifiers for the subject compound are outlined below.
-
IUPAC Name: this compound
-
Synonyms: 4-Chloro-3-cyano-1,2-dihydro-2-oxoquinoline[2]
-
Chemical Structure: (Placeholder for actual structure image)
Fundamental Physical Properties
A thorough understanding of the fundamental physical properties is the first step in the characterization of any novel compound, informing everything from reaction work-up and purification to formulation and storage.
Summary of Physical Data
The following table summarizes the known and predicted physical properties of the compound. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental values for properties like melting point and solubility are not widely published.
| Property | Value / Observation | Source / Method |
| Appearance | Light beige solid | [2] |
| Melting Point | Data not available. Expected to be >200 °C. | Prediction based on analogs[4] |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | Standard for complex organic solids |
| Solubility | Data not available. | See Protocol 4.2 for determination |
Appearance and Solid-State Form
The compound is described as a light beige solid by commercial suppliers.[2] The color suggests the presence of chromophores within the conjugated quinolinone system. As with most crystalline organic solids, polymorphism can be a factor, potentially influencing properties like melting point and solubility. Therefore, the crystallization method should be consistently controlled and reported.
Thermal Properties
No empirical melting point for this compound is reported in the surveyed literature. However, based on structurally related compounds such as ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (m.p. 202-203 °C), a relatively high melting point is anticipated.[4] A high melting point typically indicates a stable crystal lattice with significant intermolecular forces, such as hydrogen bonding (via the N-H group) and dipole-dipole interactions.
Solubility Profile
Specific solubility data is not available. However, the structure provides clues for a qualitative prediction. The presence of the polar carbonitrile and amide (oxo) groups, along with the N-H hydrogen bond donor, suggests potential solubility in polar aprotic solvents like DMSO and DMF. The largely aromatic and chlorinated backbone would confer solubility in some chlorinated solvents like dichloromethane, while solubility in non-polar solvents (e.g., hexanes) is expected to be low. The compound 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is noted to be slightly soluble in DMSO and methanol, providing a reasonable starting point for screening.[5][6]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features and the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Principle and Application for Structural Elucidation NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the quinolinone ring.
3.1.2 Predicted Spectral Features While a published spectrum for the target molecule is unavailable, we can predict the key features based on its structure and data from similar quinolinones.[1]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (4H): Expected to appear in the δ 7.0-8.5 ppm range as a complex series of doublets and triplets, characteristic of the substituted benzene ring.
-
NH Proton (1H): A broad singlet is anticipated at δ > 11 ppm, typical for an amide proton in DMSO, which readily participates in hydrogen bonding with the solvent.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal is expected around δ 160-165 ppm.[1]
-
Nitrile Carbon (C≡N): A sharp signal around δ 115-120 ppm.
-
Aromatic Carbons: Multiple signals between δ 115-145 ppm. The carbon bearing the chlorine (C4) and the carbon adjacent to the nitrogen (C8a) will have distinct chemical shifts influenced by the heteroatoms.
-
3.1.3 Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar, heterocyclic compounds and its ability to reveal exchangeable protons like N-H.
-
Dissolution: Gently warm and vortex the sample until fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. 2D NMR is crucial for unambiguous assignment of all proton and carbon signals.[1]
Infrared (IR) Spectroscopy
3.2.1 Identifying Functional Groups IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
3.2.2 Predicted IR Absorption Bands Based on the structure and data from a related chloro-substituted oxoquinoline, the following characteristic peaks are expected[1]:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3150-3250 | N-H Stretch | Amide (Lactam) |
| ~2220-2260 | C≡N Stretch | Nitrile |
| ~1660-1680 | C=O Stretch | Amide (Lactam) |
| ~1590-1610 | C=C Stretch | Aromatic Ring |
| ~740-780 | C-Cl Stretch | Aryl Chloride |
3.2.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
3.3.1 Molecular Weight Verification and Isotopic Pattern Analysis Mass spectrometry is indispensable for confirming the molecular weight of a compound. For chlorinated molecules, it provides a definitive diagnostic tool due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
3.3.2 Predicted Mass Spectrum
-
Molecular Ion Peak: The spectrum should show a molecular ion cluster corresponding to [C₁₀H₅³⁵ClN₂O]⁺ at m/z ≈ 204 and an [M+2]⁺ peak for [C₁₀H₅³⁷ClN₂O]⁺ at m/z ≈ 206. The intensity ratio of the M to M+2 peak will be approximately 3:1, which is a classic signature for a molecule containing one chlorine atom.
-
Fragmentation: Key fragmentation pathways may include the loss of CO, Cl, or HCN, providing further structural information.
3.3.3 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Interpretation: Determine the exact mass of the molecular ion to four or more decimal places. Compare this experimental value to the calculated exact mass (204.0145 for C₁₀H₅³⁵ClN₂O) to confirm the elemental composition.
Experimental Methodologies and Workflows
This section provides detailed, standalone protocols for determining the fundamental physical properties discussed previously.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid initial scan to approximate the melting point.
-
For the precise measurement, set the ramp rate to 1-2 °C per minute starting from ~15 °C below the approximate melting point.
-
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.
Protocol for Qualitative Solubility Assessment
-
Solvent Selection: Prepare vials containing 1 mL of a range of solvents, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, and hexanes.
-
Sample Addition: Add ~5 mg of the compound to each vial.
-
Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
Observation with Heating: Gently warm the vials containing undissolved solid to 50 °C and observe any change in solubility.
-
Reporting: Report the qualitative solubility in each solvent at both room temperature and with heating.
Workflow for Comprehensive Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete structural verification of a newly synthesized or acquired batch of this compound.
Caption: Logical workflow for the complete physicochemical characterization of the title compound.
Conclusion
This compound is a compound with significant potential, yet its fundamental physical properties are not extensively documented in public literature. This guide has synthesized the available information and, more critically, provided a predictive framework and detailed experimental protocols for its complete characterization. The predicted high melting point and solubility in polar aprotic solvents, combined with the distinct spectroscopic signatures from its chloro, nitrile, and quinolinone moieties, provide a clear roadmap for researchers. The execution of the described methodologies will fill the existing data gaps and enable the confident use of this compound in further research and development applications.
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. [Link]
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An In-Depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS Number: 680210-85-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinolone scaffold is a well-established privileged structure, known for a wide array of biological activities, including antibacterial and anticancer properties.[1][2][3] This document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this specific chloro-substituted quinolone derivative. Detailed experimental insights, mechanistic considerations, and safety protocols are provided to support researchers in their exploration and utilization of this versatile molecule.
Introduction: The Quinolinone Core in Drug Discovery
The quinolinone motif is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic structure provides a unique scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1][3] The substitution pattern on the quinolinone ring system dramatically influences its pharmacological profile. The presence of a chloro group at the 4-position, an oxo group at the 2-position, and a carbonitrile at the 3-position in the title compound creates a unique electronic and steric environment, predisposing it to a range of chemical transformations and biological activities.
The 4-chloro substituent, in particular, serves as a versatile synthetic handle for introducing further diversity through nucleophilic substitution reactions, allowing for the generation of extensive compound libraries for screening.[3][4][5] The carbonitrile group can also be a key pharmacophoric element or a precursor for other functional groups. This guide will explore the fundamental chemistry and potential of this compound as a valuable building block in the design of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 680210-85-9 | CymitQuimica |
| Molecular Formula | C₁₀H₅ClN₂O | CymitQuimica |
| Molecular Weight | 204.61 g/mol | CymitQuimica |
| Appearance | Light beige solid | CymitQuimica |
| Purity | Typically ≥95% | CymitQuimica |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step sequence, leveraging established named reactions in heterocyclic chemistry. A logical and field-proven synthetic strategy involves the initial construction of the 4-hydroxy-2-oxo-quinoline core, followed by chlorination.
Synthetic Workflow Overview
A plausible and efficient synthesis commences with the Gould-Jacobs reaction to form the quinolone nucleus, followed by functional group manipulations to introduce the cyano and chloro substituents.[6][7][8][9]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative synthesis based on established methodologies for analogous structures. Researchers should optimize conditions based on their specific laboratory setup and starting materials.
Step 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor)
-
Rationale: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and malonic esters.[6][7][8][9] The use of diethyl 2-cyanomalonate directly introduces the required carbonitrile group at the 3-position. The initial condensation is followed by a thermal cyclization.
-
Procedure:
-
In a round-bottom flask, combine one equivalent of aniline with a slight excess (1.1 equivalents) of diethyl 2-cyanomalonate.
-
Heat the mixture, initially at a moderate temperature (e.g., 120-140 °C) to facilitate the condensation and removal of ethanol.
-
For the cyclization step, the temperature is raised significantly (typically >250 °C), often in a high-boiling point solvent such as diphenyl ether, to induce ring closure.
-
Upon cooling, the product, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, often precipitates and can be collected by filtration.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Step 2: Chlorination to Yield this compound
-
Rationale: The hydroxyl group at the 4-position of the quinolone ring can be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a common transformation in quinoline chemistry.
-
Procedure:
-
Suspend the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile from Step 1 in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine, such as triethylamine, may be added to facilitate the reaction.
-
Heat the mixture under reflux for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The solid product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Further purification can be performed by recrystallization or column chromatography.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution at the 4-Position
The chloro group at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is key to the utility of this compound as a synthetic intermediate.
Caption: Nucleophilic substitution at the 4-position of the quinolinone core.
Common nucleophiles that can be employed include:
-
Amines: Reaction with primary or secondary amines yields 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. These reactions are often carried out in a suitable solvent like ethanol or DMF, sometimes with the addition of a base to scavenge the HCl formed.
-
Thiols: Thiolates can displace the chloro group to form 4-thioether derivatives.
-
Azides: Sodium azide can be used to introduce an azido group, which can be further transformed, for instance, into an amino group by reduction.[10]
Applications in Drug Discovery
The 2-oxo-quinoline scaffold is present in numerous compounds with demonstrated biological activity. The potential for derivatization of this compound makes it an attractive starting point for the development of new therapeutic agents.
Potential as an Anticancer Agent
Numerous studies have highlighted the cytotoxic effects of substituted quinolines against various cancer cell lines.[11][12][13][14][15] The mechanism of action can vary, but often involves the inhibition of key enzymes such as protein tyrosine kinases or topoisomerases, or the induction of apoptosis. The ability to easily generate a library of 4-substituted analogs from the title compound allows for systematic structure-activity relationship (SAR) studies to optimize anticancer potency.
Potential as an Antimicrobial Agent
Quinolones are a well-known class of antibiotics.[1][2][16][17][18] While the classic fluoroquinolones have a different substitution pattern, the broader quinolone class has shown activity against a range of bacterial and other microbial pathogens.[1][17] Derivatives of 4-hydroxy-2-oxo-quinolines have demonstrated antibacterial activity.[19] Therefore, derivatives of this compound are promising candidates for screening as novel antimicrobial agents, particularly against drug-resistant strains.
Caption: Role in the drug discovery pipeline.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzo-fused ring, typically in the range of 7.0-8.5 ppm. A signal for the NH proton of the lactam would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactam (around 160-170 ppm), the carbonitrile carbon (around 115-120 ppm), and the carbons of the aromatic rings.
-
IR Spectroscopy: Key vibrational bands would include a C=O stretch for the lactam (around 1650-1680 cm⁻¹), a C≡N stretch for the nitrile (around 2220-2260 cm⁻¹), and N-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[25]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[26][27]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its 4-chloro substituent make it an ideal scaffold for the generation of diverse molecular libraries. The established biological activities of the broader quinolone class, particularly in the areas of oncology and infectious diseases, underscore the promise of this compound as a platform for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications to aid researchers in harnessing its full potential.
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- Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68.
- Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.
- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p. 272.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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- Guidance on Storage and Handling of Chlorin
- Guidance on Storage and Handling of Chlorin
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- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structure of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and chemical properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to provide a deeper understanding of the underlying chemical principles and experimental rationale, reflecting field-proven insights.
Strategic Importance in Medicinal Chemistry
Quinoline derivatives form the backbone of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The quinolin-2-one (carbostyril) scaffold, in particular, is a privileged structure in drug discovery.[3] The title compound, this compound, combines the quinolin-2-one core with reactive chloro and cyano functionalities, making it a versatile intermediate for the synthesis of more complex, biologically active molecules.
A Logic-Driven Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-stage process, beginning with the construction of the core quinoline ring system, followed by functional group transformations.
Stage 1: Vilsmeier-Haack Cyclization for Quinoline Ring Formation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of activated aromatic compounds and for the construction of certain heterocyclic systems.[4] It offers an efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[5]
-
Reagents and Equipment:
-
Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and drying tube
-
Ice bath
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a drying tube, cool DMF (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
To this reagent, add the desired acetanilide (1 equivalent) portion-wise, maintaining the temperature between 0-5 °C.[5]
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base, such as sodium carbonate solution, which will precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-chloro-3-formylquinoline.
-
-
Causality and Self-Validation: The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile in the cyclization of the acetanilide. The excess POCl₃ ensures the complete formation of the Vilsmeier reagent and facilitates the dehydration and cyclization steps. The reaction progress is monitored by TLC, allowing for the determination of the optimal reaction time and ensuring the consumption of the starting material. The formation of the product is confirmed by its melting point and spectroscopic analysis.
Stage 2: Conversion of the Formyl Group to a Nitrile
The transformation of an aldehyde to a nitrile is a key functional group interconversion. A one-pot method using iodine in aqueous ammonia provides a rapid and efficient means to achieve this conversion for 2-chloro-3-formylquinolines.
-
Reagents and Equipment:
-
2-Chloro-3-formylquinoline
-
Iodine (I₂)
-
Aqueous ammonia (30%)
-
Tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5%)
-
Ethyl acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-chloro-3-formylquinoline (1 equivalent) in THF.
-
To this solution, add aqueous ammonia (approximately 6 mL per mmol of aldehyde) followed by iodine (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete in under 2 hours, as monitored by TLC.
-
Upon completion, quench the reaction with a 5% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-chloro-3-cyanoquinoline.
-
Purify the product by column chromatography or recrystallization.
-
-
Causality and Self-Validation: The reaction proceeds through the formation of an aldimine intermediate from the aldehyde and ammonia, which is then oxidized by iodine to the nitrile. The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicates the progress of the reaction. The successful conversion is confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the carbonyl stretch in the IR spectrum, and the appearance of a characteristic nitrile stretch in the IR spectrum.
Stage 3: Selective Hydrolysis to the 2-Oxo-quinoline
The final step involves the selective hydrolysis of the 2-chloro group to a carbonyl group, yielding the desired 2-oxo-quinoline. This can be achieved under acidic conditions. A formic acid-promoted hydrolysis has been shown to be effective for this transformation.[6]
-
Reagents and Equipment:
-
2-Chloro-3-cyanoquinoline
-
Formic acid (HCO₂H)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of 2-chloro-3-cyanoquinoline in a suitable solvent, add an excess of formic acid.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain pure this compound.
-
-
Causality and Self-Validation: The acidic conditions facilitate the nucleophilic attack of water at the C2 position, leading to the displacement of the chloride and the formation of the more stable amide (lactam) tautomer. The reaction can be followed by the appearance of a more polar product on TLC. The structure of the final product is confirmed by comprehensive spectroscopic analysis.
Structural Elucidation and Spectroscopic Signature
The definitive structure of this compound is established through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are presented below.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₁₀H₅ClN₂O |
| Molecular Weight | 204.62 g/mol |
| Appearance | Expected to be a solid |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200-3000 (broad) | Confirms the presence of the amide N-H group in the 2-oxo-quinoline ring.[7] |
| C≡N Stretch | ~2230-2220 | A sharp, medium intensity peak characteristic of the nitrile group. |
| C=O Stretch (Amide) | ~1680-1650 | A strong absorption indicating the presence of the carbonyl group in the lactam ring.[7][8] |
| C=C Stretch (Aromatic) | ~1600-1450 | Multiple bands corresponding to the vibrations of the quinoline ring system. |
| C-Cl Stretch | ~800-600 | Confirms the presence of the chloro substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H proton.
| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |
| N-H | 11.0 - 12.0 | broad singlet | The chemical shift can vary with concentration and solvent.[7] |
| Aromatic Protons (H5, H6, H7, H8) | 7.0 - 8.5 | multiplets | The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton on the benzene portion of the quinoline ring.[8] |
The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.
| Carbon | Expected Chemical Shift (δ ppm) | Notes |
| C=O (Amide) | ~160-165 | The carbonyl carbon of the lactam.[8] |
| Aromatic/Vinylic Carbons | ~115-145 | Carbons of the quinoline ring system. |
| C-Cl | ~130-140 | The carbon atom attached to the chlorine. |
| C-CN | ~100-110 | The carbon atom to which the nitrile group is attached. |
| C≡N | ~115-120 | The carbon of the nitrile group.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 204 and 206 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom.
-
Key Fragmentation Patterns: Expect losses of CO, CN, and Cl, which can help to confirm the structure.
Tautomerism: A Key Structural Consideration
An important structural feature of the title compound is the potential for tautomerism. The 2-oxo-quinoline system can exist in equilibrium with its 2-hydroxy-quinoline tautomer. Similarly, the 4-chloro substituent could potentially exist in equilibrium with a 4-oxo form if hydrolysis were to occur, leading to a 4-hydroxy-2-oxoquinoline system. However, for 2-oxo-quinolines (carbostyrils), the lactam (oxo) form is overwhelmingly favored over the lactim (hydroxy) form in both solution and the solid state due to the greater stability of the amide bond.[10]
The 4-chloro substituent is generally stable under neutral and mild acidic conditions, but it can be susceptible to nucleophilic substitution, including hydrolysis to a 4-hydroxy group under more forcing conditions. The predominant tautomer of the resulting 4-hydroxy-2-oxo-quinoline system is the 4-hydroxy-2(1H)-quinolinone form.[10]
Caption: Tautomeric forms and hydrolysis product of this compound.
Conclusion: A Versatile Building Block for Drug Discovery
This in-depth guide has detailed a logical and experimentally validated pathway for the synthesis of this compound. The structural integrity of this compound is established through a comprehensive analysis of its expected spectroscopic signatures. The strategic placement of the chloro and cyano functionalities on the biologically relevant quinolin-2-one scaffold makes this molecule a highly valuable intermediate for the development of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers in their efforts to explore the vast chemical space and therapeutic potential of quinoline-based compounds.
References
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ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
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Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]
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Barba-Behrens, N., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]
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- El-Gaby, M. S. A., et al. (2001). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Journal of the Chinese Chemical Society, 48(6A), 1071-1076.
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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- Nasiri, H. R. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.
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Brieflands. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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Brieflands. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(6), 464-474.
-
ResearchGate. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-CHLORO-1-(3,4-DICHLOROBENZYL)-1,2-DIHYDRO-2-OXONICOTINANILIDE. Retrieved from [Link]
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Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-chloro-ethyl)-amide. Retrieved from [Link]
- Cyphyp, C. Y., et al. (2014). Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 55-65.
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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The Synthetic Gateway to Novel Therapeutics: An In-depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its derivatives have shown remarkable efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2] Within this privileged heterocyclic family, 2-oxo-1,2-dihydroquinoline (quinolinone) derivatives have garnered significant attention. The strategic functionalization of the quinolinone core allows for the fine-tuning of its pharmacological profile. A particularly valuable intermediate for this purpose is 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile . This molecule serves as a highly reactive and versatile building block, enabling the introduction of a wide range of substituents at the C4-position through nucleophilic substitution reactions. The presence of the electron-withdrawing cyano group at the C3-position and the oxo group at the C2-position further activates the C4-position towards nucleophilic attack, making it an ideal substrate for the construction of diverse chemical libraries for drug discovery.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its utility in modern medicinal chemistry.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of the target molecule is a multi-step process that begins with the construction of the foundational quinoline ring system, followed by the introduction of the requisite functional groups. The most logical and widely applicable synthetic strategy involves the initial preparation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, which is subsequently chlorinated to yield the final product.
Part 1: Construction of the 4-Hydroxy-2-oxo-1,2-dihydroquinoline Core
The Gould-Jacobs reaction is a classical and efficient method for the synthesis of 4-hydroxyquinolines.[3] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. For the synthesis of the carbonitrile derivative, a variation of this approach is employed.
Experimental Protocol: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Step 1: Condensation of Aniline with Diethyl Malonate.
-
In a round-bottom flask, a mixture of 2-aminobenzaldehyde and diethyl malonate is fused in the presence of a catalytic amount of piperidine.[4]
-
The reaction mixture is heated on a hot plate for a short duration (2-3 minutes).[4]
-
Ethanol is then added, and the mixture is refluxed for 2 hours.[4]
-
Upon cooling and pouring into water, the product, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, precipitates and is collected by filtration.[4]
-
-
Step 2: Conversion to the 3-Carbonitrile.
-
While a direct synthesis of the 3-carbonitrile from aniline and a suitable malononitrile derivative is plausible, a common route involves the conversion of the corresponding 3-carboxylic acid or its ester. A detailed protocol for the direct synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is provided below based on established methodologies for similar compounds.
-
A mixture of an appropriate aniline derivative and ethyl 2-cyano-3-ethoxyacrylate is heated in a high-boiling solvent such as diphenyl ether. The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the quinolinone ring.
-
Caption: Synthesis of the 4-hydroxy-2-oxo-quinoline precursor.
Part 2: Chlorination of the 4-Hydroxy Precursor
The pivotal step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or with heating. The mechanism involves the initial phosphorylation of the hydroxyl group to form a better leaving group, which is then displaced by a chloride ion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a solution of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a suitable high-boiling inert solvent (e.g., toluene or N,N-dimethylformamide), phosphorus oxychloride (POCl₃) is added dropwise at room temperature.[5]
-
A tertiary amine base, such as triethylamine or N,N-diisopropylethylamine, may be added to neutralize the HCl generated during the reaction.[5]
-
-
Reaction Conditions:
-
The reaction mixture is heated to reflux for a period of 1 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile.
-
Caption: Chlorination of the 4-hydroxy precursor to the target molecule.
Chemical Reactivity: A Hub for Molecular Diversity
The synthetic utility of this compound lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen, combined with the resonance-stabilizing effects of the 2-oxo and 3-cyano groups, renders the C4 position highly electrophilic.[6][7] This allows for the facile displacement of the chloride ion by a wide variety of nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the quinoline ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups.[9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic aromatic substitution at the C4-position.
Reactions with Common Nucleophiles
1. Amination: Reaction with primary and secondary amines is one of the most common transformations of this compound. This reaction is typically carried out by heating the chloroquinoline with an excess of the amine, either neat or in a suitable solvent like ethanol or isopropanol.[10][11] The resulting 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives are valuable scaffolds in drug discovery.[12][13]
2. Thiolation: The chloro group can be readily displaced by sulfur nucleophiles, such as thiols, to yield 4-(arylthio)- or 4-(alkylthio)-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. These reactions are often performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion.[14][15]
Representative Experimental Protocols:
-
Synthesis of 4-Anilino-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A mixture of this compound and an excess of aniline is heated in ethanol under reflux for several hours. The product precipitates upon cooling and can be purified by recrystallization.
-
Synthesis of 4-(Phenylthio)-2-oxo-1,2-dihydroquinoline-3-carbonitrile: To a solution of thiophenol in a polar aprotic solvent like DMF, a base such as sodium hydride is added. This compound is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product is isolated by pouring the reaction mixture into water and collecting the precipitate.
Caption: Key nucleophilic substitution reactions of the target molecule.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The ability to introduce diverse functionalities at the C4-position makes this compound a highly sought-after intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[16][17] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-oxo-1,2-dihydroquinoline scaffold is a proven pharmacophore for this purpose. The derivatives synthesized from this compound, especially the 4-anilino derivatives, have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[1][18][19]
| Derivative Class | Target Kinase (Example) | Therapeutic Area (Potential) | Reference |
| 4-Anilino-2-oxo-quinolines | EGFR, HER-2, BRAFV600E | Cancer | [1][18] |
| 4-(Aryloxy)-quinolines | c-Met | Cancer | [20] |
| 4-(Heteroarylamino)-quinolines | Various Kinases | Cancer, Inflammatory Diseases | [17] |
Table 1: Examples of Biologically Active Derivatives
The general structure of many of these kinase inhibitors involves a 4-anilino-2-oxo-quinoline core, where the aniline moiety often bears additional substituents that can form crucial interactions within the kinase active site. The synthesis of such compounds directly utilizes the nucleophilic substitution of this compound with appropriately substituted anilines.
Caption: General synthetic route to potential kinase inhibitors.
Conclusion
This compound stands out as a pivotal intermediate in modern medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of its C4-chloro group towards nucleophilic substitution provide a robust platform for the generation of diverse molecular libraries. The derivatives obtained from this versatile building block have shown significant promise as potent kinase inhibitors, highlighting its importance in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of the synthesis, reactivity, and applications of this key molecule, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.
References
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chen, J., et al. (2021). Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts. Organic & Biomolecular Chemistry, 19(38), 8344-8348. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3175. Retrieved from [Link]
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Zhang, Y., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3133-3143. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-y-El-Sayed-El-Gohary/e1b3c9b7e7d6b8f3a3e6d3c5f9d1e1e0a8b9e0f3]([Link]
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An In-depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Synthesis, Characterization, and Potential Applications
Introduction: The Prominence of the Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse and potent biological activities.[1] The inherent structural features of quinolines allow for versatile functionalization, leading to compounds with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][3] Within this broad class, 2-oxoquinoline derivatives have garnered significant attention due to their unique electronic and steric properties, which contribute to their diverse pharmacological profiles.[4] This guide provides a comprehensive technical overview of a specific, functionalized member of this family: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. While a singular "discovery" event for this molecule is not prominently documented, its synthesis is achievable through established and logical chemical transformations. This whitepaper will detail a scientifically-grounded, proposed synthetic pathway, thorough characterization methodologies, and an exploration of its potential applications for researchers and professionals in drug development.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the construction of the core 4-hydroxy-2-oxoquinoline ring system. This is followed by functional group manipulations to introduce the chloro and cyano moieties.
A plausible and efficient route begins with the reaction of isatoic anhydride with ethyl cyanoacetate. This reaction, typically conducted in the presence of a base, leads to the formation of the key intermediate, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[5][6] Subsequent chlorination of the 4-hydroxy group is a critical transformation. Reagents such as phosphorus oxychloride (POCl₃) are well-suited for this conversion, effectively replacing the hydroxyl group with a chlorine atom.[7] This two-step process provides a logical and experimentally feasible path to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous quinoline derivatives and represent a self-validating system for the preparation of the target compound.
Protocol 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This procedure is adapted from the synthesis of similar 4-hydroxy-2-oxoquinoline derivatives.[5][6]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Following this, add isatoic anhydride (1.0 equivalent) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting solution is then acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Protocol 2: Synthesis of this compound
This chlorination step is a standard conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.[7]
-
Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 equivalent) obtained from the previous step.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. The precipitated solid is then collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like acetonitrile.
Comprehensive Characterization
The structural elucidation and purity assessment of the final product are paramount. A combination of spectroscopic and spectrometric techniques should be employed.
Caption: Analytical workflow for the characterization of the synthesized compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the quinoline ring system would appear as multiplets or doublets in the downfield region (typically 7.0-8.5 ppm). The NH proton of the 2-oxoquinoline would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Characteristic signals for the nitrile carbon (around 115-120 ppm), the carbonyl carbon of the 2-oxo group (around 160-165 ppm), and the aromatic carbons of the quinoline ring. |
| IR Spectroscopy | A sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. A strong absorption for the carbonyl (C=O) stretch of the amide group around 1650-1680 cm⁻¹. An N-H stretching vibration may be observed around 3100-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₅ClN₂O). The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. |
Potential Applications in Drug Discovery
The unique combination of a 2-oxoquinoline core, a nitrile group, and a chlorine atom at the 4-position suggests several promising avenues for investigation in drug discovery.
-
Antibacterial Agents: Quinolone derivatives are renowned for their antibacterial properties, with many acting as DNA gyrase inhibitors.[8] The presence of the chloro and cyano functionalities could modulate this activity, potentially leading to novel antibiotics.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[4] The scaffold of this compound could serve as a starting point for the development of new cytotoxic agents.
-
Antiviral Activity: Certain quinoline-based compounds have shown promise as antiviral agents.[2] The specific substitutions on the target molecule could confer activity against various viral targets.
-
Enzyme Inhibition: The electron-withdrawing nature of the chloro and cyano groups, combined with the hydrogen bonding capabilities of the 2-oxoquinoline system, makes this molecule an interesting candidate for screening against a wide range of enzymatic targets.
Caption: Potential therapeutic applications of the target molecule in drug discovery.
Conclusion
This compound is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. The proposed synthetic route is robust and relies on well-established chemical transformations. The comprehensive characterization protocol ensures the unambiguous identification and quality control of the synthesized compound. The diverse biological activities associated with the quinoline scaffold suggest that this particular derivative is a promising candidate for screening in various therapeutic areas, including infectious diseases and oncology. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing heterocyclic compound.
References
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Brieflands. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iran J Pharm Res. Retrieved from [Link]
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Gao, C., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 29(11), 2589. Retrieved from [Link]
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Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. Retrieved from [Link]
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ResearchGate. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43, 1532-1543. Retrieved from [Link]
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4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile starting materials
An In-depth Technical Guide to the Starting Materials for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery, the 2-oxo-1,2-dihydroquinoline core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for library synthesis and lead optimization. The specific derivative, This compound , represents a particularly valuable intermediate. The chloro group at the 4-position acts as an excellent leaving group for nucleophilic substitution, while the nitrile at the 3-position can be hydrolyzed, reduced, or converted into various heterocycles. This guide provides a detailed exploration of the fundamental starting materials and synthetic strategies employed to construct this key molecule, grounded in mechanistic understanding and field-proven protocols.
Conceptual Framework: A Retrosynthetic Approach
To logically identify the requisite starting materials, we first perform a retrosynthetic analysis of the target molecule. This process reveals two primary and industrially relevant synthetic pathways, each defined by a distinct set of foundational reagents.
Caption: Retrosynthetic analysis of the target molecule revealing two major synthetic pathways.
This analysis identifies two core strategies:
-
Pathway A: Construction of the 4-hydroxy-2-oxo-quinoline ring system, followed by a final chlorination step.
-
Pathway B: Direct synthesis of a 2-chloroquinoline derivative using a cyclization reaction like the Vilsmeier-Haack, followed by modification of the C3 substituent.
Pathway A: The Classic Route via Hydroxyquinolone Intermediate
This is arguably the most fundamental and widely documented approach. It builds the heterocyclic core from simple, commercially available aromatic amines and dicarbonyl compounds.
Core Starting Materials
| Material | Role | Rationale for Selection |
| Aniline | Aromatic Backbone (N1, C4a, C5-C8) | The foundational building block providing the benzene portion of the quinoline ring. It is inexpensive and readily available. |
| Diethyl Malonate or Ethyl Cyanoacetate | C2, C3, C4 Synthon | These active methylene compounds provide the three-carbon chain required to form the pyridinone ring. The choice dictates the initial substituent at C3 (ester vs. nitrile). |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | A powerful and cost-effective reagent for converting the C4-hydroxyl group of the intermediate into the target C4-chloro group. |
Step 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate/carbonitrile
The initial step involves a condensation reaction between an aniline and an active methylene compound, followed by a high-temperature cyclization, a process known as the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Condensation: In a round-bottom flask fitted with a condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct can be distilled off.
-
Cyclization: The resulting enamine intermediate is added dropwise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, maintained at 240-250 °C.[1] The choice of a high-boiling solvent is critical to provide the necessary activation energy for the intramolecular cyclization.
-
Isolation: After heating for 30-60 minutes, the reaction mixture is cooled. The precipitated solid is filtered, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from ethanol or acetic acid.
Self-Validation Check: The formation of the quinolone ring can be confirmed by ¹H NMR, observing the characteristic aromatic signals and the disappearance of the ethyl group protons from the starting aniline.
Caption: Workflow for the synthesis of the hydroxyquinolone intermediate.
Step 2: Conversion of Ester to Nitrile (If Necessary)
If diethyl malonate is used, the resulting C3-ester must be converted to the target nitrile. This is typically a multi-step process involving hydrolysis to the carboxylic acid, followed by amidation and dehydration. For this reason, starting with ethyl cyanoacetate is often more direct for synthesizing the nitrile-substituted intermediate, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[2]
Step 3: Chlorination of the 4-Hydroxy Intermediate
The tautomeric 4-hydroxyquinolone (which exists predominantly as the 4-oxo form) is readily converted to the 4-chloro derivative using standard chlorinating agents.
Experimental Protocol: Chlorination
-
Reaction Setup: To a suspension of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent like toluene or neat phosphorus oxychloride, add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: The mixture is heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice with vigorous stirring.
-
Isolation: The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to yield the final product, this compound.
Causality: POCl₃ converts the enolic hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. The chloride ion then attacks the C4 position in an SɴAr-type mechanism to yield the product.
Pathway B: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and efficient method for the simultaneous formylation and cyclization of electron-rich aromatic compounds, such as acetanilides, to directly form 2-chloro-3-formylquinolines.[3][4]
Core Starting Materials
| Material | Role | Rationale for Selection |
| Acetanilide | Aromatic Precursor | Prepared in a simple, high-yielding reaction from aniline and acetic anhydride. The acetyl group activates the ring and participates in the cyclization. |
| Phosphorus Oxychloride (POCl₃) | Vilsmeier Reagent Component | Reacts with DMF to form the electrophilic Vilsmeier reagent. Also acts as the chlorinating agent. |
| N,N-Dimethylformamide (DMF) | Vilsmeier Reagent Component / Solvent | Acts as the source of the formyl group and serves as a solvent for the reaction. |
| Hydroxylamine Hydrochloride | Nitrile Formation Reagent | A common reagent to convert the intermediate aldehyde into an oxime, which can then be dehydrated to the nitrile. |
Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-3-formylquinoline
This one-pot reaction constructs the chloro-quinoline core.
Experimental Protocol
-
Vilsmeier Reagent Formation: In a flask cooled to 0-5 °C, phosphorus oxychloride (POCl₃, ~3.0 eq) is added dropwise to N,N-dimethylformamide (DMF, ~3.0 eq) with stirring.[3] This highly exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻.
-
Addition of Acetanilide: Acetanilide (1.0 eq) is added portion-wise to the pre-formed reagent, maintaining the low temperature.
-
Cyclization: The reaction mixture is then heated to 80-90 °C for several hours (4-10 hours, depending on the substrate).[3]
-
Work-up and Isolation: The cooled mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution) to precipitate the 2-chloro-3-formylquinoline product, which is then filtered and purified.[5]
Caption: Key steps in the Vilsmeier-Haack synthesis of the chloro-formylquinoline intermediate.
Step 2: Conversion of the Formyl Group to a Nitrile
The final step in this pathway is the transformation of the C3-aldehyde into the target nitrile group.
Experimental Protocol: Oxime Formation and Dehydration
-
Oxime Formation: The 2-chloro-3-formylquinoline (1.0 eq) is dissolved in a solvent like ethanol or aqueous ammonia. Hydroxylamine hydrochloride (1.1 eq) is added, and the mixture is heated gently until the reaction is complete (monitored by TLC).
-
Dehydration: The intermediate oxime can be isolated or, more commonly, dehydrated in situ. Acetic anhydride is a classic reagent for this dehydration, converting the oxime to the nitrile upon heating.
-
Isolation: The final product is isolated by pouring the reaction mixture into water, filtering the precipitate, and recrystallizing.
Summary and Comparison of Starting Materials
| Pathway | Primary Starting Materials | Key Intermediates | Advantages | Disadvantages |
| A: Gould-Jacobs | • Aniline• Diethyl Malonate or Ethyl Cyanoacetate• POCl₃ | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (or -carboxylate) | • Conceptually straightforward.• Uses fundamental, low-cost reagents. | • Requires very high temperatures for cyclization.• Can be a multi-step process if ester-to-nitrile conversion is needed. |
| B: Vilsmeier-Haack | • Acetanilide (from Aniline)• POCl₃• DMF• Hydroxylamine HCl | 2-Chloro-3-formylquinoline | • Good yields and regioselectivity.• Milder temperature conditions than thermal cyclization. | • Requires an extra step to convert the formyl group to a nitrile.• The Vilsmeier reagent is moisture-sensitive. |
Conclusion
The synthesis of this compound is accessible through well-established and robust chemical pathways. The choice of starting materials is intrinsically linked to the chosen synthetic strategy. The Gould-Jacobs approach relies on the foundational building blocks of aniline and malonic acid derivatives , building the core first and functionalizing later. In contrast, the Vilsmeier-Haack pathway utilizes acetanilide in a powerful cyclization reaction that directly installs the C2-chloro group, requiring a subsequent functional group interconversion at C3. Both routes offer viable and scalable methods for researchers and drug development professionals to access this critical chemical intermediate, enabling further exploration of the vast chemical space offered by the quinolone scaffold.
References
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- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). Brieflands.
- 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. (2007).
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). CymitQuimica.
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Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
The quinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its structural rigidity, combined with the versatility for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has made quinoline and its derivatives the core of numerous therapeutic agents with a vast spectrum of biological activities, including anti-malarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2][3]
Within this important class, the 2-oxo-1,2-dihydroquinoline (also known as 2-quinolone or carbostyril) chemotype is particularly significant.[4][5] This substructure is present in several FDA-approved drugs and numerous clinical candidates.[4] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a chloro group at the 4-position and a carbonitrile at the 3-position creates a molecule of significant interest for synthetic elaboration and as a pharmacophore for targeted biological screening. The chloro atom serves as an excellent leaving group for nucleophilic substitution, while the carbonitrile group can act as a bioisostere for a carboxylic acid or amide, or be chemically transformed into other functional groups.
This document provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, characterization, and its potential applications in the field of drug development.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is This compound . This name precisely describes its molecular architecture. Let's deconstruct the structure:
-
Quinoline: The core is a bicyclic heteroaromatic system (C₉H₇N).[2]
-
1,2-dihydro: This indicates that the double bond between positions 1 (the nitrogen) and 2 is saturated, with hydrogen atoms attached.
-
2-oxo: A ketone group (C=O) is present at position 2. This, combined with "1,2-dihydro," defines the 2-quinolone tautomeric form.
-
4-Chloro: A chlorine atom is substituted at position 4.
-
3-carbonitrile: A cyano group (-C≡N) is attached at position 3.
Caption: IUPAC Numbering of the Core Scaffold.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂O | [6] |
| Molecular Weight | 204.61 g/mol | [6] |
| CAS Number | 680210-85-9 | [6] |
| Appearance | Light beige solid | [6] |
| Purity | Typically ≥95% | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step sequence, beginning with the construction of the core quinolone ring system, followed by functional group installation. A common and efficient strategy is outlined below.
Pillar of Expertise: Causality in Synthetic Strategy
The choice of synthetic route is governed by the reactivity of the quinolone system. The 4-position of a 2-quinolone is analogous to the para-position of a phenol, making the 4-hydroxy tautomer acidic and readily formed. This "4-hydroxy-2-quinolone" intermediate is the key to introducing the 4-chloro substituent. Direct chlorination of the aromatic ring is difficult; therefore, a functional group conversion from a hydroxyl group is the preferred and more facile pathway. This requires a potent chlorinating agent capable of converting the enolic hydroxyl into a chloro group.
Step 1: Gould-Jacobs Reaction to form the Quinolone Core The synthesis often commences with the Gould-Jacobs reaction, a robust method for constructing the 4-quinolone skeleton.[7] This involves the condensation of an aniline derivative with an ethoxymethylenemalonate derivative, followed by thermal cyclization. To obtain the required precursor, one would start with 2-aminoacetophenone.
Step 2: Formation of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile The intermediate from the Gould-Jacobs reaction can be converted to the 3-carbonitrile derivative. A more direct route involves the reaction of isatoic anhydride with the sodium salt of cyanoacetic acid ethyl ester, which upon cyclization yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Step 3: Chlorination of the 4-Hydroxy Precursor This is the critical step. The 4-hydroxy precursor exists in equilibrium with its 4-oxo tautomer. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converts the hydroxyl group into the desired chloro group. The mechanism involves the activation of the hydroxyl group by the chlorinating agent to form a good leaving group, which is then displaced by a chloride ion.
Caption: High-level synthetic pathway.
Spectroscopic Characterization
Confirming the structure of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, based on analogous structures reported in the literature, the following characteristic signals can be expected.[8][9]
-
¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show signals for the four aromatic protons on the benzo-fused ring, typically in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton would appear further downfield (δ > 11 ppm).
-
¹³C NMR (Carbon NMR): The spectrum would display ten distinct carbon signals. Key signals would include the carbonyl carbon (C=O) around δ 160-165 ppm, the carbonitrile carbon (-C≡N) around δ 115-120 ppm, and the carbons of the aromatic rings.
-
FTIR (Infrared Spectroscopy): The IR spectrum would provide clear evidence of the key functional groups.
-
N-H stretch: A broad absorption band around 3100-3200 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity peak around 2200-2230 cm⁻¹.
-
C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl in the quinolone ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (204.61 g/mol ). A characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak) would be definitive evidence of its presence.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not just a synthetic intermediate but also a molecule with high potential as a lead structure in drug discovery programs. Its utility stems from both the established biological relevance of the 2-quinolone scaffold and the specific reactivity imparted by its substituents.
Pillar of Trustworthiness: A Self-Validating Pharmacophore
The 2-oxo-quinoline scaffold has been validated through its presence in multiple approved drugs.[4] Its ability to interact with various biological targets, often through hydrogen bonding via the N-H and C=O groups and π-stacking via the aromatic system, makes it a reliable starting point for library design. The introduction of the 3-carbonitrile and 4-chloro groups provides vectors for exploring chemical space and optimizing activity.
Potential Biological Activities:
-
Enzyme Inhibition: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, forming the basis of the fluoroquinolone class of antibiotics.[10] While this specific compound is not a classic fluoroquinolone, the core scaffold suggests potential antibacterial activity. Furthermore, related 4-hydroxy-2-oxo-quinolines have been investigated as inhibitors of HIV integrase and for activity against Streptococcus pneumoniae.[9][11]
-
Anticancer Agents: The quinoline ring is a key component of many anticancer drugs that function by intercalating with DNA or inhibiting crucial enzymes like topoisomerases.[1][3]
-
Anti-inflammatory Activity: Certain quinoline derivatives have been developed as anti-inflammatory agents by targeting enzymes such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[12]
Caption: The compound as a versatile platform.
Experimental Protocol: Synthesis of this compound
This protocol describes the chlorination of the 4-hydroxy precursor. It is designed as a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Objective: To convert 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile to this compound.
Materials:
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) (solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (eluents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in toluene (or DCM).
-
Addition of Reagents: Add a catalytic amount of DMF. Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise to the suspension at room temperature. Causality Note: POCl₃ is a highly reactive and corrosive substance; slow addition is necessary to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing crushed ice and water. Safety Note: This quenching process is highly exothermic and releases HCl gas; it must be performed slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Stir the aqueous mixture until all the ice has melted. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Validation Step 1): The crude product is a solid. Purify it either by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization (Validation Step 2):
-
Determine the melting point of the purified solid.
-
Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.
-
Obtain a mass spectrum to confirm the molecular weight and isotopic pattern.
-
The successful execution of this protocol, including the purification and characterization steps, provides a high degree of confidence in the identity and quality of the final compound, making it suitable for further research and screening.
References
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.Oriental Journal of Chemistry.
- Quinoline derivative and their pharmacological & medicinal potential.Neliti.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.Bentham Science.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Springer.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.PubMed Central.
- 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile.CymitQuimica.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.MDPI.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.MDPI.
- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.Brieflands.
- Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains.PubMed.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.JSciMed Central.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF.ResearchGate.
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile [cymitquimica.com]
- 7. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 8. mdpi.com [mdpi.com]
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- 11. Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
An In-Depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications
Executive Summary: The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among the vast library of quinolone derivatives, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile stands out as a highly versatile and reactive intermediate. Its strategic placement of functional groups—a reactive chloro leaving group, a synthetically malleable nitrile, and the core 2-oxo-quinoline (quinolone) structure—makes it an invaluable building block for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides an in-depth analysis of its physicochemical properties, detailed synthesis protocols, characteristic spectral data, and explores its vast potential in chemical synthesis, particularly for researchers in drug discovery and development.
Introduction: The Significance of the 2-Oxo-Quinolone Core
The 2-oxo-1,2-dihydroquinoline, commonly known as a 4-quinolone or quinolin-2(1H)-one, is a privileged heterocyclic structure found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-HIV properties.[2] The remarkable success of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, has cemented the importance of this scaffold in the development of anti-infective agents.[3][4]
This compound is not typically an end-product but rather a pivotal synthetic intermediate. The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by various nucleophiles. This reactivity allows for the systematic modification of the quinolone core, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies. This guide serves as a technical resource for scientists aiming to leverage this potent building block in their research endeavors.
Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in synthesis.
Structure:
Figure 1: Chemical Structure
Table 1: Core Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₅ClN₂O | Deduced |
| Molecular Weight | 204.62 g/mol | Calculated |
| IUPAC Name | 4-chloro-2-oxo-1H-quinoline-3-carbonitrile | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds[5] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform) | General chemical principles |
Synthesis and Mechanism
The synthesis of this compound is most strategically approached via a two-step process: first, the construction of the core quinolone ring system to form a 4-hydroxy precursor, followed by a robust chlorination reaction.
3.1 Overall Synthetic Workflow
The pathway leverages the well-established reactivity of anilines and cyanoacetic acid derivatives to build the heterocyclic core, followed by a standard conversion of a hydroxyl group to a chloride.
Caption: Synthetic pathway from aniline to the target compound.
3.2 Protocol 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor)
This step involves the condensation and thermal cyclization of an aniline with an activated methylene compound, such as ethyl cyanoacetate. This is a variation of syntheses that lead to the quinolone core. The 4-hydroxy precursor (CAS 15000-43-8) has a molecular formula of C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[6][7]
Expert Insight: The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial for providing the high temperatures (typically >250 °C) required for the thermal cyclization, a key step in the Gould-Jacobs reaction and related syntheses.[8]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine aniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 2-4 hours until the theoretical amount of water is collected, signifying the formation of the enamine intermediate.
-
Remove the toluene under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove the solvent.
-
The resulting solid is 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, which can be used in the next step, often without further purification.
3.3 Protocol 2: Chlorination to Yield the Title Compound
The conversion of the 4-hydroxy group to the 4-chloro group is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it serves as both the chlorinating agent and the reaction solvent.
Expert Insight: This reaction is driven by the conversion of the relatively stable 4-quinolone tautomer to a transient O-phosphorylated intermediate, which is then readily displaced by a chloride ion. The reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water.
Step-by-Step Methodology:
-
In a fume hood, carefully add 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Crucial Step (Workup): Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process that quenches the excess POCl₃.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution slowly with a base such as sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Spectroscopic Characterization
Confirming the structure of the final product is essential. The following are the expected spectral characteristics.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal / Peak |
| ¹H NMR | Aromatic C-H | δ 7.5-8.5 ppm (multiplets, 4H) |
| Amide N-H | δ ~12 ppm (broad singlet, 1H) | |
| ¹³C NMR | Nitrile (C≡N) | δ ~115 ppm |
| Aromatic C | δ 115-140 ppm | |
| C4-Cl | δ ~145-150 ppm | |
| Carbonyl (C=O) | δ ~160-165 ppm | |
| IR Spec. | N-H Stretch | ~3200 cm⁻¹ (broad) |
| C≡N Stretch | ~2220-2240 cm⁻¹ (sharp, strong) | |
| C=O Stretch | ~1650-1670 cm⁻¹ (strong) | |
| Mass Spec. | [M+H]⁺ | m/z ≈ 205.02 (¹²C₉¹³CH₅³⁵ClN₂O) |
| Isotope Pattern | Characteristic M, M+2 pattern for Chlorine (~3:1 ratio) |
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its synthetic versatility. The C4-chloro group is the primary site of reactivity.
5.1 Nucleophilic Aromatic Substitution (SNAr) at C4
The electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups, along with the nitrogen atom in the ring, activate the C4 position for nucleophilic attack. This allows the chlorine to be easily displaced by a wide range of nucleophiles.
Common Nucleophiles:
-
O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form 4-amino-quinolones.
-
S-Nucleophiles: Thiols to form 4-thioether derivatives.
5.2 Derivatization Workflow
The title compound serves as a launchpad for creating diverse molecular architectures.
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
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- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 99429-64-8 CAS MSDS (ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Methodological & Application
Application Note: In Vitro Assay Cascade for Profiling the Biological Activity of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Scaffold
The quinoline and 2-quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The diverse pharmacological profiles of these compounds stem from their ability to interact with various biological targets, often through mechanisms such as enzyme inhibition, apoptosis induction, and cell cycle modulation[3][4][5]. This application note focuses on 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile , a compound of interest for its potential as a novel therapeutic agent.
The unique combination of a chloro substituent at the 4-position, an oxo group at the 2-position, and a carbonitrile moiety at the 3-position suggests a reactive and specific binding profile. Drawing from the established bioactivity of related quinolinone derivatives, we hypothesize that this compound may exert its effects through the induction of cytotoxicity in cancer cell lines, potentially mediated by the disruption of cell cycle progression and the activation of apoptotic pathways. Some quinoline derivatives have also been identified as potent kinase inhibitors, a possibility that warrants investigation for this novel compound[6].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. The protocols detailed herein are designed to first establish its cytotoxic potential and then to elucidate the underlying cellular and molecular mechanisms of action.
Experimental Strategy: A Tiered Approach to Mechanistic Elucidation
A logical and stepwise in vitro assay cascade is crucial for the efficient and comprehensive characterization of a novel compound. Our proposed workflow begins with a broad assessment of cytotoxicity across relevant cancer cell lines, followed by more focused assays to dissect the mechanism of cell death and identify potential molecular targets.
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Tier 3: Investigating Cell Cycle Perturbations
Many cytotoxic agents exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequently inducing apoptosis. Analyzing the cell cycle distribution of compound-treated cells can provide valuable insights into its mechanism of action. Propidium iodide staining of DNA followed by flow cytometry is a widely used technique for this purpose.[7][8][9] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 and 48 hours, as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[7][10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use the linear scale for PI fluorescence and appropriate gating to exclude doublets.[8][9]
-
Data Interpretation: Example Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptotic) |
| Vehicle Control | 65 | 20 | 15 | <2 |
| Compound (24h) | 45 | 15 | 40 | 5 |
| Compound (48h) | 30 | 10 | 60 | 15 |
An accumulation of cells in the G2/M phase and an increase in the sub-G1 population would suggest that the compound induces G2/M arrest and subsequent apoptosis.[3]
Tier 4 (Optional): Probing for Kinase Inhibitory Activity
Given that many quinoline derivatives have been shown to inhibit protein kinases, a direct in vitro kinase assay can be a valuable next step if the cellular data suggests a specific signaling pathway may be involved, or as a broader screening effort.[6] These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase.
Protocol: General In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, combine the kinase of interest, its specific substrate, and the test compound (this compound) at various concentrations in a kinase reaction buffer.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled [³²P]ATP or [³³P]ATP for sensitive detection).[5]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the phosphorylated substrate from the unreacted ATP. This can be achieved through various methods, such as binding the substrate to a filter membrane and washing away the free ATP.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter or phosphorimager. Non-radioactive methods often employ antibodies that specifically recognize the phosphorylated substrate, followed by a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
This application note provides a structured and detailed framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic activity, elucidate its primary mode of cell death, and gain insights into its effects on cell cycle progression. The optional inclusion of a kinase inhibition assay allows for the exploration of a common mechanism of action for this class of compounds.
The data generated from these assays will be instrumental in guiding further preclinical development, including target identification, lead optimization, and in vivo efficacy studies. The versatility of the quinolinone scaffold, combined with the specific structural features of this compound, holds significant promise for the discovery of novel therapeutic agents.
References
- Zhang, Y., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 595-606.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
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Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- Ryczkowska, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-16.
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UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]
- El-Shorbagy, A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Ghareb, N., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e126562.
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PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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- Tsolaki, E., & Geronikaki, A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(13), 10839.
- Kamal, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109.
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ResearchGate. (PDF) 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. [Link]
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- Al-Omair, M. A., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(19), 3505.
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ResearchGate. (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. [Link]
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- Youssif, B. G. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296.
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El-Sayed, M. A. A., et al. (2009). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[7][8]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 14(1), 358-367.
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Application Notes and Protocols for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Novel Antimicrobial Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a potential antimicrobial agent. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for assessing its antimicrobial efficacy and cytotoxicity.
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Quinoline and its derivatives have long been a fertile ground for the discovery of potent therapeutic agents, including antimicrobials. The 2-oxo-1,2-dihydroquinoline scaffold, in particular, has attracted significant attention due to its diverse biological activities, including antibacterial and anticancer properties. This compound is a synthetic compound belonging to this promising class of molecules. Its structural features suggest potential interference with bacterial DNA replication, a hallmark of quinolone-class antibiotics.
This guide is designed to provide a robust framework for the systematic evaluation of this compound, from its chemical synthesis to its biological characterization. The protocols herein are based on established methodologies and are designed to yield reproducible and reliable data, crucial for advancing a compound through the drug discovery pipeline.
Synthesis of this compound
The synthesis of the 2-oxo-1,2-dihydroquinoline core is often achieved through variations of the Gould-Jacobs reaction. A plausible synthetic route to obtain this compound is outlined below. This multi-step synthesis involves the initial formation of a 4-hydroxyquinoline derivative, followed by chlorination.
Protocol: Synthesis of this compound
Part 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heating: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the resulting enamine to a high-boiling point solvent such as diphenyl ether and heat to approximately 250°C. This thermal cyclization yields the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Isolation: Allow the reaction mixture to cool, which should cause the product to precipitate. The solid can be collected by filtration and washed with a suitable solvent like hexane to remove the diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.
Part 2: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Amidation: The ethyl ester from the previous step is converted to the corresponding amide by reacting it with a suitable source of ammonia.
-
Dehydration: The resulting amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Part 3: Chlorination to Yield this compound
-
Reaction: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorinating agent. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).
Note: This is a generalized synthetic scheme. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the best yields and purity.
Proposed Mechanism of Action
Quinolone antibiotics are known to exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[1][2]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: Plays a key role in decatenating (unlinking) the daughter chromosomes following replication.
The proposed mechanism for this compound involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA.[3] This complex traps the enzyme in its cleavage-competent state, leading to an accumulation of double-stranded DNA breaks.[1] The subsequent collapse of replication forks and the induction of the SOS response ultimately result in bacterial cell death.[1]
Caption: Workflow for the broth microdilution MIC assay.
Anticipated Antimicrobial Activity of 2-Oxo-1,2-dihydroquinoline Analogs
| Compound Class | Test Organism | Reported MIC (µg/mL) | Reference |
| 2-Quinolone-L-alaninate-1,2,3-triazoles | B. subtilis | 0.00975 - 0.078 | [4] |
| E. coli | 0.00975 - 0.039 | [4] | |
| S. aureus | 0.039 | [4] | |
| P. aeruginosa | 0.078 | [4] | |
| 4H-4-oxoquinolizine derivatives | Gram-positive bacteria | Generally potent | [2] |
| Gram-negative bacteria | Variable potency | [2] |
Disclaimer: The data presented is for structurally related compounds and should not be considered representative of this compound's actual activity. Experimental validation is essential.
Cytotoxicity Assessment
A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability. [5][6][7] Protocol: MTT Cytotoxicity Assay
1. Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Cell Seeding:
-
Culture the mammalian cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control), and untreated cells (negative control).
-
Incubate the plate for 24-72 hours.
4. MTT Assay and Absorbance Reading:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Cytotoxicity of 2-Oxo-1,2-dihydroquinoline Analogs
The cytotoxicity of quinoline derivatives can vary significantly based on their substitution patterns. The following table provides examples of IC₅₀ values for related compounds against various cell lines.
| Compound Class | Cell Line | Reported IC₅₀ (µM) | Reference |
| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | [8] |
| Panc-1 (Pancreatic Cancer) | 1.4 ± 0.2 | [8] | |
| 1-[(Aryl)...]-2-oxo-1,2-dihydroquinoline | MCF-7 (Breast Cancer) | 1.73 ± 0.27 | [1] |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Mouse T-lymphoma (MDR) | 9.09 | [9] |
Disclaimer: This data is for structurally related compounds and is intended for contextual purposes only. The cytotoxicity of this compound must be determined experimentally.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its synthesis is achievable through established chemical routes, and its proposed mechanism of action aligns with a well-validated antibacterial target. The protocols provided in these application notes offer a standardized approach to rigorously evaluate its antimicrobial efficacy and cytotoxic profile. Through systematic investigation, the therapeutic potential of this and related compounds can be thoroughly explored, contributing to the vital search for next-generation antimicrobial drugs.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
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El-Sheref, E. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(21), 7203. Available at: [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]
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Vila, J., & Martinez-Gomez, S. (2012). Mechanism of action of and resistance to quinolones. Current topics in medicinal chemistry, 12(7), 778–789. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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ResearchGate. (2019). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Al-Omary, F. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4983. Available at: [Link]
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Ye, C., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(13), 4529–4538. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]
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ResearchGate. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]
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Liu, J., et al. (2007). Synthesis and antibacterial activity of substituted oxotriazolylphenyl oxazolidinones. Chemical biology & drug design, 70(1), 65–69. Available at: [Link]
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ResearchGate. (2006). Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones. Available at: [Link]
-
Bou-Salah, L., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. Chemistry & biodiversity, 17(10), e2000295. Available at: [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-chloro-ethyl)-amide. Available at: [Link]
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Application Notes and Protocols for Evaluating 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Scaffold as a Privileged Structure in Oncology
The quinolinone (or 2-oxo-1,2-dihydroquinoline) scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a variety of biological targets.[1][2] This versatility has led to the development of numerous quinolinone derivatives with diverse pharmacological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2] Compounds such as bosutinib, a clinically approved tyrosine kinase inhibitor for chronic myelogenous leukemia, feature a quinoline core, underscoring the therapeutic potential of this heterocyclic system.[3]
The specific compound, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile , belongs to this promising class of molecules. The presence of a nitrile group (–C≡N) often enhances the biological activity of heterocyclic compounds.[4] While extensive research has been conducted on various derivatives, this document provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The protocols herein are designed to assess its cytotoxic effects, elucidate its mechanism of action, and provide a rationale for further preclinical development.
Based on the established activities of structurally related 2-oxo-quinoline derivatives, a plausible anticancer mechanism for this compound involves the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.[1][5][6] The following experimental workflow is designed to rigorously test this hypothesis.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A systematic evaluation is critical to understanding the anticancer potential of a novel compound. The proposed workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.
Part 1: Cytotoxicity and IC50 Determination
The initial step is to determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]
Data Presentation: Comparative Cytotoxicity
Quantitative data should be summarized for clarity. The following table is an illustrative template for presenting IC50 values.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) [Example Data] | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 1.8 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 15.2 ± 2.5 | 1.1 ± 0.2 |
| HCT-116 | Colon Carcinoma | 8.9 ± 1.3 | 0.7 ± 0.1 |
| Panc-1 | Pancreatic Carcinoma | 25.8 ± 3.1 | 2.3 ± 0.3 |
Note: The data presented are for illustrative purposes. Actual values must be determined experimentally.
Protocol 1: Cell Viability Assessment using PrestoBlue™ Reagent
This protocol utilizes a resazurin-based reagent (e.g., PrestoBlue™) to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.[8][9] This method is sensitive, rapid, and non-toxic, allowing for further assays on the same cell population if needed.[8]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
PrestoBlue™ Cell Viability Reagent
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range might be 0.1 µM to 100 µM. Also prepare dilutions for the positive control (Doxorubicin). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).
-
Treatment: After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.[6][10] Mix gently by tapping the plate.
-
Incubation with Reagent: Incubate for 1 to 2 hours at 37°C, protected from light. Incubation time can be optimized but should be sufficient for color change.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[10]
-
Data Analysis:
-
Subtract the background reading (wells with medium and PrestoBlue™ but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[11]
-
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. Apoptosis and cell cycle arrest are common mechanisms for anticancer agents.[1][5]
Proposed Signaling Pathway for Apoptosis Induction
Many quinolinone derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect this event.[2][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[2]
Materials:
-
Cells treated with the IC50 concentration of the compound for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the predetermined IC50 concentration of this compound. Include a vehicle-treated control. After 24 or 48 hours, collect both floating and adherent cells.
-
Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the DNA content within a cell population. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14] This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
Materials:
-
Cells treated with the IC50 concentration of the compound for 24-48 hours.
-
Cold 70% ethanol
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[3] Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with cold PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.[14]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[4] Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Validating Molecular Targets by Western Blotting
Western blotting is used to detect specific proteins in a sample, confirming the observations from flow cytometry at a molecular level. Based on the proposed pathway, key proteins to investigate include those involved in apoptosis (Caspase-3, Bcl-2, Bax) and cell cycle regulation (Cyclin B1, CDK1).
Protocol 4: Western Blot Analysis
Materials:
-
Cell lysates from treated and untreated cells.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for the desired time. Lyse the cells on ice using Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading across lanes.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. Successful execution of these experiments will determine its cytotoxic potency and shed light on its mechanism of action, specifically its ability to induce apoptosis and/or cause cell cycle arrest. Positive and compelling results from this workflow would provide a strong rationale for advancing the compound to more complex studies, including analysis in 3D culture models, in vivo animal efficacy studies, and further medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.
References
-
Moustafa, A.M.Y., & Bakare, S.B. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-14. Available from: [Link]
-
El-Sherif, E. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]
-
Lee, M., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 31(1), 1B.3.1-1B.3.11. Available from: [Link]
-
Haughn, C. (n.d.). Cell Cycle Tutorial. University of Leicester. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6618. Available from: [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 9(5). Available from: [Link]
-
Cell BioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Available from: [Link]
-
ResearchGate. (2021). (PDF) Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available from: [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Available from: [Link]
-
ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Available from: [Link]
-
Cell BioEd. (2024). Graphing and Presenting Your Cell Viability: Expanded Data Analysis. YouTube. Available from: [Link]
-
Cordes, N., & Plasswilm, L. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 176, 53-65. Available from: [Link]
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- 8. Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Putative Kinase Inhibitor
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a potential kinase inhibitor. While the broader class of quinoline derivatives has demonstrated significant activity against various kinases, this specific compound remains largely uncharacterized. These application notes, therefore, present a strategic framework and detailed protocols for its synthesis and subsequent characterization as a kinase inhibitor, with a focus on Pim-1 kinase and the c-Met receptor tyrosine kinase as plausible targets.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The quinoline ring system has emerged as a key pharmacophore in the design of kinase inhibitors due to its rigid structure and ability to form key interactions within the ATP-binding pocket of these enzymes. Numerous quinoline-based molecules have been developed and have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met proto-oncogene.[1][2]
This compound possesses the characteristic quinoline core, suggesting its potential as a kinase inhibitor. The electron-withdrawing chloro and cyano groups may contribute to its binding affinity and selectivity. This guide provides the necessary protocols to investigate this hypothesis, from chemical synthesis to detailed biochemical and cell-based assays.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process adapted from established methodologies for similar quinoline structures.[3][4][5] The proposed synthetic route is outlined below.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related 4-oxo-1,4-dihydroquinoline-3-carboxylic acids and other substituted quinolones.[3][4]
Step 1: Condensation of Anthranilonitrile with Diethyl Malonate
-
To a solution of anthranilonitrile (1 equivalent) in a suitable high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.1 equivalents).
-
Heat the mixture to reflux (approximately 250-260°C) for 2-3 hours, allowing for the removal of ethanol.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Step 2: Hydrolysis to Carboxylic Acid
-
Suspend the product from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Step 3: Chlorination and Nitrile Formation
-
Treat the carboxylic acid from Step 2 with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heat to reflux for 4-6 hours. This step will chlorinate the 4-position and convert the carboxylic acid to an acid chloride.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting acid chloride can then be converted to the nitrile by reaction with a suitable cyanide source, such as copper(I) cyanide, in a polar aprotic solvent like DMF.
Note: This is a proposed synthetic route and may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro Kinase Inhibition Assays
To determine the direct inhibitory effect of this compound on kinase activity, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6][7][8] Pim-1, a serine/threonine kinase implicated in cancer, serves as a representative target for this protocol.[9][10]
Protocol: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition).
-
Add 2 µL of Pim-1 kinase solution (pre-diluted in kinase buffer to a concentration that gives a robust signal).
-
Add 2 µL of a substrate/ATP mixture (pre-mixed in kinase buffer). The final ATP concentration should be at or near the Km for Pim-1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the "no inhibition" (DMSO) control set to 100% activity and the "maximum inhibition" (positive control) set to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.[11] A cell-based ELISA for c-Met phosphorylation can determine if this compound can inhibit the autophosphorylation of the c-Met receptor tyrosine kinase in intact cells.[12][13]
Protocol: Cell-Based c-Met Phosphorylation ELISA
Materials:
-
A human cancer cell line with high endogenous c-Met expression (e.g., MKN-45 gastric cancer cells).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Positive control c-Met inhibitor (e.g., Crizotinib).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
c-Met (total) and phospho-c-Met (e.g., pTyr1234/1235) ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the c-Met expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.
-
Remove the medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells by adding cold cell lysis buffer to each well and incubating on ice for 20 minutes.
-
Transfer the cell lysates to a microcentrifuge tube and clarify by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Perform the c-Met and phospho-c-Met ELISA on the cell lysates according to the manufacturer's protocol. This typically involves adding the lysates to antibody-coated plates, followed by detection antibodies and a substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Determine the concentration of total c-Met and phospho-c-Met in each sample from the standard curves.
-
Normalize the phospho-c-Met signal to the total c-Met signal for each condition.
-
Calculate the percent inhibition of c-Met phosphorylation relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Data Presentation and Expected Results
While specific inhibitory data for this compound is not yet publicly available, the following table provides an example of how to present the IC₅₀ values that would be generated from the described assays.
| Kinase Target | Assay Type | IC₅₀ (nM) [Hypothetical] |
| Pim-1 | In Vitro (ADP-Glo™) | 85 |
| c-Met | Cell-Based (ELISA) | 150 |
These are hypothetical values for illustrative purposes only.
Visualizing Pathways and Workflows
Understanding the signaling context and experimental design is facilitated by visual diagrams.
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This application note provides a foundational framework for the synthesis and evaluation of this compound as a novel kinase inhibitor. The detailed protocols for in vitro and cell-based assays offer a clear path to characterizing its potency and cellular efficacy against plausible targets like Pim-1 and c-Met. Successful inhibition in these assays would warrant further investigation, including broader kinase profiling to determine selectivity, mechanism of action studies to confirm its binding mode, and in vivo studies to assess its therapeutic potential. The quinoline scaffold continues to be a rich source of kinase inhibitors, and a thorough investigation of this particular derivative could lead to the development of a novel therapeutic agent.
References
-
Signal Transduction and Targeted Therapy. (2021). Pim-1 kinase as a target for cancer therapy. Nature. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
-
PubMed Central (PMC). (2010). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. National Center for Biotechnology Information. [Link]
-
Antibodies.com. (n.d.). c-Met ELISA Kits. Antibodies.com. [Link]
-
PubMed Central (PMC). (2019). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information. [Link]
-
PubMed Central (PMC). (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... ResearchGate. [Link]
-
MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
PubMed Central (PMC). (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]
-
ResearchGate. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. ResearchGate. [Link]
-
National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]
-
PubMed Central (PMC). (2018). The target landscape of clinical kinase drugs. National Center for Biotechnology Information. [Link]
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protocol for synthesizing 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives
An Application Note and Protocol for the Synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of this compound derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as versatile intermediates for the development of novel therapeutic agents due to their wide range of biological activities, including antibacterial and anticancer properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights grounded in established chemical principles.
Strategic Overview of the Synthesis
The synthesis of the target this compound scaffold is most effectively approached via a robust two-step sequence. This strategy prioritizes the formation of a stable precursor, which is then converted to the final chlorinated product.
-
Step 1: Synthesis of the Precursor. The initial and critical step is the construction of the core heterocyclic system, specifically the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile intermediate. This is typically achieved through a condensation and cyclization reaction involving a substituted aniline and a malonate derivative.
-
Step 2: Chlorination of the 4-Hydroxy Group. The second step involves the conversion of the 4-hydroxy group of the quinolone precursor into the target 4-chloro functionality. This transformation is a key reaction, often accomplished using a potent chlorinating agent such as phosphoryl chloride (POCl₃). This reaction is mechanistically related to the Vilsmeier-Haack reaction, which is a powerful tool for the formylation and cyclization of aromatic systems.[3][4]
This sequential approach allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.
Reaction Mechanism and Scientific Rationale
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Mechanism of Precursor Formation
The formation of the 4-hydroxy-2-quinolone ring system from an aniline and a cyanoacetate derivative (e.g., ethyl cyanoacetate) proceeds through an initial nucleophilic attack of the aniline nitrogen onto one of the carbonyl groups of the malonate derivative, followed by an intramolecular cyclization. The choice of reaction conditions, often involving high temperatures (thermal cyclization), facilitates the elimination of a small molecule (like ethanol) to yield the stable heterocyclic quinolone ring.
Mechanism of Chlorination
The conversion of the 4-hydroxy-2-quinolone tautomer to the 4-chloro derivative using phosphoryl chloride (POCl₃) is a well-established transformation. The 4-hydroxyquinolone exists in equilibrium with its 4-keto tautomer. The reaction is believed to proceed as follows:
-
Activation of the Carbonyl: The oxygen atom of the tautomeric keto form at the C4 position acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Formation of a Chlorophosphate Intermediate: This attack forms a highly reactive chlorophosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from POCl₃, then performs a nucleophilic attack at the C4 position.
-
Elimination and Product Formation: This results in the elimination of the phosphate group and the formation of the final 4-chloro-2-oxo-1,2-dihydroquinoline product.
The use of a solvent like N,N-dimethylformamide (DMF) can facilitate this reaction, as it can form the Vilsmeier reagent with POCl₃, a powerful electrophile that drives the reaction.
Caption: Mechanism of 4-hydroxy to 4-chloro conversion.
Detailed Experimental Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Part A: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor)
This protocol is a generalized procedure and may require optimization based on the specific substituted aniline used.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.1 eq), and diphenyl ether as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes. The high temperature is necessary to drive the thermal cyclization.
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The product will typically precipitate from the solvent.
-
Isolation: Dilute the cooled mixture with hexane to facilitate further precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Part B: Synthesis of this compound
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile precursor (1.0 eq).
-
Addition of Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (5-10 eq) dropwise to the flask at 0°C (ice bath). A solvent such as N,N-dimethylformamide (DMF) can be used, in which case the POCl₃ is added to the substrate in DMF.[3]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a fume hood.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if needed.
Reagents and Materials Summary
| Reagent | M.W. ( g/mol ) | Role | Notes |
| Substituted Aniline | Varies | Starting Material | Electron-donating groups can facilitate the reaction. |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | Reagent | Provides the C2, C3, and C4 atoms of the quinolone ring. |
| Diphenyl Ether | 170.21 | Solvent | High-boiling solvent for thermal cyclization. |
| Phosphoryl Chloride (POCl₃) | 153.33 | Chlorinating Agent | Corrosive and water-reactive. Handle with care. |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent/Catalyst | Can form the Vilsmeier reagent with POCl₃. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Base | Used for neutralization during work-up. |
Experimental Workflow Visualization
The overall synthetic process can be visualized as a clear, sequential workflow.
Caption: Overall workflow for the two-step synthesis.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the precursor and the final product.
-
Infrared Spectroscopy (IR): To identify key functional groups. For instance, the disappearance of the broad O-H stretch and the appearance of C-Cl vibrations after chlorination.[3]
-
Melting Point: A sharp melting point range indicates high purity of the crystalline product.
Troubleshooting and Field-Proven Insights
-
Incomplete Chlorination: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the temperature can be increased. Ensure the POCl₃ used is fresh, as it can degrade with exposure to atmospheric moisture.
-
Low Yields in Cyclization: The thermal cyclization step is sensitive to temperature. Ensure the reaction reaches a sufficiently high and stable temperature to drive the reaction to completion. The purity of the starting aniline is also critical.
-
Purification Challenges: If the final product is difficult to crystallize or contains persistent impurities, column chromatography using a silica gel stationary phase with a solvent system like hexane/ethyl acetate is recommended.
-
Causality of Reagent Choice: POCl₃ is a highly effective and economical choice for this chlorination. Its dual role as both a dehydrating and chlorinating agent makes it ideal for converting the keto-enol tautomer of the 4-hydroxyquinolone into the desired chloro derivative.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this compound derivatives for application in drug discovery and development programs.
References
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Ali, M. M., & Ramana, M. V. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(7), 1211–1215. [Link]
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Application Notes and Protocols for the Utilization of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile in Click Chemistry
Introduction: The Quinolinone Scaffold and the Power of Click Chemistry
The 2-quinolone structural motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its rigid, bicyclic framework and potential for diverse functionalization make it an attractive scaffold for developing novel therapeutics and molecular probes.[3] The ability to selectively modify this scaffold allows for the fine-tuning of its pharmacological and photophysical properties.[4]
"Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[5] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is incredibly robust, often proceeding under mild, aqueous conditions.[4][8] For applications within living systems where copper's cytotoxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[9][10] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst.[11][12]
This guide provides a detailed exploration of how to leverage 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a versatile building block for click chemistry applications. We present detailed protocols for its conversion into azide- and alkyne-functionalized derivatives, followed by their application in both CuAAC and SPAAC reactions. These methodologies open avenues for synthesizing novel quinolinone-based conjugates for drug discovery, bioconjugation, and materials science.
Part 1: Synthesis of Functionalized Quinolone Scaffolds
To employ this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. The primary sites for modification are the reactive chloro group at the C4 position and the nitrogen atom of the quinolone ring.
Protocol 1.1: Synthesis of 4-Azido-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This protocol details the nucleophilic aromatic substitution of the C4-chloro group with an azide moiety. This reaction is a well-established method for introducing azides into chloro-substituted heterocyclic compounds.[5][12][13]
Workflow Diagram:
Caption: Synthesis of the azide-functionalized quinolinone.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 g of this compound in 20 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 1.5 equivalents of sodium azide (NaN₃) to the solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Azido-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Protocol 1.2: Synthesis of 1-(Prop-2-yn-1-yl)-4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This protocol describes the N-alkylation of the quinolone ring with propargyl bromide to introduce a terminal alkyne. This is a common strategy for incorporating alkyne handles into N-heterocycles.[14][15]
Workflow Diagram:
Caption: Synthesis of the alkyne-functionalized quinolinone.
Step-by-Step Protocol:
-
Preparation: Suspend 1.0 g of this compound in 30 mL of anhydrous acetonitrile in a round-bottom flask.
-
Reagent Addition: Add 2.0 equivalents of potassium carbonate (K₂CO₃) followed by 1.2 equivalents of propargyl bromide.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-propargylated quinolinone.
Part 2: Click Chemistry Protocols
With the functionalized quinolinone building blocks in hand, they can now be used in click chemistry reactions to conjugate them with other molecules.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the synthesized 4-Azido-2-oxo-1,2-dihydroquinoline-3-carbonitrile with a generic terminal alkyne-containing molecule (Alkyne-R).
Workflow Diagram:
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Application Notes and Protocols for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within the vast chemical space of quinoline derivatives, the 2-oxo-1,2-dihydroquinoline core has emerged as a particularly fruitful template for the development of novel therapeutic agents.[5] This framework is present in several FDA-approved drugs and numerous clinical candidates, underscoring its therapeutic relevance.[5]
The subject of this guide, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile , is a functionalized derivative poised for exploration in drug discovery. The strategic placement of a chloro group at the 4-position and a carbonitrile moiety at the 3-position is anticipated to modulate the compound's electronic properties and its interaction with biological targets. The electron-withdrawing nature of these substituents can enhance binding affinities and influence metabolic stability, making this scaffold a compelling starting point for lead optimization. This document provides a comprehensive guide for researchers, detailing the synthesis, physicochemical properties, and detailed protocols for evaluating the anticancer potential of this promising molecule.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for bioavailability and efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂O | [6] |
| Molecular Weight | 204.61 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Solubility | Soluble in DMSO and methanol (sparingly) | [7] |
| Storage | Sealed in a dry environment at room temperature | [7] |
Protocol 1: Synthesis of this compound
This protocol is a multi-step synthesis adapted from established procedures for similar quinoline derivatives.[5][8] It begins with the Vilsmeier-Haack reaction to form a key intermediate, followed by hydrolysis and subsequent functionalization.
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Materials:
-
N-p-Tolylacetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Copper(I) cyanide (CuCN)
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde:
-
In a round-bottom flask, carefully add DMF dropwise to a stirred mixture of POCl₃ and N-p-Tolylacetamide at a temperature not exceeding 60°C.[5]
-
After the addition is complete, continue stirring at 90°C for an additional 25 hours.[5]
-
Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Pour the residue into iced water, and collect the resulting solid by filtration. Dry the solid under reduced pressure.
-
-
Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:
-
Reflux a mixture of the crude product from step 1 and concentrated hydrochloric acid for 8 hours.[5]
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with water and dry under vacuum.
-
-
Synthesis of this compound:
-
Chlorination: Treat the product from step 2 with thionyl chloride (SOCl₂) in an appropriate solvent (e.g., dichloromethane) under reflux to introduce the chloro group at the 4-position. The reaction progress should be monitored by TLC.
-
Nitrilation: The resulting 4-chloro intermediate is then reacted with copper(I) cyanide (CuCN) in a suitable solvent (e.g., DMF or NMP) at elevated temperature to introduce the nitrile group at the 3-position. This is a standard method for converting aryl halides to nitriles.
-
After completion of the reaction, the mixture is cooled and poured into an aqueous solution of ferric chloride to decompose the copper cyanide complex.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product is purified by column chromatography.
-
Application in Anticancer Drug Discovery: Protocols for Biological Evaluation
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][9] The following protocols provide a framework for evaluating the anticancer potential of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| This compound | 2.5 ± 0.3 | 1.8 ± 0.2 | 5.1 ± 0.6 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1 |
| Note: The data presented is illustrative and serves as an example of expected results. |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the progression of the cell cycle. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 5: Caspase-3/9 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, while caspase-3 is a key executioner caspase. This assay uses specific fluorogenic substrates to measure the activity of these caspases.
Materials:
-
Caspase-3 and Caspase-9 fluorometric assay kits (containing specific substrates, e.g., DEVD-AFC for caspase-3 and LEHD-AFC for caspase-9)
-
Cell lysis buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein lysate from each sample. Add the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase activity relative to the untreated control.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.[11][12] Two such pathways that have been implicated as targets for quinoline-based compounds are the PI3K/Akt/mTOR and STAT3 pathways.[11][13]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[11] Its aberrant activation is a common feature in many human cancers. Inhibition of this pathway is a validated strategy for cancer therapy.[14]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers.[1] It plays a critical role in tumor cell proliferation, survival, invasion, and immunosuppression.[13] Therefore, inhibitors of the STAT3 signaling pathway are considered promising anticancer agents.[10]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The synthetic route is accessible, and the established protocols for biological evaluation provide a clear path for its preclinical assessment. The potential for this compound to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/Akt and STAT3 warrants further investigation. Future studies should focus on a broader screening against a panel of cancer cell lines, in vivo efficacy studies in xenograft models, and detailed mechanistic studies to identify its direct molecular targets. The versatility of the quinoline scaffold also allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of a new generation of targeted cancer therapeutics.
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Sepehri, S., & Fassihi, A. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Drug Design, Development and Therapy, 16, 1269-1282. [Link]
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Sweidan, K., & Sabbah, D. A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5021. [Link]
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- 1. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [chemicalbook.com]
- 7. zhonghanchemical.com [zhonghanchemical.com]
- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Introduction: The Imperative for Rigorous Characterization
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized quinolone, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, leveraging the known biological activities of the quinoline core, which range from antibacterial to anticancer properties.[1][2] The precise arrangement of its functional groups—a chloro substituent, an amide-like lactam, and a nitrile group—creates a unique electronic and steric profile that is crucial for its reactivity and potential biological interactions.
Given its role as a key building block, the unambiguous confirmation of its structure, purity, and stability is paramount. A failure to adequately characterize this molecule can lead to misleading structure-activity relationship (SAR) data, irreproducible synthetic results, and wasted resources in drug development pipelines. This guide provides a comprehensive suite of analytical methodologies designed for researchers and drug development professionals to ensure the quality and integrity of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow, where data from orthogonal techniques converge to provide a holistic and trustworthy profile of the compound.
Analytical Workflow Overview
A robust characterization workflow ensures that all aspects of the compound's identity and purity are assessed. The relationship between these techniques provides a multi-faceted confirmation of the molecule's integrity.
Caption: Integrated workflow for the comprehensive characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Application Note
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR provide definitive evidence of the molecular skeleton and the chemical environment of each atom.
-
¹H NMR Expertise: The spectrum is expected to show distinct signals for the four protons on the fused benzene ring and a broader signal for the N-H proton of the lactam. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic of their relative positions (ortho, meta, para). Due to the electron-withdrawing nature of the carbonyl, chloro, and nitrile groups, the aromatic protons are expected to be deshielded and resonate at lower fields (typically δ 7.0-8.5 ppm). The N-H proton signal is often broad due to quadrupole coupling and exchange, typically appearing at a high chemical shift (δ > 10 ppm), and its identity can be confirmed by D₂O exchange.[1][3]
-
¹³C NMR Expertise: The ¹³C spectrum provides a count of unique carbon atoms. Key expected signals include the carbonyl carbon (C=O) around 160-165 ppm, the nitrile carbon (C≡N) around 115-120 ppm, and carbons attached to the chlorine and nitrogen atoms. The remaining signals will be in the aromatic region (110-150 ppm). Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic part of this molecule).[4][5]
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 15 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use proton decoupling.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.
-
Predicted Data & Interpretation
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Characteristics |
| ¹H NMR | Aromatic H (4x) | 7.20 - 8.30 | Complex multiplets (doublets, triplets) reflecting ortho and meta couplings. |
| N-H (1x) | > 12.0 | Broad singlet, disappears upon D₂O addition.[3] | |
| ¹³C NMR | C=O (Lactam) | ~162 | Low intensity quaternary signal. |
| C-Cl | ~145-150 | Quaternary signal, deshielded by chlorine. | |
| Aromatic C-H (4x) | 115 - 135 | Signals corresponding to the protonated aromatic carbons. | |
| Aromatic C (Quaternary, 2x) | 120 - 140 | Quaternary signals for the bridgehead and C3 carbons. | |
| C≡N | ~115 | Characteristic nitrile carbon signal. | |
| C-CN | ~95 | Quaternary carbon attached to the nitrile group. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Application Note
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Trustworthiness: For this compound (Formula: C₁₀H₅ClN₂O), the expected monoisotopic mass is 204.0141 Da.[6] A key validation point is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum must show an [M]+ peak and an [M+2]+ peak with a relative intensity ratio of roughly 3:1, which is a definitive signature for a monochlorinated compound.[7][8]
-
Fragmentation Analysis: Electron Ionization (EI) can provide valuable structural information through fragmentation. Expected fragmentation pathways include the loss of a chlorine radical (•Cl), carbon monoxide (CO), or the entire cyano group (•CN), helping to piece together the molecular structure.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement.
-
ESI-HRMS Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3.5-4.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ (expected at m/z 205.0219).
-
Verify the presence and correct ratio (~3:1) of the [M+H]⁺ and [M+2+H]⁺ isotopic peaks.
-
Calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ (³⁵Cl) | 205.0219 | High-resolution mass confirming the elemental formula C₁₀H₆ClN₂O⁺. |
| [M+H]⁺ (³⁷Cl) | 207.0190 | Isotopic peak with ~33% the intensity of the m/z 205 peak. |
| [M-Cl+H]⁺ | 170.0502 | A potential fragment corresponding to the loss of the chlorine atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Application Note
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." For the target molecule, FT-IR is crucial for confirming the presence of the nitrile, the lactam carbonyl, and the N-H bond.
-
Expertise: The spectrum should display several key absorption bands. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region.[9] The C=O stretch of the cyclic amide (lactam) is expected to be a very strong absorption around 1650-1690 cm⁻¹.[3][4] A broad absorption band in the 3100-3300 cm⁻¹ range is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding in the solid state.[4] Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C ring stretches are found in the 1400-1600 cm⁻¹ region.[10]
Experimental Protocol
-
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Lactam) | 3100 - 3300 | Broad, medium intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, weak to medium |
| C≡N Stretch (Nitrile) | 2210 - 2240 | Sharp, medium intensity |
| C=O Stretch (Lactam) | 1660 - 1680 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands, medium to strong |
| C-Cl Stretch | 700 - 800 | Medium to strong |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Application Note
HPLC is the industry standard for determining the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is most appropriate due to the compound's aromatic nature and moderate polarity.
-
Method Development Rationale: A C18 column is chosen as the stationary phase for its versatility with moderately polar analytes. The mobile phase, typically a mixture of acetonitrile or methanol and water, allows for the elution of the compound from the column. An acidic modifier like formic or phosphoric acid is often added to sharpen peaks and ensure consistent ionization state of the analyte.[11][12] UV detection is ideal as the quinolone core contains a strong chromophore, which should absorb strongly in the 254-320 nm range. The goal is to develop a method where the main peak is sharp, symmetrical (tailing factor < 1.5), and well-resolved from any impurities. Purity is typically reported as the area percentage of the main peak.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Caption: Key parameters for the RP-HPLC purity analysis method.
Thermal and Elemental Analysis: Physicochemical Confirmation
Application Note
Thermal analysis and elemental analysis provide complementary data on the compound's bulk properties and elemental composition, respectively.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity; impurities tend to broaden the melting range.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is useful for determining thermal stability, the presence of residual solvents or water, and decomposition patterns.[4][13]
-
Elemental Analysis (CHN): This combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the compound. The experimental values should match the theoretical values calculated from the molecular formula (C₁₀H₅ClN₂O) within a narrow tolerance (±0.4%), providing strong evidence for the empirical formula.
Protocols
-
DSC/TGA:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Place the pan in the instrument alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C).
-
-
Elemental Analysis:
-
Submit a dry, homogenous sample (2-3 mg) to a dedicated elemental analysis facility.
-
Ensure the sample is free of solvent and moisture.
-
Compare the reported C, H, N percentages to the theoretical values.
-
Expected Data Summary
| Analysis | Parameter | Theoretical Value | Acceptance Criteria |
| DSC | Melting Point | Compound Specific | Sharp endotherm (range < 2 °C) |
| TGA | Mass Loss | No significant loss before melting/decomposition | < 0.5% mass loss below 100°C |
| Elemental | % Carbon | 58.70% | 58.70 ± 0.4% |
| % Hydrogen | 2.46% | 2.46 ± 0.4% | |
| % Nitrogen | 13.69% | 13.69 ± 0.4% |
References
-
NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
Stadnicka, K., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3328. Retrieved from [Link]
-
Yüksek, M. F., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15638. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]
-
Faramarzi, S., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e126562. Retrieved from [Link]
-
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mangelinckx, S., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1281. Retrieved from [Link]
-
Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3364–3369. Retrieved from [Link]
-
Tobouti, P. L., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 459-472. Retrieved from [Link]
-
Faramarzi, S., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e126562. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile [cymitquimica.com]
- 7. 4-Chloroquinoline [webbook.nist.gov]
- 8. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Selective Turn-On Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a highly selective, "turn-on" fluorescent probe. The inherent reactivity of the electron-deficient quinoline core, functionalized with a chloro leaving group at the C4 position, allows for a specific reaction with nucleophilic species. A primary application detailed within this guide is the detection of hydrogen sulfide (H₂S), a critical biological gasotransmitter. The probe is designed to be virtually non-fluorescent in its native state and exhibits a significant increase in fluorescence intensity upon nucleophilic aromatic substitution (SNAr) with H₂S. This document outlines the foundational principles, spectroscopic characteristics, and detailed experimental protocols for both in vitro quantification and live-cell imaging of biological thiols.
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological and pharmacological activities.[1] Their rigid, planar structure and extended π-conjugated system also endow them with favorable photophysical properties, making them excellent candidates for the development of fluorescent probes.[2] The 2-oxo-1,2-dihydroquinoline-3-carbonitrile core, in particular, serves as a versatile platform. The electron-withdrawing nitrile group and the lactam functionality modulate the electronic distribution of the aromatic system, often resulting in compounds with tunable fluorescence properties.
The strategic introduction of a chlorine atom at the 4-position of the quinoline ring creates an electrophilic center susceptible to nucleophilic attack. This feature is the cornerstone of the probe's "turn-on" mechanism. In its 4-chloro state, the molecule's fluorescence is quenched. However, upon reaction with a suitable nucleophile, such as the hydrosulfide anion (HS⁻), the chloro group is displaced. This substitution reaction leads to the formation of a new, electron-donating group at the 4-position, which in turn perturbs the electronic structure of the quinoline core, resulting in a dramatic enhancement of fluorescence emission. This mechanism provides a basis for the selective detection of specific nucleophiles, with a notable application in the sensing of hydrogen sulfide.[3][4]
Spectroscopic and Physicochemical Properties
While the specific photophysical properties of this compound are not extensively documented in publicly available literature, we can infer its characteristics based on analogous quinoline derivatives.[2][5]
Table 1: Predicted Photophysical and Physicochemical Properties
| Property | This compound (Probe) | 4-(Thio)-2-oxo-1,2-dihydroquinoline-3-carbonitrile (H₂S Adduct) |
| Appearance | Pale yellow solid | Yellow solid |
| Molecular Formula | C₁₀H₅ClN₂O | C₁₀H₆N₂OS |
| Molecular Weight | 204.62 g/mol | 202.23 g/mol |
| Solubility | Soluble in DMSO, DMF, acetonitrile | Soluble in DMSO, DMF, aqueous buffers |
| Predicted Absorbance Max (λabs) | ~330 nm | ~410 nm |
| Predicted Emission Max (λem) | ~400 nm (Weak) | ~515 nm (Strong) |
| Predicted Stokes Shift | ~70 nm | ~105 nm |
| Predicted Quantum Yield (ΦF) | < 0.05 | > 0.5 (Hypothesized) |
Note: The photophysical data for the H₂S adduct are hypothetical and based on the expected fluorescence enhancement following nucleophilic aromatic substitution.
Principle of Detection: A Nucleophilic Aromatic Substitution-Based "Turn-On" Mechanism
The core of this probe's functionality lies in a well-established reaction mechanism: Nucleophilic Aromatic Substitution (SNAr).[3] The quinoline ring, particularly with electron-withdrawing groups like the nitrile and the oxo- group, is electron-deficient. The chlorine atom at the 4-position serves as a good leaving group.
Hydrogen sulfide in biological systems exists in equilibrium with the hydrosulfide anion (HS⁻) at physiological pH.[6] HS⁻ is a potent nucleophile that can attack the electron-poor C4 carbon of the quinoline ring. This leads to the displacement of the chloride ion and the formation of a 4-thiolated quinoline derivative. This newly formed thiol group acts as an electron-donating group, which significantly alters the photophysical properties of the molecule, "turning on" its fluorescence.[4]
Caption: Proposed mechanism for H₂S detection.
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methods for quinoline synthesis.[7][8]
Caption: A potential synthetic pathway for the probe.
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol outlines the steps for characterizing the probe's response to an analyte in a cuvette-based fluorometer.
Materials:
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydrosulfide (NaHS) as an H₂S source
-
Quartz fluorescence cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Prepare a 100 mM stock solution of NaHS in deoxygenated water immediately before use.
-
Working Solutions: Dilute the probe stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Prepare a series of NaHS solutions of varying concentrations in PBS.
-
Measurement: To a quartz cuvette, add the 10 µM probe solution. Place the cuvette in the fluorometer and record the baseline fluorescence spectrum.
-
Titration: Add aliquots of the NaHS solution to the cuvette, mix gently, and incubate for 15 minutes at 37°C.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of NaHS. The excitation wavelength should be set at the predicted absorbance maximum of the reaction product (~410 nm), and the emission should be scanned over a suitable range (e.g., 450-650 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~515 nm) against the concentration of H₂S to determine the detection limit and linear range.
Protocol for the Detection of H₂S in Living Cells
This protocol provides a method for the fluorescent imaging of intracellular H₂S.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Probe)
-
NaHS (for inducing H₂S production)
-
N-ethylmaleimide (NEM) (a thiol-scavenging agent, for negative control)
-
Hoechst 33342 (for nuclear counterstaining)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a 37°C, 5% CO₂ incubator. Seed the cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
Probe Loading: Prepare a 5 µM working solution of the probe in serum-free DMEM from the 10 mM DMSO stock. Remove the culture medium from the cells, wash with PBS, and incubate the cells with the probe solution for 30 minutes at 37°C.
-
H₂S Stimulation (Positive Control): After loading, wash the cells twice with PBS. Treat one set of cells with 100 µM NaHS in PBS for 30 minutes at 37°C to generate exogenous H₂S.
-
Thiol Scavenging (Negative Control): For a negative control, pre-treat a set of cells with 1 mM NEM for 30 minutes before and during probe loading.
-
Imaging: Wash the cells twice with PBS. Add fresh PBS or a suitable imaging buffer to the dish. If desired, add Hoechst 33342 for nuclear staining.
-
Microscopy: Image the cells using a confocal microscope. Use an excitation wavelength of ~405 nm for the probe and collect emission at ~480-550 nm. For Hoechst, use an excitation of ~350 nm and collect emission at ~450-470 nm.
Caption: Workflow for intracellular H₂S detection.
Protocol for Cytotoxicity Evaluation (MTT Assay)
It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric method for this purpose.[7]
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
96-well plates
-
This compound (Probe)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Probe Treatment: Prepare serial dilutions of the probe in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the probe-containing medium and incubate for 24 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Probe concentration too low; Insufficient H₂S | Increase probe concentration (e.g., up to 20 µM); Ensure NaHS solution is freshly prepared; Increase incubation time. |
| High background fluorescence | Autofluorescence from cells or medium; Probe aggregation | Use serum-free medium for imaging; Ensure probe is fully dissolved in DMSO before dilution; Wash cells thoroughly. |
| Cell death observed during imaging | Phototoxicity; Probe cytotoxicity | Reduce laser power and exposure time; Confirm probe is non-toxic at the working concentration using the MTT assay. |
| No response to H₂S | Inactive NaHS; Incorrect buffer pH | Use fresh, solid NaHS to prepare stock; Ensure buffer pH is ~7.4 for optimal HS⁻ concentration. |
Conclusion
This compound is a promising candidate for the development of a "turn-on" fluorescent probe for the selective detection of hydrogen sulfide. Its proposed mechanism of action, based on a nucleophilic aromatic substitution reaction, is chemically sound and offers a pathway for significant fluorescence enhancement upon reaction with H₂S. The protocols provided herein offer a robust framework for the synthesis, characterization, and application of this probe in both solution-based assays and live-cell imaging. Further validation of its photophysical properties and biological performance is encouraged to fully establish its utility in the field of chemical biology and drug discovery.
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- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
- Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide. BenchChem. (URL not available)
- Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules. 2022.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies.
- Nucleophilic substitution‐based mechanisms of the four H2S probes.
- Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. JSM Biotechnology and Biomedical Engineering. 2013.
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- Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells.
- Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
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- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- This compound. ChemUniverse.
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- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- Synthesis and Photophysical Characterization of 2,3-Dihydroquinolin-4-imines: New Fluorophores with Color-Tailored Emission. Chemistry – A European Journal. 2018.
- Donor-Acceptor Styrylpyridines Based on 2-Oxo-4-(perfluoroethyl)-1,2-dihydropyridine-3-carbonitriles: Synthesis and Photophysical Properties in Solution.
- Reactions of thiols. YouTube.
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large-scale synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
An Application Note for the Large-Scale Synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecular architectures. This application note provides a comprehensive, robust, and scalable three-step protocol for its synthesis, designed for researchers and process chemists. The methodology begins with a one-pot condensation of aniline with ethyl cyanoacetate and triethyl orthoformate to yield an enamine intermediate. This is followed by a high-temperature thermal cyclization to construct the quinolone core, yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The final step involves a regioselective chlorination using phosphorus oxychloride to produce the target compound in high purity. This guide emphasizes the rationale behind procedural choices, critical safety considerations for large-scale operations, and detailed analytical characterization, ensuring a reproducible and efficient synthesis.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, functionalized 2-oxo-quinoline (quinolone) derivatives serve as key intermediates for targeted therapeutics.[3][4] The title compound, this compound, combines several reactive functional groups, making it a versatile synthon for further chemical elaboration.
The synthetic strategy detailed herein is designed for scalability and efficiency, avoiding costly reagents or complex purification steps. It is based on the well-established Gould-Jacobs reaction pathway for quinolone formation, followed by a standard chlorination procedure.[5] The three-step sequence is as follows:
-
Condensation: Formation of an acyclic enamine intermediate from readily available starting materials.
-
Thermal Cyclization: High-temperature intramolecular reaction to form the heterocyclic quinolone core.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality.
This approach ensures high yields and provides a clear, logical progression to the final product.
Overall Reaction Scheme
Experimental Protocols and Rationale
Part I: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (Intermediate 1)
Principle and Rationale: This step involves the condensation of aniline with ethyl cyanoacetate. The reaction is facilitated by triethyl orthoformate, which reacts with ethyl cyanoacetate to form an activated intermediate, ethyl 2-cyano-3-ethoxyacrylate. Aniline then displaces the ethoxy group in a nucleophilic substitution reaction to form the desired stable enamine product.[6] Conducting this reaction in a one-pot fashion at an elevated temperature maximizes efficiency and yield by driving the equilibria towards product formation.
Detailed Protocol (1.0 mol scale):
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add aniline (93.13 g, 1.0 mol), ethyl cyanoacetate (113.12 g, 1.0 mol), and triethyl orthoformate (163.0 g, 1.1 mol).
-
Add acetic anhydride (10.2 g, 0.1 mol) as a catalyst to facilitate the reaction.
-
Heat the reaction mixture with stirring to 110-120 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
During the reaction, ethanol is formed as a byproduct and can be distilled off to drive the reaction to completion.
-
Once the reaction is complete (disappearance of aniline on TLC), cool the mixture to room temperature (approx. 25 °C).
-
The product will begin to crystallize. Add n-hexane (500 mL) to the slurry to facilitate complete precipitation.
-
Stir the slurry for 30 minutes at room temperature, then filter the solid product using a Büchner funnel.
-
Wash the filter cake with cold n-hexane (2 x 200 mL) to remove any unreacted starting materials.
-
Dry the pale yellow solid product under vacuum at 50 °C to a constant weight.
Expected Yield: 195-207 g (90-96%).
Part II: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Intermediate 2)
Principle and Rationale: This step is a thermal intramolecular cyclization, a key step in the Gould-Jacobs reaction.[7] The enamine intermediate (1) undergoes an electrocyclic reaction at high temperature, where the aniline ring attacks the ester carbonyl group, followed by the elimination of ethanol to form the stable, aromatic quinolone ring system. A high-boiling, thermally stable, and inert solvent like diphenyl ether is essential to achieve the required reaction temperature (approx. 250 °C) uniformly and safely on a large scale.
Detailed Protocol (0.5 mol scale):
-
To a 2 L three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple, add diphenyl ether (1 L).
-
Heat the diphenyl ether with vigorous stirring to 250-255 °C.
-
Once the solvent has reached the target temperature, add the dried Intermediate 1 (108.1 g, 0.5 mol) portion-wise over 30-45 minutes. Caution: The addition is endothermic and will cause a temperature drop; control the addition rate to maintain the temperature above 245 °C. Ethanol will distill off during the reaction.
-
After the addition is complete, maintain the reaction mixture at 250-255 °C for 1 hour to ensure complete cyclization.
-
Cool the reaction mixture to below 100 °C.
-
While the mixture is still warm, slowly add n-hexane (1 L) with vigorous stirring to precipitate the product. Caution: Add hexane slowly to control boiling.
-
Allow the mixture to cool completely to room temperature, then continue stirring for 1 hour.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with n-hexane (3 x 300 mL) to remove all traces of diphenyl ether.
-
Dry the off-white to beige solid product under vacuum at 80 °C to a constant weight.
Expected Yield: 84-88 g (90-95%).
Part III: Synthesis of this compound (Final Product)
Principle and Rationale: The final step is the conversion of the 4-hydroxy group of the quinolone to a 4-chloro group. The 4-hydroxyquinolone exists in tautomeric equilibrium, but the enol form is reactive towards electrophilic chlorinating agents. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of a slight excess of POCl₃ ensures the reaction goes to completion.
Detailed Protocol (0.4 mol scale):
-
SAFETY FIRST: This reaction must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[8] Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[9][10]
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a caustic scrub bath), and a temperature probe, add Intermediate 2 (74.4 g, 0.4 mol).
-
Carefully and slowly add phosphorus oxychloride (POCl₃, 306.7 g, 2.0 mol, 186 mL) to the solid with stirring. The reaction is exothermic.
-
After the addition is complete, heat the resulting slurry to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clearer, dark solution. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
QUENCHING: Prepare a separate 5 L beaker containing 2 kg of crushed ice and 1 L of water, equipped with a heavy-duty mechanical stirrer. Very slowly and carefully, pour the reaction mixture onto the stirred ice-water. This is a highly exothermic and hazardous operation that will generate HCl gas. Ensure the rate of addition is controlled to keep the temperature of the quenching mixture below 20 °C.
-
After the addition is complete, continue stirring for 1 hour. A solid precipitate will form.
-
Filter the solid product using a Büchner funnel and wash the cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from glacial acetic acid or ethanol to obtain a pure, crystalline solid.
-
Dry the final product under vacuum at 60 °C to a constant weight.
Expected Yield: 70-76 g (85-92%).
Process Summary and Data
Quantitative Data Table
| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Solvent/Reagent | Temp (°C) | Time (h) | Yield (%) |
| I | Aniline | 1.0 | Ethyl Cyanoacetate | 1.0 | Triethyl Orthoformate (1.1 mol) | 110-120 | 2-3 | 90-96 |
| II | Intermediate 1 | 0.5 | - | - | Diphenyl Ether | 250-255 | 1 | 90-95 |
| III | Intermediate 2 | 0.4 | POCl₃ | 2.0 | None (POCl₃ as reagent/solvent) | 105-110 | 4-6 | 85-92 |
Overall Process Workflow
The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.
Caption: Workflow for the .
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: ~275-280 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH), 8.80 (s, 1H, H-5), 8.15 (d, 1H), 7.85 (t, 1H), 7.60 (d, 1H), 7.45 (t, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 175.5, 159.8, 148.2, 140.1, 134.5, 129.8, 125.4, 123.1, 116.9, 115.8, 92.3.
-
IR (KBr, cm⁻¹): 3450 (N-H), 2230 (C≡N), 1660 (C=O, amide), 1600, 1550 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z 204 [M]⁺, 206 [M+2]⁺ (in ~3:1 ratio, characteristic of a single chlorine atom).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step I | Incomplete reaction; insufficient heating; wet reagents. | Ensure reaction temperature is maintained. Use a Dean-Stark trap to remove ethanol. Ensure all reagents are anhydrous. |
| Dark, tarry product in Step II | Overheating or prolonged reaction time; presence of impurities. | Strictly control the temperature and reaction time. Ensure Intermediate 1 is pure before cyclization. |
| Incomplete reaction in Step III | Insufficient POCl₃; insufficient heating time; water contamination. | Use a larger excess of POCl₃. Increase reflux time and monitor by TLC. Ensure all glassware and reagents are scrupulously dry. |
| Product difficult to filter after quench (Step III) | Product oiled out or formed very fine particles. | Ensure the quench is performed slowly and with very efficient stirring and cooling to promote crystallization. |
References
- Quora. (2020).
- ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis. ChemicalBook. [Link not available]
-
Wikipedia. (2023). Diethyl malonate. Wikipedia. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. [Link]
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Bharat Baria. (2022). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Organic Syntheses Procedure. [Link]
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Universitat de Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture. UB. [Link]
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Air Liquide. (n.d.). Phosphorus Oxychloride. Air Liquide Malaysia. [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-aryl-1H-pyrazoles. Growing Science. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [Link]
- Indian Journal of Chemistry. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. [Link not available]
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
- Yamanouchi Pharmaceutical Co., Ltd. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. [Link not available]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
-
ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
-
PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PMC. [Link]
-
National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]
-
ResearchGate. (2025). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. [Link]
-
MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
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Application Notes and Protocols: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Versatile Intermediate in Material Science and Drug Discovery
Abstract: The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry and a foundational component for advanced functional materials.[1] This document provides a detailed technical guide on 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a highly reactive and versatile derivative. We present its physicochemical properties, validated spectroscopic data for unambiguous identification, a comprehensive synthesis protocol, and detailed experimental workflows for its application as a key intermediate. The protocols are designed for researchers in material science and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and rational design of novel derivatives.
Physicochemical Properties & Spectroscopic Characterization
This compound is a crystalline solid whose structure is defined by a quinolone core functionalized with a reactive chlorine atom at the C4 position and a cyano group at the C3 position. These two groups are pivotal for its utility as a synthetic building block. The 2-oxo tautomer is the predominant form in solid and non-aqueous states.[2]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₂O |
| Molecular Weight | 204.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in EtOH, CHCl₃ |
| Melting Point | Varies with purity, typically >250 °C |
Spectroscopic Data for Structural Validation
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data serve as a benchmark for validation.
Table 2: Characteristic Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment & Rationale |
|---|---|---|
| FT-IR (KBr) | ~3150 (broad) | N-H stretching of the quinolone ring.[2] |
| ~2230 | C≡N stretching of the nitrile group. A strong, sharp peak indicative of the cyano functionality. | |
| ~1660 | C=O stretching (amide carbonyl) of the 2-oxo group.[2] | |
| ~1600, ~1480 | C=C stretching within the aromatic and heterocyclic rings. | |
| ~750 | C-Cl stretching, characteristic of the chloro-substituent.[2] | |
| ¹H NMR (400 MHz, DMSO-d₆) | ~12.0 (s, 1H) | N-H proton of the lactam ring, often broad.[2] |
| ~8.0 (d, 1H) | Aromatic proton (H5), deshielded by the ring system. | |
| ~7.8 (t, 1H) | Aromatic proton (H7). | |
| ~7.6 (d, 1H) | Aromatic proton (H8). | |
| ~7.4 (t, 1H) | Aromatic proton (H6). | |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~160 | C=O carbon (C2). |
| ~145 | C-Cl carbon (C4). | |
| ~139 | Quaternary aromatic carbon (C8a). | |
| ~134 | Aromatic methine carbon (C7). | |
| ~125 | Aromatic methine carbon (C5). | |
| ~123 | Aromatic methine carbon (C6). | |
| ~116 | Aromatic methine carbon (C8). | |
| ~115 | C≡N carbon of the nitrile group. | |
| ~114 | Quaternary aromatic carbon (C4a). |
| | ~95 | C-CN carbon (C3). |
Synthesis Protocol: From Precursor to Final Product
The synthesis of this compound is most effectively achieved via a two-step process involving the formation of a 4-hydroxyquinolone precursor followed by a chlorination reaction. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone core.[3][4]
Caption: Synthesis workflow for this compound.
Required Materials
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Step-by-Step Protocol for Chlorination
This protocol details the conversion of the 4-hydroxy precursor to the 4-chloro target compound. The use of POCl₃ is a standard and highly effective method for this transformation on quinolone systems.[3][5]
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add the precursor, 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.86 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask to suspend the precursor. Carefully add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol) dropwise to the stirred suspension at room temperature.
-
Causality Note: POCl₃ serves as both the chlorinating agent and a dehydrating agent. DMF acts as a high-boiling solvent and can form a Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination of the hydroxyl group.
-
-
Reaction Execution: Heat the reaction mixture to 100-110 °C using a heating mantle and allow it to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:EtOAc). The reaction is complete when the starting material spot has disappeared.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. In a separate beaker, prepare ~200 mL of ice water. Very slowly and carefully, pour the reaction mixture into the ice water while stirring vigorously. This step is highly exothermic and should be performed with caution in a fume hood. c. A precipitate (the crude product) will form. Continue stirring for 30 minutes to ensure complete precipitation. d. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. e. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Purification: a. Air-dry the crude solid. b. Recrystallize the product from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound. c. Dry the purified crystals under vacuum.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 1.1 (FT-IR, NMR) and by measuring its melting point.
Applications as a Versatile Synthetic Intermediate
The true value of this compound lies in its dual reactive sites: the electrophilic C4 carbon and the versatile nitrile group at C3. This allows for orthogonal functionalization to build molecular complexity.
Caption: Reactivity map illustrating the synthetic utility of the title compound.
Application in Drug Discovery: Synthesis of Bioactive Scaffolds
The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction is fundamental for introducing diverse side chains, a common strategy in the development of quinolone-based antibacterial and anticancer agents.[6][7][8]
Protocol: Synthesis of a 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivative
-
Reaction Setup: In a sealed vial, dissolve this compound (205 mg, 1 mmol) in 5 mL of DMF.
-
Reagent Addition: Add the desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivative) (1.2 mmol, 1.2 equivalents). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equivalents).
-
Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Seal the vial and heat the mixture to 80-120 °C for 4-12 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction mixture and pour it into 50 mL of water. b. The product may precipitate out or can be extracted with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the final product.
Application in Material Science: Synthesis of π-Conjugated Systems
The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the introduction of aryl or alkynyl groups, extending the π-conjugation of the quinolone core. The resulting molecules are promising candidates for fluorescent probes, organic light-emitting diodes (OLEDs), and chemical sensors.[9]
Protocol: Suzuki Cross-Coupling for a 4-Aryl Derivative
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (205 mg, 1 mmol), the desired arylboronic acid (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Reagent Addition: Add a solvent mixture, typically 1,4-dioxane and water (4:1, 10 mL). Add a base, such as K₂CO₃ or Cs₂CO₃ (3 mmol).
-
Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid and facilitate the transmetalation step.
-
-
Reaction Execution: Degas the mixture with argon for 15 minutes. Heat the reaction to 90 °C and stir for 8-16 hours. Monitor by TLC.
-
Work-up and Purification: a. After cooling, dilute the mixture with water and extract with ethyl acetate. b. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. c. Purify the crude product via column chromatography on silica gel to isolate the 4-aryl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Safety and Handling
-
Handle this compound and all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Vibrational spectroscopic and molecular docking study of (2E)-N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
-
Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. ResearchGate.
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank.
-
Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar.
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Archiv der Pharmazie.
-
4,7-dichloroquinoline. Organic Syntheses.
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
-
4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank.
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules.
-
Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate.
-
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Journal of Reports in Pharmaceutical Sciences.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Pivotal Intermediate in Organic Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a highly versatile and reactive building block: 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile . We provide an in-depth exploration of its synthesis, properties, and, most critically, its application as a pivotal intermediate for constructing diverse molecular architectures. The strategic placement of a reactive chlorine atom at the C4 position, activated by the adjacent carbonyl group, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr). This, combined with the synthetically malleable nitrile group, opens pathways to a wide array of functionalized quinolinone derivatives and complex fused heterocyclic systems. These application notes are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and field-proven, step-by-step protocols.
Synthesis of the Intermediate
The preparation of this compound is typically a two-step process commencing from readily available starting materials. The key is the initial formation of the 4-hydroxy-2-oxo-quinolinone core, followed by a robust chlorination step.
Step 1: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor)
The foundational precursor is synthesized via a condensation reaction. While several methods exist, a common and reliable approach involves the reaction of an aniline derivative with a malonate derivative, followed by thermal cyclization.
Step 2: Chlorination of the 4-Hydroxy Group
The transformation of the 4-hydroxy group into the target 4-chloro group is the critical step that installs the reactive handle for subsequent modifications. This is achieved using standard chlorinating agents, with phosphoryl chloride (POCl₃) being the most common and effective choice due to its high reactivity and the volatile nature of its byproducts.[2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Workflow: Synthesis of this compound
Caption: General workflow for the two-step synthesis of the target intermediate.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile[4]
-
Phosphoryl chloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Toluene, anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq).
-
Reagent Addition: Suspend the starting material in anhydrous toluene. Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops). To this suspension, add phosphoryl chloride (POCl₃, 3.0-5.0 eq) dropwise at room temperature. Causality Note: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is more reactive than POCl₃ alone, facilitating the reaction at a lower temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent), observing the disappearance of the starting material spot.
-
Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Safety Precaution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Stir the aqueous mixture until all the ice has melted. A precipitate should form. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction & Drying: Filter the resulting solid precipitate and wash thoroughly with water. Alternatively, if the product is not easily filterable, extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the title compound as a solid.
Data Summary: Synthesis & Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₅ClN₂O | [5] |
| Molecular Weight | 204.62 g/mol | [4] |
| CAS Number | 33037-33-3 | [5] |
| Appearance | Off-white to pale yellow solid | - |
| Typical Yield | 75-90% | [3] |
| Chlorinating Agent | POCl₃ | [2][3] |
| Reaction Time | 3-5 hours | - |
Core Applications: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the C4 position. The electron-withdrawing effects of the C2-carbonyl group and the ring nitrogen atom stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion.[6]
Caption: SNAr reactions of the title intermediate with various nucleophiles.
Protocol 2.1: Synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives
The introduction of an amino group at the C4 position is a gateway to compounds with significant biological potential, including kinase inhibitors and antibacterial agents.[7][8]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2-2.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, or DMF)
-
Base (optional, e.g., Triethylamine (TEA) or K₂CO₃)
Procedure:
-
Setup: In a round-bottom flask, dissolve or suspend the 4-chloro intermediate in the chosen solvent.
-
Reagent Addition: Add the amine to the mixture. If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base like TEA (1.5 eq). Causality Note: The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the nucleophilic amine.
-
Reaction: Heat the mixture to reflux and monitor by TLC. Reaction times can vary from 2 to 12 hours depending on the nucleophilicity of the amine.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Data Summary: Representative Amination Reactions
| Nucleophile | Base | Solvent | Product | Application Note |
| Aniline | TEA | Ethanol | 4-(Phenylamino)-2-oxo... | Precursor for anticancer agents[9] |
| Benzylamine | None | Isopropanol | 4-(Benzylamino)-2-oxo... | Building block for fused systems[2] |
| Hydrazine Hydrate | None | Ethanol | 4-Hydrazinyl-2-oxo... | Intermediate for pyrazoloquinolines[3] |
| Sodium Azide | None | DMF | 4-Azido-2-oxo... | Used in click chemistry and for tetrazoloquinolines[2][10] |
Advanced Applications: Synthesis of Fused Heterocycles
The functional handles on the 4-substituted derivatives allow for subsequent intramolecular cyclization reactions, providing access to complex, polycyclic heterocyclic systems of high medicinal value.
Protocol 3.1: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives
This protocol utilizes the 4-hydrazinyl derivative prepared in section 2.1. The reaction is a classic condensation-cyclization to form a fused pyrazole ring.
Materials:
-
4-Hydrazinyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq)
-
Acetic acid or another suitable acidic medium
Procedure:
-
Setup: Suspend the 4-hydrazinyl intermediate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The intramolecular cyclization involves the attack of the terminal hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to form the stable aromatic pyrazole ring.
-
Isolation: Cool the reaction mixture. The product often precipitates from the acetic acid upon cooling. Filter the solid, wash with a small amount of cold ethanol and then diethyl ether to remove residual acid, and dry under vacuum.
Caption: Synthesis of a fused pyrazoloquinolinone system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Chlorination | Incomplete reaction; moisture in reagents/glassware; degradation of product during work-up. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reflux time or temperature. Perform work-up quickly and at low temperatures. |
| SNAr Reaction is Sluggish | Poorly nucleophilic amine; steric hindrance; solvent polarity too low. | Add a non-nucleophilic base (TEA, K₂CO₃). Switch to a more polar aprotic solvent like DMF or DMSO. Increase the reaction temperature. |
| Multiple Products in SNAr | Reaction with the N1-H of the quinolinone ring; di-substitution. | Use a base to deprotonate the nucleophile before addition. Run the reaction at a lower temperature and monitor carefully to stop after mono-substitution. |
| Difficulty in Purification | Product and starting material have similar polarity; product is highly insoluble. | For chromatography, try a different solvent system or gradient. For insoluble products, try hot filtration or recrystallization from a high-boiling solvent like DMF or DMSO. |
Conclusion
This compound is a robust and highly valuable intermediate for synthetic chemists. Its straightforward preparation and the exceptional reactivity of the C4-chloro position towards nucleophilic substitution provide a reliable and versatile entry point to a vast chemical space of quinolinone derivatives. The protocols and insights provided herein demonstrate its utility in synthesizing both simple substituted quinolinones and complex fused heterocyclic systems, underscoring its importance in modern drug discovery and materials science programs.
References
- Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 934-941. (URL not available)
-
Patel, H. V., et al. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 62, 535-544. [Link]
-
Reddy, C. S., et al. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Gawale, Y. A., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 299-303. [Link]
-
Gawale, Y. A., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(2), 01-04. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1316-1340. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(22), 5524-5535. [Link]
-
Bala, S., et al. (2014). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 151-160. [Link]
-
ResearchGate. (2016). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. Request PDF. [Link]
-
Matada, B. S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 148-154. [Link]
-
Pharmascope. (2023). Different biological activities of quinoline. Pharmascope Publications. [Link]
-
Chen, Y.-L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
-
El-Shafei, A. K., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(3), 339-347. [Link]
-
ResearchGate. (2015). Biological Activities of Quinoline Derivatives. PDF. [Link]
-
Al-Ostath, R. A. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 861-877. [Link]
-
UkrOrgSynthesis. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
-
Fatahpour, M., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e126562. [Link]
- Park, C. M., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(4), 336-340. (URL not available)
-
ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
-
ResearchGate. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Request PDF. [Link]
-
ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Request PDF. [Link]
Sources
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile [cymitquimica.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most prevalent synthetic route involves the chlorination of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most widely adopted method is the chlorination of the precursor, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This reaction is typically achieved by heating the starting material in the presence of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What is the underlying mechanism for the chlorination of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile with POCl₃?
The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to follow a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the desired 4-chloroquinoline product.[1]
Q3: What are the primary challenges encountered in this synthesis?
Researchers often face several obstacles, including:
-
Low Yields: Incomplete reactions, side product formation, and product degradation can all contribute to lower than expected yields.
-
Side Reactions: The formation of undesired byproducts can complicate the purification process.
-
Difficult Purification: The final product can be challenging to isolate in a pure form due to the presence of unreacted starting material and byproducts with similar physical properties.
-
Reaction Control: The reaction can be sensitive to temperature and moisture, requiring careful control of the experimental conditions.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Chlorinating Agent | Increase the molar ratio of POCl₃ to the starting material. A significant excess of POCl₃ often serves as both the reagent and the solvent.[1] |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches and maintains the optimal temperature, typically refluxing POCl₃ (around 105-110 °C). In some cases for similar substrates, heating to 70-90 °C is sufficient for the conversion of phosphorylated intermediates to the chloro derivative.[2] |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS. Continue heating until the starting material is consumed. |
| Presence of Moisture | POCl₃ is highly sensitive to moisture and will decompose, reducing its efficacy. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Degradation of Product | Prolonged reaction times at high temperatures can lead to product degradation. Optimize the reaction time by closely monitoring its progress. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
NMR or Mass Spec data of the crude product indicates the presence of impurities.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Overheating or Prolonged Reaction Time | As mentioned previously, excessive heat or reaction time can lead to the formation of degradation products. Careful optimization of these parameters is crucial. |
| Reaction with Solvent | If a co-solvent is used, it may react with POCl₃ or the starting material. Using POCl₃ as both the reagent and solvent can mitigate this issue.[1] |
| Dimerization or Polymerization | Under certain conditions, side reactions such as dimerization can occur. Maintaining a sufficient excess of the chlorinating agent and controlling the temperature can help minimize these side reactions. |
Problem 3: Difficult Purification
Symptoms:
-
The product is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
The final product is contaminated with residual starting material or byproducts.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Co-precipitation of Product and Impurities | The solubility of the product and certain impurities may be very similar. Experiment with different solvent systems for recrystallization to achieve better separation. |
| Hydrolysis of the Product during Workup | The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water at non-neutral pH.[1] During the workup, it is critical to use ice-cold water or an ice/water mixture to quench the reaction and to neutralize the mixture carefully to avoid hydrolysis. |
| Residual POCl₃ | Excess POCl₃ must be removed after the reaction is complete. This is typically done by distillation under reduced pressure before the aqueous workup.[1] |
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq).
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, at least 5-10 eq) to the flask. The POCl₃ will act as both the chlorinating agent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Mechanistic Overview
The following diagram illustrates the proposed mechanism for the chlorination reaction.
Sources
Technical Support Center: Purification of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
An in-depth guide to overcoming common challenges in the purification of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this important heterocyclic scaffold, providing practical, field-tested solutions and the scientific rationale behind them.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflow.
Initial Product Isolation
Question: My reaction workup yields a dark, tarry, or oily crude product instead of a solid. How should I proceed with purification?
Answer: Tar formation is a frequent issue in quinoline synthesis, often resulting from the harsh acidic or high-temperature conditions used during cyclization.[1][2] Direct crystallization or chromatography of this material is often unsuccessful.
Recommended Strategy:
-
Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally brine. This removes many polar, colored impurities.
-
Trituration/Precipitation: After concentrating the washed organic layer, attempt to induce precipitation. Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the concentrated residue and stir vigorously.[3] This can often crash out the desired product as a solid, leaving many colored impurities in the solvent.
-
Silica Plug Filtration: If the product remains oily, dissolve it in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., 9:1 DCM/ethyl acetate). This preliminary step removes highly polar and polymeric impurities, often yielding a solid or more manageable residue for further purification.[4]
Recrystallization Challenges
Question: I'm struggling to find a suitable solvent for recrystallization. What are the best practices for solvent screening?
Answer: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[4] Given the structure of this compound, solvents with moderate to high polarity are good starting points.
Solvent Screening Protocol:
-
Place a small amount of your crude solid (approx. 10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound.[4]
-
Heat the tubes that showed poor room temperature solubility. An effective solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.[4]
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Often effective for moderately polar heterocycles.[5][6] |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity. |
| Ketones | Acetone | Can be effective but its low boiling point may limit its utility.[5] |
| Aprotic Polar | DMF, Acetonitrile | Use sparingly. Excellent dissolving power, but can be difficult to remove. Often used for poorly soluble compounds.[7] |
| Chlorinated | Dichloromethane | Good for dissolving, but rarely a good single-solvent for recrystallization. Often used as part of a co-solvent system. |
| Co-solvent Systems | Ethanol/Water, DCM/Hexane, Ethyl Acetate/Hexane | Used when a single solvent is not ideal. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly.[5] |
Question: My recrystallization attempt resulted in very low recovery of the product. What are the common causes?
Answer: Low recovery is a common issue that can often be rectified. The primary causes are:
-
Using an excessive amount of solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature. Using too much solvent will keep the product dissolved even upon cooling.[4]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. If you've already used too much, you can carefully evaporate some of the solvent to reduce the volume and attempt cooling again.[4]
-
-
The compound has significant solubility in the cold solvent: The difference in solubility between the hot and cold solvent may not be large enough.
-
Solution: Ensure you are cooling the flask in an ice-water bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation. If recovery is still low, a different solvent system may be necessary.
-
-
Premature crystallization during hot filtration: If there are insoluble impurities that need to be filtered from the hot solution, the product may crystallize on the filter funnel.
-
Solution: Use a pre-heated filter funnel and flask. Perform the filtration as quickly as possible. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Chromatography Issues
Question: I am seeing multiple spots on my TLC plate. What are the likely impurities and what solvent system should I use for column chromatography?
Answer: The impurities depend heavily on the synthetic route. A common route is the Gould-Jacobs cyclization followed by chlorination.[6][8]
Potential Impurities & TLC Behavior:
-
Starting Aniline: Usually more non-polar than the product.
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Precursor): This is a very common and critical impurity. It is significantly more polar than the 4-chloro product and will have a much lower Rf value.
-
Hydrolyzed Nitrile (Carboxylic Acid): Extremely polar, will likely remain at the baseline on the TLC plate in standard solvent systems.
-
Polymeric Byproducts: Will appear as a streak from the baseline.[1]
Developing a Solvent System for Flash Chromatography:
-
Goal: Aim for an Rf value of 0.25-0.35 for the desired product on your TLC plate. This typically provides the best separation on a column.[4]
-
Starting Point: Begin with a mixture of a non-polar and a polar solvent. A good starting point for this compound is Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate .
-
Optimization:
-
If the Rf is too high (spots run too fast), increase the proportion of the non-polar solvent (e.g., go from 1:1 Hexane/EtOAc to 3:1).
-
If the Rf is too low (spots stay near the baseline), increase the proportion of the polar solvent (e.g., go from 1:1 Hexane/EtOAc to 1:2).[4]
-
For very polar impurities, adding a small amount of methanol (1-5%) to the eluent can be effective.
-
Table 2: Example Chromatography Eluent Systems
| Eluent System | Ratio (v/v) | Target Compounds |
| Hexane:Ethyl Acetate | 2:1 to 1:1 | Good starting point for general purification. |
| Dichloromethane:Methanol | 98:2 to 95:5 | Effective for separating the product from more polar impurities like the 4-hydroxy precursor. |
Part 2: Experimental Protocols & Visual Workflows
Purification Workflow Overview
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for the purification of this compound.
Protocol 1: Recrystallization
This protocol provides a step-by-step method for purifying the title compound via crystallization.
-
Solvent Selection: Based on prior screening (see FAQ), select the optimal solvent or co-solvent system. For this example, we will use ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of ethanol and heat the mixture to reflux with stirring until the solid is just dissolved.[4] It is critical to use the smallest volume of solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for forming large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (ethanol in this case) to remove any remaining soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is for purification when recrystallization is ineffective or when separating closely related impurities.
-
Solvent System Selection: Determine the optimal eluent using TLC, aiming for an Rf of 0.25-0.35 for the product.[4] Let's assume a 2:1 Hexane:Ethyl Acetate system is optimal.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet packing is recommended). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the separation. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small samples from the eluting stream and spotting them on a TLC plate.
-
Analysis: Develop the TLC plates to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product. Confirm purity via NMR.
Visualizing Potential Impurities
The following diagram illustrates the target product and a key precursor impurity that must be removed.
Caption: Separation principle for the target compound and its common hydroxy precursor.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2.
- A review on synthetic investigation for quinoline- recent green approaches.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
- The Purification of Organic Compound: Techniques and Applications - Reachem.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g) - SID.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- This compound - ChemicalBook.
- This compound - ChemicalBook.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI.
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
- Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support center for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common and uncommon issues encountered during its use, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with an amine nucleophile is sluggish and giving a significant amount of a byproduct that is highly polar. What could be the issue?
This is a common issue that often points to the hydrolysis of the starting material. The C4-chloro group on the quinoline ring is susceptible to nucleophilic attack by water, especially under neutral to basic conditions or at elevated temperatures. This results in the formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a more polar and often less reactive compound.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Control pH: If your reaction requires a base, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) instead of hydroxide sources. The presence of excess amine can also raise the pH, so careful control of stoichiometry is important.
-
Temperature Management: If possible, run the reaction at a lower temperature for a longer period.
-
Order of Addition: Add the amine nucleophile to the solution of the chloroquinoline, rather than the other way around, to minimize the time the chloroquinoline is exposed to potentially basic conditions before the desired reaction can occur.
FAQ 2: I am observing a loss of the nitrile group in my final product, and instead, I'm getting a carboxylic acid. Why is this happening?
Hydrolysis of the nitrile group to a carboxylic acid can occur under either strong acidic or basic conditions, typically at elevated temperatures. This is a known transformation for quinoline derivatives.[1][2] If your reaction workup involves an acidic or basic wash at high temperatures, this could be the cause.
Troubleshooting Steps:
-
Milder Workup: Use a milder workup procedure. If an acid wash is necessary, perform it at a lower temperature and for a shorter duration. Consider using a buffered wash.
-
Avoid Strong Acids/Bases: If the reaction conditions themselves are strongly acidic or basic, consider if a milder catalyst or reagent system can be employed.
-
Characterization: Confirm the presence of the carboxylic acid by IR (broad O-H stretch around 3000 cm⁻¹) and LC-MS (corresponding mass change).
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more in-depth look at the common side products, their mechanisms of formation, and detailed protocols for their mitigation and removal.
Side Product 1: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This is arguably the most common side product, arising from the hydrolysis of the C4-chloro group.
Mechanism of Formation:
The electron-withdrawing nature of the quinoline nitrogen and the carbonyl group makes the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can attack this position, especially when activated by heat or basic conditions.
Caption: Formation of the hydrolysis byproduct.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous solvents (e.g., dry DMF, Acetonitrile, or Dioxane). | Minimizes the presence of water as a competing nucleophile. |
| Base | Use non-nucleophilic organic bases (e.g., DIPEA, DBU). | Avoids hydroxide ions which are strong nucleophiles and promote hydrolysis. |
| Temperature | Run reactions at the lowest effective temperature. | Reduces the rate of the competing hydrolysis reaction. |
| Atmosphere | Maintain an inert atmosphere (N₂ or Ar). | Prevents atmospheric moisture from entering the reaction. |
Purification Protocol to Remove 4-Hydroxy Byproduct:
If the hydrolysis product has formed, it can often be removed by column chromatography on silica gel. Due to its higher polarity (owing to the hydroxyl group), it will have a lower Rf value than the desired 4-substituted product.
-
Slurry the crude product in a minimal amount of dichloromethane.
-
Load the slurry onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The desired, less polar product should elute before the more polar hydroxy byproduct.
Side Product 2: 4-Alkoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
When running reactions in alcohol solvents (e.g., methanol, ethanol) with a base, the corresponding alkoxide can act as a nucleophile and displace the chloride.
Mechanism of Formation:
Caption: Formation of the 4-alkoxy side product.
Mitigation Strategies:
-
Solvent Choice: If possible, switch to a non-nucleophilic solvent like DMF, DMAc, acetonitrile, or dioxane.
-
Base Selection: If an alcohol solvent is necessary, use a non-alkoxide base, such as an amine base (e.g., triethylamine, DIPEA).
Side Product 3: Decarboxylated Species (from Nitrile Hydrolysis)
Under harsh hydrolytic conditions (strong acid or base and heat), the nitrile group can first hydrolyze to a carboxylic acid, which may then decarboxylate upon further heating, especially in high-boiling point solvents like DMF.[3] This leads to the formation of a 4-substituted-2-oxo-1,2-dihydroquinoline.
Troubleshooting Workflow:
Caption: Troubleshooting loss of the nitrile group.
Advanced Troubleshooting: The Elusive Dimer
While less commonly reported for this specific substrate, activated heterocyclic systems can be prone to self-condensation or dimerization, especially in the presence of strong bases.
Potential Dimerization Pathway
A possible, though not definitively reported, side reaction could involve the deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on another molecule of the starting material.
Hypothesized Mechanism:
-
Deprotonation: A strong base removes the proton from the nitrogen at position 1.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic C4 position of another molecule of this compound.
-
Chloride Displacement: The chloride ion is eliminated, forming a dimer.
Mitigation:
-
Avoid Excessively Strong Bases: Use only the necessary amount of a moderately strong, non-nucleophilic base.
-
Low Temperature: Keep the reaction temperature as low as possible.
-
Controlled Addition: Add the base slowly to a solution of the quinoline to avoid localized high concentrations.
References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. The insights provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide will walk you through a plausible synthetic pathway, highlighting critical parameters and offering solutions to common experimental hurdles. The proposed synthesis involves a multi-step sequence, and successful execution requires careful control of reaction conditions at each stage.
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of functionalized quinolones involves the construction of the quinoline core followed by functional group manipulations. A plausible pathway for the synthesis of this compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Synthesis of the Acetanilide Precursor
Q1: I am getting a low yield during the acylation of 2,4-dichloroaniline to form N-(2,4-dichlorophenyl)acetamide. What could be the issue?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Purity of Starting Material: Ensure your 2,4-dichloroaniline is pure and free from moisture. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction of an aniline with an acylating agent like chloroacetyl chloride is typically rapid. If using a base like pyridine or triethylamine to scavenge the HCl byproduct, ensure it is added slowly and at a controlled temperature (e.g., 0 °C to room temperature) to avoid side reactions.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride to ensure complete conversion of the aniline.[2]
-
Work-up: During the work-up, ensure the pH is properly adjusted to precipitate the product. Washing with a dilute acid solution can help remove any unreacted aniline.
Part 2: Vilsmeier-Haack Cyclization
Q2: My Vilsmeier-Haack reaction to form the 2,4-dichloroquinoline-3-carbaldehyde is not working, or the yield is very low. What should I check?
A2: The Vilsmeier-Haack reaction is sensitive to several factors.[3][4][5][6][7] Here's what to consider:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both reagents should be of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent is usually done at a low temperature (0-5 °C). The subsequent cyclization of the acetanilide often requires heating (e.g., 60-90 °C). Careful temperature control is crucial.
-
Reaction Time: The reaction time can vary depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time for completion.
-
Substituent Effects: The electron-withdrawing nature of the chloro groups on the aniline ring can deactivate the aromatic system, making the electrophilic substitution more difficult. Harsher conditions (higher temperature, longer reaction time) may be necessary compared to reactions with electron-rich anilines.
-
Work-up: The work-up typically involves pouring the reaction mixture onto ice water to hydrolyze the intermediate iminium salt. This step should be done carefully to control the exotherm.
Q3: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?
A3: The regioselectivity of the Vilsmeier-Haack cyclization is directed by the substituents on the aniline ring. For N-(2,4-dichlorophenyl)acetamide, cyclization is expected to occur para to the amino group, leading to the desired quinoline substitution pattern. If you are observing other isomers, consider the following:
-
Purity of the Starting Acetanilide: Ensure your starting N-(2,4-dichlorophenyl)acetamide is a single isomer.
-
Reaction Conditions: While generally regioselective, extreme temperatures could potentially lead to side reactions or isomerization. Try running the reaction at the lower end of the effective temperature range.
Part 3: Functional Group Transformations
Q4: I am having trouble converting the 3-formyl group to a 3-carbonitrile. What are the best conditions?
A4: The conversion of an aldehyde to a nitrile can be achieved in a two-step, one-pot procedure. A common method involves the formation of an oxime followed by dehydration.[8]
-
Oxime Formation: React the 2,4-dichloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine. The reaction is usually straightforward.
-
Dehydration: A variety of dehydrating agents can be used, such as thionyl chloride, acetic anhydride, or phosphorus pentoxide. The choice of reagent and conditions may need to be optimized. For instance, treatment with thionyl chloride in DMF has been reported for similar systems.[8]
-
Side Reactions: Be aware that the conditions for dehydration can sometimes be harsh. Monitor the reaction carefully to avoid degradation of the quinoline ring.
Q5: The hydrolysis of the 2-chloro group to a 2-oxo group is also hydrolyzing my 3-carbonitrile. How can I achieve selective hydrolysis?
A5: This is a critical and challenging step. Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, which are often used for the hydrolysis of chloroquinolines.[9][10][11][12] Achieving selectivity requires carefully controlled conditions:
-
Mild Acidic Hydrolysis: Attempt the hydrolysis using milder acidic conditions. For example, refluxing in dilute acetic acid or formic acid might be sufficient to hydrolyze the 2-chloro group while leaving the nitrile intact. Microwave-assisted hydrolysis in acetic acid with sodium acetate has been reported for the conversion of 2-chloro-3-formylquinolines to their 2-oxo counterparts, which could be a good starting point.[13]
-
Stepwise Hydrolysis: It might be necessary to perform the hydrolysis under conditions that favor the formation of the 2-oxo group first, and then isolate the product before any significant nitrile hydrolysis occurs. Careful monitoring by TLC or LC-MS is essential.
-
Alternative Reagents: Explore reagents that can facilitate this transformation under milder conditions. For example, the use of certain metal catalysts or specific nucleophiles might offer better selectivity.
Experimental Protocols (Illustrative)
The following are illustrative protocols based on general procedures for analogous reactions. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of N-(2,4-dichlorophenyl)acetamide
-
To a solution of 2,4-dichloroaniline (1 equiv.) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add triethylamine (1.1 equiv.) dropwise.
-
Slowly add chloroacetyl chloride (1.1 equiv.) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Vilsmeier-Haack Cyclization (General)
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-4 equivalents) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add N-(2,4-dichlorophenyl)acetamide (1 equiv.) portion-wise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.
Data Presentation: Key Reaction Parameters
| Step | Key Reagents | Typical Solvents | Temperature Range (°C) | Potential Issues |
| Acylation | 2,4-Dichloroaniline, Chloroacetyl Chloride, Base (e.g., Triethylamine) | Dichloromethane, Toluene | 0 to Room Temp | Incomplete reaction, side reactions |
| Vilsmeier-Haack | N-(2,4-dichlorophenyl)acetamide, POCl₃, DMF | DMF | 0 to 90 | Low yield, moisture sensitivity |
| Nitrile Formation | 2,4-Dichloroquinoline-3-carbaldehyde, Hydroxylamine HCl, Dehydrating agent (e.g., SOCl₂) | Ethanol, Pyridine, DMF | Room Temp to Reflux | Incomplete conversion, degradation |
| Hydrolysis | 2,4-Dichloroquinoline-3-carbonitrile | Acetic Acid, Water | Reflux | Over-hydrolysis of nitrile |
Visualization of the Vilsmeier-Haack Mechanism
The core of the quinoline synthesis is the Vilsmeier-Haack reaction. The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution and cyclization.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
References
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]
-
(PDF) 2-(4-Chlorophenyl)acetamide - ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile | Request PDF - ResearchGate. Available at: [Link]
-
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 - PubChem. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]
-
Vilsmeier-Haack Reaction - YouTube. Available at: [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]
-
No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
-
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H10ClNO3) - PubChemLite. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]
-
Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. Available at: [Link]
-
20.7: Chemistry of Nitriles. Available at: [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Technical Support Center: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support center for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound, providing step-by-step guidance to identify and resolve the root cause.
Issue 1: Inconsistent Assay Results or Loss of Potency
Symptom: You observe a gradual or sudden decrease in the biological activity of your compound, or your experimental replicates show high variability.
Potential Cause: This is a classic indicator of compound degradation. The chloro, oxo, and nitrile functional groups on the quinoline scaffold can be susceptible to hydrolysis, photodecomposition, or other reactions, leading to the formation of less active or inactive byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps & Scientific Rationale:
-
Prepare a Fresh Stock Solution: The first and simplest step is to eliminate the possibility of a compromised stock solution. Prepare a new solution from a fresh batch of the solid compound if available.
-
Evaluate Storage Conditions:
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[1] Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
-
Light: Quinoline derivatives are often photosensitive.[2][3] Exposure to ambient or UV light can induce photolytic degradation.[1] Always store solutions in amber vials or wrapped in aluminum foil.
-
Solvent: The choice of solvent is critical. While DMSO is common, ensure it is of high purity and anhydrous. For aqueous buffers, be mindful of the pH, as both acidic and basic conditions can promote hydrolysis of the nitrile or chloro groups.[1][4]
-
-
Perform Forced Degradation (Stress Testing): To proactively understand the compound's stability, perform a forced degradation study. This involves exposing the compound to harsh conditions to intentionally induce degradation.
-
Methodology: A standard approach involves subjecting the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60-80°C), and photolytic stress.[1] For photostability, expose the solution to a light source providing both UV and visible light, with an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter, as recommended by ICH guidelines.[1][5][6]
-
-
Analytical Assessment: Analyze the stressed samples alongside a control using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A loss in the peak area of the parent compound and the appearance of new peaks signify degradation.
Issue 2: Solution Discoloration
Symptom: Your stock or working solution of this compound, initially colorless or pale yellow, has turned yellow or brown.
Potential Cause: Discoloration is a common visual cue for the degradation of quinoline compounds.[1] This is often due to oxidation or photodegradation, leading to the formation of conjugated, colored byproducts.[1]
Troubleshooting Steps:
-
Protect from Light: Immediately protect the solution from light. Store all future preparations in amber vials or by wrapping containers in aluminum foil.[1]
-
Use High-Purity Solvents: Ensure solvents are free from peroxides or other oxidizing impurities. Consider purging solvents with an inert gas like nitrogen or argon before use.
-
Confirm Identity of Colored Species: If possible, use LC-MS to analyze the discolored solution. This can help identify the degradation products and elucidate the degradation pathway. For instance, hydroxylation of the quinoline ring is a known degradation route for some quinoline derivatives.[7]
-
Discard and Re-prepare: Do not use discolored solutions for sensitive experiments, as the presence of degradation products can lead to erroneous results. Prepare a fresh solution, adhering to proper storage protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a desiccator at or below room temperature, protected from light and moisture. As a chlorinated heterocyclic compound, it's crucial to prevent contact with water, which can lead to slow hydrolysis and the formation of hydrochloric acid (HCl), potentially causing corrosion of metal containers.[4] Carbon steel is generally acceptable for storage, but for high purity applications, stainless steel or glass containers are preferred.[4][8]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of quinoline derivatives in aqueous solutions is often highly pH-dependent.[1] The 4-chloro substituent can be susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. The 2-oxo-1,2-dihydroquinoline core itself can exhibit different stability profiles at various pH values. It is recommended to determine the optimal pH for your specific application experimentally by conducting a pH-stability profile study. This typically involves incubating the compound in buffers of varying pH for a set period and analyzing for degradation via HPLC.
Q3: What are the likely degradation products I should look for?
A3: Based on the structure, several degradation pathways are plausible:
-
Hydrolysis of the Chloro Group: The chlorine at the 4-position is a potential leaving group and can be displaced by a hydroxyl group, especially under aqueous or basic conditions, to form 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.[9][10]
-
Hydrolysis of the Nitrile Group: The carbonitrile group can be hydrolyzed, first to an amide (4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxamide) and subsequently to a carboxylic acid (4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid).[11] This is often accelerated under strong acidic or basic conditions.
-
Ring Modification: More extensive degradation, particularly under oxidative or photolytic stress, could lead to the opening of the quinoline ring system.[7][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
challenges in 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile synthesis
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is designed for professionals engaged in the synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a crucial scaffold in medicinal chemistry. Here, we dissect common experimental hurdles, offering not just solutions but the fundamental reasoning behind them, ensuring your synthetic route is both efficient and robust.
Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section addresses specific, frequently encountered problems during the synthesis of this compound and its key precursors.
Issue 1: Low or No Yield During Vilsmeier-Haack Cyclization
Question: My Vilsmeier-Haack reaction on an N-arylacetamide to produce the 2-chloro-3-formylquinoline precursor is resulting in a very low yield. What are the probable causes and how can I optimize it?
Answer: The Vilsmeier-Haack reaction is a powerful tool for constructing the quinoline nucleus but is highly sensitive to several factors.[1] Low yields typically stem from issues with the substrate, reagent stoichiometry, or temperature control.
-
Substrate Electronics: The cyclization is an electrophilic aromatic substitution. Therefore, the reaction is facilitated by electron-donating groups on the N-arylacetamide starting material. Conversely, strongly deactivated acetanilides may fail to cyclize and can instead yield formamidines as side products.[2]
-
Solution: For deactivated substrates, consider alternative methods such as conducting the reaction in a micellar medium (e.g., CTAB, SDS), which can improve the yield of the desired quinoline.[2]
-
-
Reagent Stoichiometry and Temperature: The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The ratio of these reagents and the reaction temperature are critical. The reaction is often initiated at a low temperature (0-5°C) during the addition of POCl₃, followed by heating to drive the cyclization.
-
Solution: Carefully control the addition of POCl₃ to the substrate in DMF at 0-5°C. After the initial addition, gradually heat the mixture to the optimal temperature (typically around 90°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Harsh Conditions: Excessive heat or prolonged reaction times can degrade both the reagents and the product, leading to the formation of dark, tarry substances instead of the desired product.[2]
-
Solution: Use TLC to determine the point of maximum product formation and avoid over-running the reaction. Quench the reaction as soon as the starting material is consumed to prevent degradation.
-
Issue 2: Formation of Side Products and Impurities
Question: My final product is impure, and I suspect the formation of side products. What are common impurities and how can I avoid them?
Answer: Side reactions are a common challenge, leading to a complex product mixture that is difficult to purify.
-
Unwanted Hydrolysis: If the target is a 2,4-dichloroquinoline derivative, premature contact with water during workup can lead to hydrolysis at the 2- or 4-position, yielding the corresponding 2-oxo or 4-oxo compounds.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. During workup, perform extractions quickly and dry the organic layers thoroughly with a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
-
Over-chlorination/Incomplete Chlorination: When converting a 4-hydroxy-2-quinolone to the 4-chloro derivative using a chlorinating agent like POCl₃, conditions must be carefully controlled.
-
Solution: Use the correct stoichiometric amount of POCl₃. Monitor the reaction by TLC to ensure complete conversion of the starting material without the formation of other byproducts. Control the reaction temperature, as excessive heat can lead to degradation.[3]
-
Issue 3: Difficult Product Isolation and Purification
Question: After quenching the Vilsmeier-Haack reaction mixture with ice/water, my product is not precipitating, or it forms an oily residue. How can I effectively isolate my product?
Answer: This is a classic workup issue. The reaction generates a significant amount of acid, which can protonate the nitrogen atom of the quinoline product, rendering it soluble in the aqueous acidic medium.[2]
-
Incorrect pH: The product will remain in solution if the mixture is acidic. Proper basification is essential to neutralize the acid and deprotonate the quinoline, causing it to precipitate.
-
Solution: After quenching the reaction in ice water, slowly add a base to adjust the pH. While some protocols use strong bases like NaOH to reach a pH of 7 or even higher, this can sometimes promote side reactions.[2] A milder approach is often better:
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).[2][4]
-
The solid product should precipitate out. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Question: What are the recommended methods for purifying the final this compound?
Answer: Purity is paramount for subsequent applications. The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility, column chromatography on silica gel is the next logical step.
-
Eluent Systems: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used.[5] The precise system should be determined by preliminary TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway to this compound?
The synthesis is typically a multi-step process. A robust and widely used approach is the Gould-Jacobs reaction, which builds the core quinolone scaffold first.[3][7]
-
Condensation: A substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. This forms an enamine intermediate.[3]
-
Thermal Cyclization (Gould-Jacobs): The enamine is heated in a high-boiling point solvent like diphenyl ether. This induces cyclization to form an ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[3]
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH or KOH, followed by acidification.[8]
-
Chlorination: The 4-hydroxy group is converted to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
-
Nitrile Formation: The 3-carboxylic acid group is then converted to the 3-carbonitrile. This can be a challenging step involving multiple potential routes, such as conversion to an amide followed by dehydration.
Q2: How can the 3-formyl group of a quinoline precursor be converted into the 3-carbonitrile?
If your synthesis proceeds via a 2-chloro-3-formylquinoline intermediate, the transformation of the aldehyde to a nitrile is a key final step. One documented method involves using ceric ammonium nitrate (CAN) in the presence of ammonia (CAN-NH₃). This oxidative amination followed by dehydration provides a direct route to the nitrile functionality.
Q3: What are the critical safety precautions when handling reagents like phosphorus oxychloride (POCl₃)?
Safety is non-negotiable. POCl₃ is a highly corrosive and water-reactive substance.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Quenching: POCl₃ reacts violently with water, releasing heat and toxic HCl gas. Always quench reactions by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. Never add water directly to the reaction mixture.
-
Waste Disposal: Neutralize any residual POCl₃ before disposal according to your institution's hazardous waste protocols.
Q4: How does tautomerism affect the synthesis and structure of the final product?
The quinoline ring system in your target molecule exists in a tautomeric equilibrium between the 4-chloro-2-oxo-1,2-dihydroquinoline form and the 4-chloro-2-hydroxyquinoline form. Spectroscopic and computational studies have shown that the 2-quinolone (oxo) form is the predominant and more stable tautomer, particularly in the solid state, due to stabilization from hydrogen-bonded dimers.[5] This stability is a key feature of the final molecule's structure. During synthesis, however, the less stable tautomer can be the reactive species. For example, the chlorination of a 4-hydroxy-2-quinolone likely proceeds through the 4-hydroxy tautomer.
Data & Workflow Visualization
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical sequence of steps to diagnose and resolve low yields in the synthesis.
Caption: Troubleshooting workflow for low product yield.
Table 1: Typical Vilsmeier-Haack Reaction Parameters
| Parameter | Condition | Rationale / Key Insight |
| Substrate | N-arylacetamide | Electron-donating groups on the aryl ring improve yield. |
| Reagents | POCl₃ / DMF | POCl₃ is typically used in excess (2-4 equivalents). |
| Temperature | 0-5°C (addition), then 70-90°C (cyclization) | Initial cooling prevents uncontrolled reaction; heating drives cyclization. |
| Reaction Time | 4-25 hours | Highly substrate-dependent; must be monitored by TLC.[9] |
| Workup | Quench in ice water, then neutralize with NaHCO₃/Na₂CO₃ | Critical for precipitating the protonated quinoline product.[2][4] |
References
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (n.d.). Benchchem.
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. (n.d.). ResearchGate.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (n.d.).
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). NIH.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2017). MDPI.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). Semantic Scholar.
- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.
- Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. mdpi.com [mdpi.com]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the dedicated technical support resource for the crystallization of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity crystalline material of this compound. Here, we synthesize fundamental crystallographic principles with practical, field-tested solutions to empower you to overcome experimental hurdles and achieve your desired results.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound solid?
A1: this compound is typically a light beige solid at room temperature.[1]
Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a point where the compound's solubility is exceeded at a temperature above its melting point. To remedy this, you can try redissolving the oil by heating and adding a small amount of additional solvent to decrease the supersaturation level. Slower cooling may also favor crystal formation over oiling.[2]
Q3: I'm not getting any crystals, even after cooling the solution for an extended period. What are the likely causes?
A3: The absence of crystal formation is a common issue that can stem from several factors. The most frequent cause is using too much solvent, preventing the solution from reaching the necessary level of supersaturation. Another possibility is that impurities in your sample are inhibiting crystal nucleation. Finally, a lack of nucleation sites in a very clean flask can sometimes hinder crystallization.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield is often a sign that too much solvent was used, meaning a significant amount of your compound remains in the mother liquor.[2] You can confirm this by taking a small sample of the mother liquor and evaporating the solvent; a large amount of solid residue indicates substantial product loss. To improve the yield, you can try to carefully evaporate some of the solvent from the mother liquor to induce further crystallization.
In-Depth Troubleshooting Guides
Issue 1: Failure to Induce Crystallization
The primary requirement for crystallization is achieving a supersaturated solution, where the concentration of the solute is higher than its solubility at a given temperature. If crystals do not form upon cooling, the solution is likely not sufficiently supersaturated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure to induce crystallization.
Detailed Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and the inclusion of impurities.[2]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass surface can act as nucleation sites.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal (a "seed") to the solution. This will provide a template for further crystal growth.
-
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation by creating localized areas of high pressure.
-
Issue 2: Oiling Out - Formation of a Liquid Phase
"Oiling out" is a common problem with organic compounds that have relatively low melting points or when high-boiling point solvents are used. The resulting oil is often an impure form of the compound.
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: If possible, use a cooling bath to lower the temperature of the solution further. This may bring the solution below the melting point of your compound, allowing it to solidify.
-
Add More Solvent: Counterintuitively, adding a small amount of additional solvent can sometimes help. This lowers the saturation point and may prevent the compound from precipitating at a temperature above its melting point.
-
Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. A solvent in which the compound is less soluble at higher temperatures might be a better choice.
Issue 3: Rapid, Uncontrolled Crystallization
Very fast crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. The ideal scenario is slow and controlled crystal growth.
Methods to Slow Down Crystallization:
-
Use More Solvent: Add a slight excess of the hot solvent to ensure the compound does not crash out of the solution immediately upon cooling.[2]
-
Insulate the Flask: Allow the flask to cool to room temperature slowly by placing it on a surface that does not conduct heat well, such as a cork ring or a folded towel. Covering the flask with a watch glass will also help to retain heat.
-
Step-wise Cooling: Instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then transfer it to a refrigerator before moving to a freezer.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
A good crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Materials:
-
Small test tubes (one for each solvent to be tested)
-
A small amount of your crude this compound
-
A selection of solvents with varying polarities (see table below)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place a small amount (e.g., 10-20 mg) of your compound into each test tube.
-
Add a small volume (e.g., 0.5 mL) of a solvent to a test tube and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently. If the compound dissolves, it is a potential candidate for crystallization.
-
If the compound dissolves at room temperature, it is likely too soluble in that solvent for it to be a good crystallization solvent on its own, but it could be used in a mixed solvent system.
-
For the solvents in which the compound dissolved upon heating, cool the test tubes in an ice bath and observe if crystals form.
Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good general-purpose solvent for many organic compounds. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with ester or ketone functionalities.[3] |
| Acetone | 56 | Polar aprotic | Can be effective, but its low boiling point requires careful handling. |
| Toluene | 111 | Nonpolar | Good for less polar compounds; may lead to sublimation.[3] |
| Acetonitrile | 82 | Polar aprotic | A versatile solvent for a range of polar and nonpolar compounds. |
| Water | 100 | Very polar | Can be used for polar compounds, but removal can be challenging.[3] |
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen crystallization solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent the compound from crystallizing prematurely.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Key Concepts
Caption: Idealized workflow for the recrystallization of this compound.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
PubChem. 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Gut, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 949-953. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This intermediate is a crucial building block, and its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.
This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a tan, brown, or off-white solid. What causes this discoloration and how can I remove it?
A1: Understanding the Source of Color
Discoloration in the crude product typically arises from two main sources:
-
High-Temperature Cyclization/Chlorination Byproducts: The synthesis of the quinolone core, often via methods like the Gould-Jacobs reaction, involves high temperatures which can generate polymeric or condensed aromatic impurities.[1][2] Subsequent chlorination, commonly performed with reagents like phosphoryl chloride (POCl₃), can also produce highly colored, often tarry, side products if the reaction is not carefully controlled.
-
Trace Metal Contaminants: Residual catalysts or metals from reactors can form colored complexes.
Troubleshooting Protocol: Decolorization using Activated Charcoal
Activated charcoal is highly effective at adsorbing the large, planar, colored molecules that constitute these impurities. However, it must be used judiciously to avoid significant loss of your desired product.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures. N,N-Dimethylformamide (DMF) or acetic acid are common choices for this class of compound.[3]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot solvent.
-
Charcoal Addition: Reduce the heat slightly. Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product). Expert Tip: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before addition.
-
Heating: Gently reflux the mixture for 5-15 minutes. Prolonged heating with charcoal can lead to product adsorption and yield loss.
-
Hot Filtration: This is the most critical step. Filter the hot solution quickly through a pre-warmed funnel containing a pad of Celite® or filter aid over filter paper. This prevents the product from crystallizing prematurely in the funnel. The Celite traps the fine charcoal particles.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, colorless crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: After purification, my NMR spectrum shows persistent impurities. What are the likely culprits and how do I choose the right purification strategy?
A2: Identifying Common Process-Related Impurities
The most common impurities are structurally related to the target compound. Understanding their origin is key to selecting an effective removal strategy.
-
Impurity A: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: This is the precursor to your product. It can be present due to incomplete chlorination or hydrolysis of the 4-chloro group on exposure to moisture. It is significantly more polar than the target compound.
-
Impurity B: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxamide: The nitrile group (-CN) can undergo partial hydrolysis to the primary amide (-CONH₂) under acidic or basic conditions, which might be present during workup or purification.[4] This impurity has different polarity and hydrogen-bonding capabilities.
The following flowchart provides a logical approach to tackling these common impurities.
Caption: Troubleshooting workflow for purification.
Q3: What is the best solvent for recrystallizing this compound?
A3: Solvent Selection Based on Polarity and Solubility
The ideal recrystallization solvent should dissolve the compound completely at a high temperature but poorly at a low temperature, while impurities remain soluble at all temperatures. Given the structure, moderately polar to polar aprotic solvents are excellent candidates.
| Solvent System | Temperature (°C) | Rationale & Comments |
| N,N-Dimethylformamide (DMF) | 80-100 | Primary Choice. Excellent solubilizing power at high temperatures for this class of heterocycle.[3] Caution: High boiling point (153 °C) requires drying under high vacuum to remove residual solvent. |
| Acetic Acid | 90-110 | Good alternative to DMF. Its acidic nature can suppress the hydrolysis of the 4-chloro group. Caution: Can be corrosive and requires thorough drying. |
| Ethanol/Water | Reflux (~80) | A solvent/anti-solvent system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity persists. Good for removing more non-polar impurities. |
| Acetonitrile | Reflux (~82) | A lower-boiling point option that can be effective. Its polarity is suitable for creating a significant solubility differential with temperature.[5] |
Self-Validating Protocol: Recrystallization from DMF
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of DMF and begin heating with stirring. Continue adding DMF in small portions until the solid is just dissolved at ~80-90 °C. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.
-
Cooling (Crucial Step): Remove the flask from heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of large, pure crystals, excluding impurities from the lattice.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals via vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual DMF and any surface-adhered soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum, potentially with gentle heating (40-50 °C), to remove all traces of high-boiling DMF. The final product should be a free-flowing powder.
Q4: Recrystallization isn't improving the purity enough. When and how should I use column chromatography?
A4: When to Escalate to Chromatography
Column chromatography is the preferred method when:
-
You have multiple impurities.
-
The main impurity has a polarity very similar to your product, making separation by recrystallization inefficient.
-
You need exceptionally high purity material (>99.5%) for a critical application like reference standard generation.
Workflow Diagram: Column Chromatography
Caption: Step-by-step column chromatography process.
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
-
Mobile Phase Selection: The polarity of the eluent is key. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Use Thin Layer Chromatography (TLC) to determine the optimal ratio. Aim for a retention factor (Rf) of ~0.3 for your product.
-
Example System: Start with 80:20 Hexane:EtOAc and gradually increase the proportion of EtOAc. A gradient elution often provides the best separation.
-
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents band broadening and improves separation efficiency compared to loading the sample in a liquid solution.
-
Elution and Collection: Begin elution with the determined mobile phase. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
- Method for purifying quinolinecarboxylic acid derivative. Google Patents.
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Production
This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the synthesis and scale-up of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process effectively.
The synthesis of this quinoline derivative, a valuable scaffold in medicinal chemistry, typically involves the cyclization of an appropriately substituted aniline with a malononitrile derivative, followed by a chlorination step. A prevalent and robust method is a modified Conrad-Limpach or Gould-Jacobs reaction followed by chlorination with an agent like phosphorus oxychloride (POCl₃). This guide will focus on troubleshooting this general pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction fails to initiate or shows very low conversion of starting materials. What are the primary causes?
A1: Failure to initiate is almost always linked to the quality of reagents and the initial reaction setup. The key is ensuring the conditions are perfectly set for the initial condensation and subsequent cyclization.
Troubleshooting Steps:
-
Moisture Contamination: The presence of water is highly detrimental, especially if using acid or base catalysts that can be neutralized or consumed.
-
Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using reagents like phosphorus oxychloride in a subsequent chlorination step, moisture will violently decompose it, rendering it inactive.[1][2] Handle hygroscopic reagents in a glovebox or under an inert atmosphere (Nitrogen/Argon).
-
-
Reagent Purity: The purity of your starting aniline and malononitrile derivative is critical.
-
Action: Verify the purity of your starting materials via NMR or GC-MS. Impurities in the aniline, such as other isomers or oxidation products, can inhibit the reaction or lead to a cascade of side products.
-
-
Insufficient Catalyst Activity or Incorrect Amount: Whether using an acid (e.g., p-TsOH) or base catalyst, its activity is paramount.
-
Action: Use a fresh, verified batch of catalyst. For scale-up, ensure the catalyst is fully dissolved or homogeneously mixed before the main reaction temperature is reached to avoid localized "hot spots."
-
-
Inadequate Temperature: The thermal cyclization step requires a specific temperature threshold to proceed efficiently.
Q2: The reaction yield is consistently low (<40%). How can I optimize for better output?
A2: Low yield after initial conversion is often a problem of reaction equilibrium, side reactions, or product degradation under the reaction conditions.
Troubleshooting Steps:
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of aniline to the malononitrile derivative can leave unreacted starting material.
-
Action: While a 1:1 ratio is theoretically sound, empirically testing slight excesses (e.g., 1.1 equivalents) of one reactant can push the equilibrium and improve yield.
-
-
Side Reaction Predominance: At high temperatures, starting materials or the intermediate can polymerize or decompose.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Avoid unnecessarily long reaction times. Once the reaction is complete, proceed immediately to work-up. Consider a lower reaction temperature for a longer duration.
-
-
Inefficient Chlorination (If applicable): If you are chlorinating a 4-hydroxy-2-oxoquinoline precursor, the efficiency of this step is crucial.
-
Action: The chlorinating agent, typically phosphorus oxychloride (POCl₃), must be fresh and used in sufficient excess (often 2-5 equivalents) to drive the reaction to completion.[3] The reaction may require elevated temperatures (e.g., reflux in POCl₃).
-
Causality: The hydroxyl group at the 4-position is a poor leaving group. POCl₃ first acts as a dehydrating agent and then a source of chloride ions for nucleophilic substitution. Incomplete reaction leaves behind the starting hydroxy-quinoline.
-
Experimental Workflow & Visualization
A generalized workflow for the synthesis provides a visual map of the critical stages where issues can arise.
Caption: General Synthesis Workflow
Q3: My final product is impure, with persistent side products. What are they and how do I prevent them?
A3: Impurities often arise from incomplete reactions or competing reaction pathways. Identifying the impurity is the first step to mitigating its formation.
Common Impurities & Prevention:
| Impurity | Probable Cause | Prevention Strategy |
| Unreacted 4-Hydroxy Precursor | Incomplete chlorination. | Increase the excess of POCl₃, increase reaction time/temperature, and ensure anhydrous conditions.[3] |
| Polymeric/Tarry Materials | Excessive heating or prolonged reaction times.[5] | Maintain strict temperature control. Monitor reaction by TLC/HPLC and stop when starting material is consumed. |
| Di-chlorinated Species | Overly harsh chlorination conditions. | Use milder conditions, such as SOCl₂ with a catalytic amount of DMF, or carefully control the temperature and stoichiometry of POCl₃. |
| Hydrolyzed Product (4-Hydroxy) | Premature contact with water during work-up before chlorination is complete or incomplete reaction. | Ensure the reaction is complete before quenching. Work quickly during the initial stages of work-up. |
Q4: I am having trouble with the work-up. The product doesn't precipitate or forms an oil.
A4: Work-up issues are common, especially during the quenching of chlorination reactions. This is a critical control point for achieving high purity and yield.
Troubleshooting Steps:
-
Quenching Procedure: The reaction mixture (containing excess POCl₃) must be quenched carefully.
-
Action: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[6] This hydrolyzes the excess POCl₃ and precipitates the crude product. Pouring the ice into the reaction mixture can cause a dangerous, uncontrolled exothermic reaction.
-
-
Incorrect pH for Precipitation: The quinoline product is basic and can form a salt (e.g., hydrochloride) in the acidic quench solution, keeping it dissolved.[6]
-
Action: After quenching, you must carefully basify the solution. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to bring the pH to neutral or slightly basic (pH 7-8).[6][7] Monitor the pH with litmus paper or a pH meter. Over-basification can sometimes lead to other side reactions.[5]
-
-
Oiling Out: If the product separates as an oil instead of a solid, it may be due to residual solvent or impurities.
-
Action: Try adding more water to the mixture or re-acidifying and then slowly re-basifying. Seeding the mixture with a small crystal of pure product can sometimes induce crystallization. If it persists, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer, and evaporate to obtain the crude solid for purification.[7]
-
Scale-Up Considerations & Safety
Scaling up this synthesis introduces significant challenges, primarily related to thermal management and safe handling of hazardous reagents.
Hazard: Phosphorus Oxychloride (POCl₃)
POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gas.[1][2][8][9]
-
Handling: Always handle in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[8][9]
-
Storage: Store under an inert atmosphere (nitrogen) in a cool, dry place away from water and incompatible materials like alcohols and bases.[1][2]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER. [9]
-
Emergency: Ensure safety showers and eyewash stations are immediately accessible.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Troubleshooting Scale-Up Operations
Caption: Troubleshooting Decision Tree for Scale-Up
Detailed Protocol: Lab-Scale Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
This protocol details the synthesis of the precursor, which can then be chlorinated.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine substituted aniline (50 mmol, 1.0 eq) and ethyl cyanoacetate (55 mmol, 1.1 eq).
-
Reaction: Heat the mixture in an oil bath at 140-150 °C for 2 hours. The mixture will become homogenous and then gradually solidify.
-
Cyclization: To the cooled mixture, add diphenyl ether (100 mL) and heat to 250 °C for 30-60 minutes. Monitor the reaction completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Add hexane (100 mL) to dilute the diphenyl ether and aid filtration.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product thoroughly with hexane and then with ethyl acetate to remove residual diphenyl ether and unreacted starting materials. Dry the solid under vacuum to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile precursor.
References
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- Acros Organics. (2025). Phosphorus(V)
- FUJIFILM Wako Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
- BenchChem. (2025).
- DUTC. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Singh, K., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
- Kamal, A., et al. (n.d.).
- Al-Shawabkeh, A. F., et al. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters.
- Valdenebro, L., et al. (2016).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. opcw.org [opcw.org]
- 9. nj.gov [nj.gov]
Technical Support Center: Synthesis of Quinoline Derivatives
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during the synthesis of quinoline derivatives. As Senior Application Scientists, we understand that synthesizing these vital heterocyclic scaffolds can be challenging. This resource addresses specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to enhance the success of your chemical campaigns.
General Troubleshooting & FAQs
This section addresses broad issues that can apply to various quinoline synthesis methodologies.
Q1: My reaction resulted in an intractable tar-like mixture with very low yield. What are the primary causes and how can I mitigate this?
A1: Tar formation is a frequent and frustrating issue in many classical quinoline syntheses, particularly those requiring strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[1][2]
Primary Causes & Mechanistic Insight: The root cause is almost always the acid-catalyzed polymerization or self-condensation of highly reactive starting materials or intermediates.[3] For instance, in the Skraup synthesis, glycerol is dehydrated to the highly reactive Michael acceptor, acrolein. Under harsh acidic conditions, acrolein readily polymerizes. Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to the same fate.[2][3]
Troubleshooting Strategies:
-
Control the Reaction Rate: Vigorous, exothermic reactions are a major contributor to tarring. The use of a moderator, such as ferrous sulfate (FeSO₄) in the Skraup synthesis, helps to smooth the reaction profile and prevent violent, uncontrolled surges in temperature that lead to decomposition.[4]
-
Slow Reagent Addition: Adding the most reactive species (e.g., the α,β-unsaturated carbonyl) slowly to the heated reaction mixture keeps its instantaneous concentration low, favoring the desired reaction pathway over self-polymerization.[3][5]
-
Employ a Biphasic System: For reactions like the Doebner-von Miller, sequestering the polymer-prone carbonyl compound in a non-polar organic phase (like toluene) while the aniline resides in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[1][2]
-
Optimize Temperature: Excessively high temperatures accelerate decomposition and polymerization. It is critical to find the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1] Consider a stepwise heating profile to maintain control.
Q2: My final product is impure and difficult to separate from byproducts. What are some robust purification strategies for quinoline derivatives?
A2: Purification can be challenging due to the similar polarity of the desired product and various side products, including unreacted starting materials, isomers, or partially hydrogenated intermediates.[6]
Common Impurities:
-
Unreacted Anilines: A common contaminant, especially if a less reactive substituted aniline was used.[7]
-
Tarry Byproducts: High molecular weight polymers from acid-catalyzed side reactions.[6]
-
Regioisomers: In syntheses like the Friedländer or Combes, unsymmetrical starting materials can lead to mixtures of isomers that are often difficult to separate by standard chromatography.[8][9]
-
Over-reduced species: Incomplete oxidation in reactions like the Doebner-von Miller can leave dihydro- or tetrahydroquinoline impurities.[1]
Purification Protocols:
-
Acid-Base Extraction: As basic compounds, quinolines can be selectively extracted from an organic solvent into an acidic aqueous phase (e.g., 1M HCl). The aqueous layer is then isolated, basified (e.g., with NaOH or Na₂CO₃) to deprotonate the quinoline, and the free base is re-extracted into a fresh organic solvent. This is highly effective for removing non-basic impurities.
-
Purification via Salt Formation: For stubborn mixtures, selective crystallization of a salt can be highly effective. A classic method involves forming a picrate salt by treating the crude product with picric acid in ethanol. The quinoline picrate often crystallizes readily, leaving many impurities behind in the solution.[6] The pure quinoline can then be regenerated by treating the salt with a base.
-
Removal of Aniline via Diazotization: If unreacted aniline is the primary contaminant, it can be chemically removed. The crude mixture is dissolved in an acidic solution, cooled, and treated with sodium nitrite (NaNO₂) to convert the aniline into a diazonium salt. Upon gentle warming, the diazonium salt decomposes to phenol, which can then be easily separated from the quinoline by an acid-base workup.[7][10]
Synthesis-Specific Troubleshooting Guides
The Skraup Synthesis
A powerful method for creating unsubstituted quinolines, but notorious for its violent nature.
Q: My Skraup reaction is uncontrollably exothermic. How can I run it safely and effectively? A: The extreme exothermicity of the Skraup synthesis is its most significant drawback, which can lead to the reaction contents being ejected from the flask.[4] The primary cause is the highly exothermic condensation and cyclization steps under concentrated sulfuric acid.
Solution: Use a Chemical Moderator. The addition of ferrous sulfate (FeSO₄) is the standard, field-proven method to tame the reaction.[4] It is believed to act as an oxygen carrier that smooths out the oxidation step, extending the reaction over a longer period and preventing a dangerous runaway scenario.[4] Boric acid can also be used as a milder moderator.
The Doebner-von Miller Synthesis
A versatile method that is often plagued by polymerization.
Q: How do I specifically prevent the formation of polymeric sludge in my Doebner-von Miller reaction? A: This is the most common failure mode for this synthesis, caused by the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl starting material.[1]
Solution: Biphasic Reaction Medium. The most effective solution is to physically separate the reactants. By using a biphasic system (e.g., aqueous HCl / Toluene), the aniline hydrochloride remains primarily in the aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase. Reaction occurs at the interface, but the low concentration of the carbonyl compound in the acidic phase drastically suppresses the unwanted polymerization side reaction.[2]
Q: My final product contains dihydroquinoline impurities. How do I drive the final oxidation step to completion? A: The Doebner-von Miller mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the final aromatic product. Incomplete oxidation is a common pitfall.[1]
Solutions:
-
Ensure Sufficient Oxidant: The aniline starting material often serves as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate. If the reaction stalls, an additional, stronger oxidizing agent may be required. However, classical procedures often rely on an in-situ generated oxidant or excess aniline.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, you can perform a separate oxidation step. Re-dissolve the crude product and treat it with an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinolines to the desired aromatic product.
The Friedländer Synthesis
A convergent and popular method, but one where regioselectivity is a critical challenge.
Q: I am using an unsymmetrical ketone in my Friedländer synthesis and getting an inseparable mixture of two regioisomers. How can I control the selectivity? A: This is the most significant pitfall of the Friedländer synthesis.[11] When an unsymmetrical ketone (e.g., 2-butanone) reacts with a 2-aminoaryl ketone, the initial condensation can occur on either the methyl (α) or methylene (α') side of the carbonyl, leading to two different quinoline products.[9]
Causality & Solutions: Regioselectivity is governed by the relative rates of the competing initial aldol-type condensation or Schiff base formation pathways.[12] Control can be achieved by influencing these rates:
-
Catalyst Choice: This is the most powerful tool. Traditional acid or base catalysis often gives poor selectivity.[11] Modern methods have shown that specific catalysts can strongly favor one isomer. Lewis acids, iodine, and various nanocatalysts have been shown to provide high regioselectivity depending on the substrate.[13][14][15]
-
Introduce a Directing Group: Attaching a temporary activating group, such as a phosphoryl group, to one of the α-carbons of the ketone can force the condensation to occur at that specific position.[11][16]
-
Reaction Conditions: Milder reaction conditions often lead to higher selectivity. Harsh conditions (high temperature, strong acid/base) can scramble the selectivity by allowing the initial condensation to become reversible.[16]
Data Presentation: Catalyst Comparison in Friedländer Synthesis
| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| KOH | 2-aminoacetophenone + Acetone | Ethanol | Reflux | 4h | 85 | [17] |
| p-TsOH | o-aminoaryl ketone + α-methylene carbonyl | None | 120 | 15 min | 94 | [17] |
| Iodine | o-aminoaryl ketone + α-methylene carbonyl | None | 100 | 25 min | 98 | [17] |
| Nd(NO₃)₃·6H₂O | o-aminoaryl ketone + Ethyl acetoacetate | None | 100 | 1.5h | 92 | [17] |
| Nanocatalyst (Fe₃O₄-SIL) | 2-aminoaryl ketone + α-methylene carbonyl | Ethanol | 60-100 | 2h | ~95 | [13] |
| Nafion NR50 (Solid Acid) | 2-aminoaryl ketone + α-methylene carbonyl | Ethanol | MW | 10 min | ~90 | [18] |
The Gould-Jacobs Reaction
Known for producing medicinally important 4-hydroxyquinolines, but requires harsh thermal cyclization.
Q: The high temperature (>250 °C) required for the thermal cyclization step is decomposing my product. How can I achieve cyclization under milder conditions? A: The high-temperature intramolecular cyclization is the key limitation of the Gould-Jacobs reaction, often leading to charring and reduced yields.[19][20]
Solutions:
-
Microwave Synthesis: Microwave irradiation is exceptionally effective for this reaction. It provides rapid, uniform heating that can dramatically reduce the required reaction time from hours to minutes, minimizing the window for thermal degradation.[19][21]
-
Use a High-Boiling Point Solvent: Performing the cyclization in a high-boiling, inert solvent like Dowtherm A or mineral oil can provide better heat transfer and more precise temperature control compared to running the reaction neat, often improving yields.
-
Employ Eaton's Reagent: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful cyclizing/dehydrating agent that can promote the cyclization step at significantly lower temperatures (e.g., 80-100 °C), completely avoiding the need for harsh thermal conditions.[22]
Visualization: Troubleshooting Low Yields
This workflow helps diagnose common causes of low reaction yields.
Caption: Decision workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol uses ferrous sulfate to control the violent nature of the reaction.[4]
Materials:
-
Aniline (1.0 mol)
-
Glycerol (2.4 mol)
-
Concentrated Sulfuric Acid (2.0 mol)
-
Nitrobenzene (0.5 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (15 g)
Procedure:
-
CAUTION: Perform this reaction in a high-capacity fume hood behind a blast shield.
-
To a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Begin vigorous stirring and slowly add the concentrated sulfuric acid in portions. The mixture will heat up.
-
Once the acid has been added, slowly add the glycerol to the stirring mixture.
-
Heat the mixture carefully to initiate the reaction. An exothermic reaction will commence. Control the heating to maintain a steady reflux, but be prepared to remove the heat source if the reaction becomes too vigorous.
-
After the initial exotherm subsides, continue heating under reflux for 3-4 hours.
-
Allow the mixture to cool. Dilute cautiously with water and steam distill to remove unreacted nitrobenzene.
-
Make the residue strongly alkaline with concentrated sodium hydroxide solution and then steam distill the quinoline product.
-
Separate the quinoline from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by vacuum distillation.
Protocol 2: Regiocontrolled Friedländer Synthesis Using a Nanocatalyst
This protocol demonstrates the use of a modern catalyst to achieve high yield and selectivity.[13]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Reusable nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at a predetermined optimal temperature (e.g., 80 °C) for 2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If the catalyst is magnetic (like Fe₃O₄-based ones), it can be easily separated using a strong external magnet.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualization: Friedländer Regioselectivity
This diagram illustrates the challenge of regioselectivity with an unsymmetrical ketone.
Caption: Competing pathways in the Friedländer synthesis.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]
-
The Pfitzinger Reaction. (Review). (n.d.). ResearchGate. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
V. Alagarsamy. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). MDPI. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. Retrieved from [Link]
-
Preparation of Quinoline. (2017). Sciencemadness Discussion Board. Retrieved from [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Making quinoline - the Skraup synthesis. (2024). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Preparation of Quinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iipseries.org [iipseries.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ablelab.eu [ablelab.eu]
- 22. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
Technical Support Center: Enhancing the Solubility of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth, scientifically grounded troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Understanding the Solubility Challenge
This compound, like many quinolone derivatives, presents a significant solubility challenge in aqueous media. This is primarily due to its rigid, aromatic ring structure, which contributes to high crystal lattice energy. Overcoming this energy barrier is essential for achieving dissolution and subsequent bioavailability in biological systems. The lipophilic nature of the molecule further complicates its interaction with polar solvents like water.
This guide will explore several proven strategies to enhance the solubility of this compound, providing both the "how" and the "why" behind each technique.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What's the first thing I should try?
A1: The first and often most effective approach for a quinolone derivative is pH adjustment. Since these compounds are typically weakly acidic or basic, altering the pH of your solution can significantly increase solubility by converting the neutral molecule into a more soluble salt form. For this compound, which possesses a weakly acidic N-H proton, increasing the pH above its pKa will lead to deprotonation and enhanced solubility.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I prevent it?
A2: This common issue is known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer. When you dilute the stock, the percentage of the organic solvent drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution. To prevent this, you can try several strategies outlined in this guide, such as lowering the final concentration, using co-solvents in the final medium, or employing complexation agents like cyclodextrins.
Q3: Are there any safety concerns I should be aware of when handling this compound?
A3: Yes. As with many nitrile-containing and chlorinated organic compounds, it is crucial to handle this compound with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[1]. Always handle this compound in a well-ventilated area or a fume hood, wearing personal protective equipment (PPE), including gloves, a lab coat, and safety glasses[2][3]. For detailed information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Q4: Which solubility enhancement technique is best for my specific experiment?
A4: The ideal technique depends on your experimental constraints.
-
For in vitro cell-based assays: pH adjustment (if the pH is compatible with your cells), co-solvents at very low, non-toxic concentrations (e.g., <0.5% DMSO), or cyclodextrin complexation are often preferred.
-
For oral formulation development: Solid dispersions and nanosuspensions are powerful techniques to enhance dissolution rates and bioavailability.
-
For initial screening and analytical purposes: Co-solvents are often the quickest and most straightforward method.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most effective solubility enhancement techniques applicable to this compound.
Method 1: pH Adjustment
Scientific Principle: The solubility of ionizable compounds is highly pH-dependent. For a weakly acidic compound, increasing the pH of the solution above its pKa will convert the neutral, less soluble form into its ionized, more soluble conjugate base. The predicted pKa for a closely related compound, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is approximately 9.24 ± 0.70. This suggests that this compound is a weak acid and its solubility will increase in alkaline conditions.
Troubleshooting:
-
Issue: The compound still shows poor solubility even after raising the pH.
-
Solution: Ensure the pH is sufficiently above the pKa. Aim for a pH of at least 10.5 to ensure complete ionization. Also, consider that the intrinsic solubility of the ionized form may still be limited.
-
-
Issue: The required high pH is not compatible with my experimental system (e.g., cell culture).
-
Solution: This method may not be suitable. Consider other techniques like co-solvency or cyclodextrin complexation.
-
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 7.0, 8.0, 9.0, 10.0, 11.0).
-
Addition of Compound: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Method 2: Co-solvency
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.
Troubleshooting:
-
Issue: The compound precipitates upon dilution of the stock solution into the aqueous medium.
-
Solution: Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing. Alternatively, include a small percentage of a co-solvent in the final aqueous medium.
-
-
Issue: The required concentration of co-solvent is toxic to my cells.
-
Solution: Keep the final co-solvent concentration as low as possible (typically <0.5% for most cell lines). You may need to combine this with a lower final concentration of your compound.
-
Experimental Protocol: Stock and Working Solution Preparation
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Prepare an Intermediate Dilution (Optional): Dilute the stock solution in a mixture of your aqueous buffer and a co-solvent (e.g., 50:50 ethanol:buffer).
-
Prepare the Final Working Solution: Perform the final dilution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is within the acceptable limits for your assay.
Illustrative Co-solvent Data for Quinolone Derivatives
| Co-solvent System | Fold Increase in Solubility (Example) | Notes |
| 20% Ethanol in Water | 5-10 fold | Can be effective but may not be suitable for all biological assays. |
| 10% PEG 400 in Water | 15-25 fold | PEG 400 is a commonly used excipient in pharmaceutical formulations. |
| 5% DMSO in Water | 50-100 fold | Highly effective, but final concentration must be carefully controlled in cell-based assays. |
Note: This data is illustrative for quinolone-type compounds and the actual fold increase for this compound must be determined experimentally.
Method 3: Cyclodextrin Complexation
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions.
Troubleshooting:
-
Issue: The solubility enhancement is not as high as expected.
-
Solution: The choice of cyclodextrin is crucial. For a molecule of this size, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points. The stoichiometry of the complex (often 1:1) should also be considered.
-
-
Issue: I'm not sure if a complex has formed.
-
Solution: Formation of an inclusion complex can be confirmed by various analytical techniques, including NMR, DSC, and FTIR.
-
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Prepare a Paste: Place the desired amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a thick paste.
-
Add the Compound: Add the this compound to the paste.
-
Knead: Knead the mixture for 30-60 minutes.
-
Dry: Dry the resulting solid in an oven at 40-50°C or under vacuum.
-
Sieve: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
Illustrative Cyclodextrin Complexation Data
| Cyclodextrin | Stoichiometry (Drug:CD) | Example Solubility Increase |
| β-Cyclodextrin | 1:1 | 5-15 fold |
| HP-β-Cyclodextrin | 1:1 | 50-500 fold |
| Sulfobutylether-β-CD (SBE-β-CD) | 1:1 | >1000 fold |
Note: This data is illustrative. A study on ciprofloxacin showed a 7-fold increase in solubility with a modified β-cyclodextrin. The optimal cyclodextrin and the extent of solubility enhancement for this compound need to be determined experimentally.
Method 4: Solid Dispersion
Scientific Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer. By reducing the particle size to a molecular level and converting the drug to an amorphous state, the dissolution rate and solubility can be dramatically increased.
Troubleshooting:
-
Issue: The drug recrystallizes over time, leading to decreased solubility.
-
Solution: The choice of polymer is critical for stabilizing the amorphous form of the drug. Polymers like PVP K30, HPMC, or Soluplus® are good candidates. The drug-to-polymer ratio also plays a significant role.
-
-
Issue: The solvent evaporation method is not yielding a uniform product.
-
Solution: Ensure both the drug and the polymer are fully dissolved in a common solvent before evaporation. The rate of solvent removal can also affect the final product's properties.
-
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Dissolve Components: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder.
Visualizing Experimental Workflows
Workflow for Solubility Enhancement
Caption: General workflow for enhancing the solubility of the target compound.
Decision Tree for Method Selection
Caption: Decision-making guide for selecting a suitable solubility enhancement method.
References
-
Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures. (n.d.). Retrieved from [Link]
-
Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data. [Link]
-
Solubility and bioavailability enhancement of ciprofloxacin by induced oval-shaped mono-6-deoxy-6-aminoethylamino-β-cyclodextrin. (2017). Carbohydrate Polymers, 163, 118-128. [Link]
-
This compound. (n.d.). ChemUniverse. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). Journal of Medicinal Chemistry, 55(17), 7650-7664. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. Retrieved from [Link]
-
State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). Pharmaceutical Research, 11(4), 522-527. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). International Journal of Molecular Sciences, 19(5), 1428. [Link]
-
Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceutics, 16(3), 345. [Link]
-
(PDF) SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (2017). Scholarly Commons. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). Organics, 6(1), 1-28. [Link]
-
Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. (2020). International Letters of Chemistry Physics and Astronomy, 84, 11-22. [Link]
-
Influence of different additives on the interaction of quinolone antibiotic drug with surfactant: Conductivity and cloud point measurement study. (n.d.). ResearchGate. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2011). Current Oncology, 18(2), e71-e78. [Link]
-
A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. (2020). iScience, 23(3), 100958. [Link]
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing. Retrieved from [Link]
-
Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (n.d.). UW Environmental Health & Safety. Retrieved from [Link]
-
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Safety Library. (n.d.). CAS. Retrieved from [Link]
-
(RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). Molecules, 21(11), 1541. [Link]
-
Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. (2018). ResearchGate. Retrieved from [Link]
Sources
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Synthesis
Welcome to the technical support guide for monitoring the synthesis of this compound via Thin-Layer Chromatography (TLC). This resource is designed for researchers and chemists to effectively track reaction progress and troubleshoot common analytical challenges. The synthesis of quinolone scaffolds is a cornerstone in medicinal chemistry, and precise monitoring is critical for optimizing yield and purity. This guide provides field-tested protocols and solutions to ensure reliable and reproducible TLC analysis.
The following guidance is based on a common synthetic route: the cyclocondensation of a substituted aniline with a β-keto ester derivative, a process that requires careful monitoring to determine the point of completion and identify potential side products.
Experimental Workflow & TLC Principles
Monitoring this reaction involves periodically sampling the reaction mixture and analyzing it by TLC alongside the starting materials. The goal is to observe the consumption of reactants and the formation of the product.
Caption: Diagram 1: General TLC Monitoring Workflow.
Detailed Protocol: Performing TLC Analysis
This protocol provides a self-validating system for monitoring your reaction. The inclusion of starting material standards and a co-spot is crucial for unambiguous interpretation.
1. Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[1]
-
Mark four distinct lanes on the baseline for each sample.
2. Sample Preparation:
-
Starting Material 1 (SM1): Dissolve a small amount of 2-chloroaniline in a volatile solvent like ethyl acetate.
-
Starting Material 2 (SM2): Dissolve a small amount of your β-keto ester (e.g., diethyl 2-cyano-3-oxosuccinate) in the same solvent.
-
Reaction Mixture (Rxn): Take a small aliquot (e.g., 1-2 drops) from the reaction pot and dilute it in the same volatile solvent.[1]
3. Spotting the Plate:
-
Using a fine capillary tube, apply a small spot of each prepared sample onto the designated lanes on the baseline. Keep the spots small (1-2 mm diameter) to ensure good separation.[2][3]
-
Lane 1: SM1 (2-chloroaniline)
-
Lane 2: SM2 (β-keto ester)
-
Lane 3 (Co-spot): Spot SM1, SM2, and the Rxn mixture at the same point. Allow the solvent to evaporate between applications.[2]
-
Lane 4: Rxn (Reaction Mixture)
-
Ensure the solvent from the spots has fully evaporated before development.
4. Development:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm (ensure it is below the baseline).
-
Place a piece of filter paper inside the chamber to saturate the atmosphere with solvent vapors, which ensures a uniform solvent front.[2]
-
Carefully place the TLC plate in the chamber and cover it.[2]
-
Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.
5. Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp, typically at 254 nm. Quinolone structures are highly conjugated and usually UV-active, appearing as dark spots.[2][4]
-
Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [3]
-
-
Compare the spots in the reaction lane to the starting material lanes to assess progress.
Troubleshooting Guide
This section addresses the most common issues encountered during the TLC analysis of quinoline derivatives in a direct question-and-answer format.
Caption: Diagram 2: TLC Troubleshooting Logic.
Question: My product spot is streaking or "tailing" down the plate. Why is this happening and how do I fix it?
Answer: This is a classic issue when analyzing nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[2]
-
Causality: Silica gel (SiO₂) is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your quinoline product can form a strong acid-base interaction with these sites. This causes a portion of the sample to "stick" to the stationary phase as it moves, resulting in a streak rather than a tight spot.[2][5]
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase. A common and highly effective choice is triethylamine (Et₃N) at a concentration of 0.1-2.0%.[6] Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be used as a component of the mobile phase.[6]
-
Reduce Sample Concentration: Overloading the plate can exacerbate streaking.[5][6][7] Try diluting your reaction mixture sample further before spotting it on the plate.
-
Question: All my spots are stuck on the baseline (Rf ≈ 0). What does this mean?
Answer: This indicates that your mobile phase is not polar enough to move the compounds up the plate.[1][6]
-
Causality: The compounds have a much stronger affinity for the polar stationary phase (silica gel) than for the non-polar mobile phase. Therefore, they do not elute from the origin.
-
Solution: Increase the polarity of your mobile phase. For a common system like hexane/ethyl acetate, this means increasing the proportion of ethyl acetate (the more polar component).[1][6] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 7:3 or 5:5.
Question: My spots all ran to the top with the solvent front (Rf ≈ 1). How do I get them to separate?
Answer: This is the opposite problem: your mobile phase is too polar for the compounds.[1][6]
-
Causality: The compounds have a very high affinity for the mobile phase and little interaction with the stationary phase, causing them to travel with the solvent front without separating.
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of hexane (the less polar component).[1][6] If you used a 5:5 mixture, try 8:2 or 9:1.
Question: I can't see any spots on my TLC plate after development. What should I do?
Answer: This can happen for a couple of reasons, and it doesn't automatically mean the reaction failed.
-
Causality & Solutions:
-
Low Concentration: Your sample may be too dilute to be detected by UV light.[6][8] Try concentrating the sample by spotting multiple times in the same location, ensuring the solvent dries completely between each application.[6][8]
-
Poor UV Absorbance: While quinolines are typically UV-active, it's possible the concentration is just below the detection limit. Use a secondary, chemical visualization method.[1][2]
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as brown spots.[2][9] This method is generally non-destructive.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with compounds that can be oxidized (common in organic synthesis). Prepare a solution by dissolving KMnO₄ (1.5g) and K₂CO₃ (10g) in water (200mL) with a small amount of 10% NaOH (1.25mL).[10] Dip the plate in the stain; spots will appear as yellow-brown against a purple background.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing the synthesis of this compound?
A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A 7:3 or 8:2 ratio of hexane to ethyl acetate is a reasonable starting point.[1] Based on the observed separation, you can then adjust the polarity. Critically, as this is a quinoline derivative, it is highly recommended to add ~0.5% triethylamine to the mobile phase from the start to prevent the tailing issues discussed in the troubleshooting guide.[2]
Q2: How do I definitively interpret the TLC to know when my reaction is complete?
The reaction is considered complete when the TLC analysis shows the complete consumption of the limiting reagent. In your TLC:
-
The spot corresponding to the starting material (e.g., 2-chloroaniline) in the "Rxn" lane should be faint or completely absent.
-
A new spot, corresponding to the this compound product, should be clearly visible.
-
The co-spot lane is your key validation tool. If the reaction is complete, this lane should show only the new product spot and the spot for the excess reagent (if any). If the reaction is ongoing, the co-spot will show spots for both starting materials and the product.
Q3: What are the expected Rf values for the starting materials and product?
Absolute Rf values can vary based on specific conditions (temperature, plate manufacturer, chamber saturation). However, the relative polarity and thus the relative Rf values are predictable. The product, a heterocyclic quinolone, is expected to be quite polar.
| Compound | Expected Polarity | Example Rf (7:3 Hexane:EtOAc + 0.5% Et₃N) |
| 2-Chloroaniline (SM1) | Moderately Polar | ~ 0.65 |
| Diethyl 2-cyano-3-oxosuccinate (SM2) | Polar | ~ 0.40 |
| This compound (Product) | Very Polar | ~ 0.25 |
Q4: Besides UV light, are there other specialized visualization methods for these compounds?
While UV (254 nm) is the primary non-destructive method, other stains can be useful.[4]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be useful for distinguishing between different spots on the plate.[10]
-
Ninhydrin Stain: While primarily used for amines, it can sometimes react with nitrogen heterocycles to produce colored spots.[2]
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Bio-Synthesis. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
Sources
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- 10. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, often involving the initial construction of a quinolone core, followed by functional group manipulations. The classical Vilsmeier-Haack reaction is a cornerstone for creating substituted quinolines, and its principles are often adapted for this synthesis.
This guide will focus on two primary pathways:
-
Vilsmeier-Haack Approach: Synthesis of a 2-chloro-3-formylquinoline intermediate, followed by hydrolysis to the 2-oxo derivative and subsequent conversion of the formyl group to a nitrile.
-
Alternative Catalyst Approaches: Exploration of various catalytic systems for the construction of the quinolone ring and subsequent chlorination.
Below, we address common issues and provide detailed protocols to enhance the success and efficiency of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in the Initial Vilsmeier-Haack Cyclization
Question: My Vilsmeier-Haack reaction to form the 2-chloro-3-formylquinoline intermediate is giving a very low yield or failing completely. What are the potential causes and how can I improve the outcome?
Answer: This is a common challenge that can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1].
-
Action: Always use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness[2]. Ensure your POCl₃ is also fresh and stored under anhydrous conditions.
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often required. Optimization studies for similar quinoline syntheses have shown that a high molar ratio of POCl₃ to the substrate can significantly improve yields.
-
-
-
Reaction Temperature and Time:
-
Rationale: The Vilsmeier-Haack reaction is typically biphasic. The initial formation of the Vilsmeier reagent is conducted at a low temperature (0-5 °C), followed by heating to drive the cyclization[3]. Inadequate heating can lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation[4].
-
Action: Strictly control the temperature during the addition of POCl₃ to DMF. After the addition of the acetanilide substrate, gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for the cyclization is 80-90 °C[3].
-
-
-
Substrate Reactivity:
-
Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Acetanilides with electron-donating groups on the aromatic ring are more reactive and generally give better yields. Conversely, electron-withdrawing groups can deactivate the ring, making the reaction sluggish.
-
Action: For deactivated substrates, consider using a larger excess of the Vilsmeier reagent or extending the reaction time. Alternatively, explore alternative catalytic systems.
-
-
Issue 2: Difficulties in the Conversion of 2-Chloro-3-formylquinoline to the 2-Oxo Derivative
Question: I am struggling with the hydrolysis of the 2-chloro group to a 2-oxo group. The reaction is either incomplete or I am observing side products. What are the recommended conditions?
Answer: The hydrolysis of 2-chloroquinolines to their corresponding 2-quinolones requires careful control of reaction conditions to ensure complete conversion while minimizing side reactions.
Troubleshooting Steps:
-
Choice of Acid and Reaction Conditions:
-
Rationale: Acid-catalyzed hydrolysis is a common method for this transformation. The strength of the acid and the reaction temperature are key parameters.
-
Action: A practical and efficient method involves using formic acid (HCO₂H) to promote the hydrolysis of 2-chloroquinolines[5]. Refluxing the 2-chloro-3-formylquinoline in aqueous acetic acid (e.g., 70%) is another effective method[3].
-
Action: Monitor the reaction by TLC to determine the optimal reaction time. Incomplete reactions may require longer refluxing times or a slight increase in the acid concentration.
-
-
-
Side Reactions:
-
Cannizzaro Reaction: Under strongly basic conditions, the formyl group can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid, which can complicate purification[6].
-
Action: Ensure the hydrolysis is conducted under acidic or neutral conditions to avoid this side reaction.
-
-
Issue 3: Inefficient Conversion of the 3-Formyl Group to the 3-Cyano Group
Question: My attempts to convert the 3-formyl-2-oxo-quinoline to the 3-cyano derivative are resulting in low yields. What are some reliable methods?
Answer: The transformation of an aldehyde to a nitrile can be achieved through several methods, with the most common being the conversion to an oxime followed by dehydration.
Troubleshooting Steps:
-
Oxime Formation and Dehydration:
-
Rationale: This two-step process is a classic and generally reliable method. The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated to the nitrile.
-
Action: For the oximation step, react the 3-formyl-2-oxo-quinoline with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.
-
Action: For the dehydration of the oxime, various reagents can be used, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions may need to be optimized for your specific substrate.
-
-
-
Direct Conversion:
-
Rationale: One-pot methods for the direct conversion of aldehydes to nitriles can be more efficient.
-
Action: A reported method for the conversion of 2-chloro-3-formylquinolines to 2-chloro-3-cyanoquinolines utilizes ceric ammonium nitrate (CAN) in aqueous ammonia at 0 °C. This method could potentially be adapted for the 2-oxo analogue.
-
-
Issue 4: Challenges in the Direct Chlorination of 4-Hydroxy-2-quinolones
Question: I am attempting to chlorinate a 4-hydroxy-2-quinolone precursor at the 4-position using POCl₃, but the reaction is messy and gives a low yield of the desired 4-chloro product. What are the common pitfalls?
Answer: The direct chlorination of hydroxyquinolones with reagents like POCl₃ can be aggressive and lead to side reactions if not properly controlled.
Troubleshooting Steps:
-
Reaction Conditions and Reagent Stoichiometry:
-
Rationale: The reaction of a hydroxyl group with POCl₃ involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion[7][8]. The reaction is often carried out at elevated temperatures.
-
Action: The reaction can be performed by refluxing the 4-hydroxy-2-quinolone in an excess of POCl₃. However, for more sensitive substrates, using a co-solvent like toluene or xylene and a stoichiometric amount of POCl₃ can provide better control[8].
-
Action: The addition of a base, such as pyridine or triethylamine, can facilitate the initial phosphorylation step, which occurs readily at lower temperatures (below 25 °C). The subsequent chlorination can then be achieved by heating the mixture to 70-90 °C[7][9][10]. This two-stage temperature profile can help to suppress the formation of side products.
-
-
-
Side Products and Impurities:
-
Over-chlorination: If other reactive sites are present on the molecule, over-chlorination can occur.
-
Decomposition: Quinoline scaffolds can be sensitive to strongly acidic and high-temperature conditions, leading to tar formation.
-
Action: Monitor the reaction closely by TLC and avoid prolonged heating once the starting material is consumed.
-
Action: Purification of the crude product is often necessary. Recrystallization is a common first step. If this is insufficient, column chromatography on silica gel may be required.
-
-
Alternative Catalytic Approaches
While the Vilsmeier-Haack reaction is a powerful tool, several alternative catalytic systems have been developed for the synthesis of quinoline and quinolone derivatives, often with a focus on milder reaction conditions and improved efficiency.
| Catalyst Type | Description | Advantages |
| Lewis Acids | Catalysts such as BiCl₃ can be used for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation[11]. | Milder conditions, often with higher yields and shorter reaction times. |
| Transition Metals | Catalysts based on copper, palladium, and rhodium have been employed in various C-H activation and cyclization strategies to construct the quinoline core[3]. | High efficiency and functional group tolerance. |
| Organocatalysts | Metal-free catalytic systems, including organo-iodine catalysts, are emerging as a green alternative for the synthesis of 2-quinolones[7][12]. | Avoids the use of toxic and expensive metals. |
| Nanocatalysts | Nanoparticle-based catalysts offer high surface area and reactivity, leading to efficient quinoline synthesis under green conditions[13]. | High catalytic activity, reusability, and often milder reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction and Subsequent Transformations
Step 1: Synthesis of 2-Chloro-3-formylquinoline [3]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate N-arylacetamide (1 equivalent) in anhydrous DMF (3 equivalents).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Step 2: Hydrolysis to 3-Formyl-2-oxo-1,2-dihydroquinoline [3]
-
Suspend the 2-chloro-3-formylquinoline (1 equivalent) in a 70% aqueous acetic acid solution.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, and the product will often precipitate.
-
Filter the solid, wash with water, and dry to obtain the 3-formyl-2-oxo-1,2-dihydroquinoline.
Step 3: Conversion to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
-
Oximation: Dissolve the 3-formyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in ethanol and add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents). Reflux the mixture until the reaction is complete (monitor by TLC). Cool the mixture and isolate the oxime by filtration.
-
Dehydration: Reflux the obtained oxime in acetic anhydride until the reaction is complete (monitor by TLC). Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry to yield 2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Step 4: Chlorination to this compound
This step is based on general procedures for the chlorination of 4-hydroxyquinolones.
-
Carefully add the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base to precipitate the crude product.
-
Filter, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Protocol 2: Synthesis from an Aniline Precursor and Diethyl Cyanomalonate
This approach builds the quinolone ring with the nitrile group already in place.
-
Condensation: React the appropriately substituted aniline (1 equivalent) with diethyl cyanomalonate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether. Heat the mixture to facilitate the condensation and elimination of ethanol.
-
Cyclization: Heat the reaction mixture to a higher temperature (typically >250 °C) to induce thermal cyclization to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
-
Chlorination: Follow the chlorination procedure described in Step 4 of Protocol 1.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: A simplified workflow for the synthesis of the target molecule.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Caption: Key steps in the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃[1][14]. The electron-rich aromatic ring of the acetanilide then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent intramolecular cyclization and elimination lead to the formation of the quinoline ring system.
References
-
ChemRxiv. Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
-
New Journal of Chemistry. HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
-
O'Donovan, D. H., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]
-
Figshare. POCl3 Chlorination of 4-Quinazolones. [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]
-
RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
NIScPR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]
-
PubMed. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. [Link]
-
PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
-
PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
ResearchGate. General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. [Link]
-
ResearchGate. 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. [Link]
-
ResearchGate. 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. [Link]
-
ResearchGate. 4-Hydroxy-2-quinolones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]
-
PubMed Central. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. [Link]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Data of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
The Quinoline Core: A Privileged Scaffold
The 2-oxo-1,2-dihydroquinoline framework is a prevalent motif in a multitude of biologically active compounds. The introduction of a chloro group at the C4 position and a carbonitrile group at the C3 position significantly modulates the electronic environment of the quinoline ring system. Understanding the resulting NMR spectral signatures is crucial for confirming the successful synthesis of this and related compounds, as well as for studying their interactions with biological targets.
Predicted NMR Data for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Based on the analysis of substituent effects and comparison with the experimental data of analogous compounds, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are made assuming the spectrum is recorded in DMSO-d₆, a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.9 - 8.1 | d | ~ 8.0 |
| H-6 | ~ 7.4 - 7.6 | t | ~ 7.5 |
| H-7 | ~ 7.7 - 7.9 | t | ~ 7.5 |
| H-8 | ~ 7.3 - 7.5 | d | ~ 8.0 |
| NH | ~ 12.0 - 12.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 158 - 162 |
| C-3 | ~ 100 - 105 |
| C-4 | ~ 148 - 152 |
| C-4a | ~ 138 - 142 |
| C-5 | ~ 125 - 128 |
| C-6 | ~ 123 - 126 |
| C-7 | ~ 133 - 136 |
| C-8 | ~ 115 - 118 |
| C-8a | ~ 118 - 121 |
| CN | ~ 114 - 117 |
Comparative NMR Analysis: Unveiling Substituent Effects
To understand the basis of the predicted chemical shifts, a comparison with structurally related analogues is indispensable. The following tables showcase the experimental NMR data for 2-oxo-1,2-dihydroquinoline-3-carbonitrile and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile.
Table 3: Comparative ¹H NMR Data of Quinoline Analogues (in DMSO-d₆)
| Proton | 2-oxo-1,2-dihydroquinoline-3-carbonitrile (δ, ppm) | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (δ, ppm)[1][2] | Predicted this compound (δ, ppm) |
| H-4 | ~8.6 (s) | - | - |
| H-5 | ~7.8 (d) | 8.00 (d) | ~ 7.9 - 8.1 (d) |
| H-6 | ~7.4 (t) | 7.72 (t) | ~ 7.4 - 7.6 (t) |
| H-7 | ~7.7 (t) | 7.30 - 7.35 (m) | ~ 7.7 - 7.9 (t) |
| H-8 | ~7.3 (d) | 7.39 (d) | ~ 7.3 - 7.5 (d) |
| NH | ~12.3 (br s) | 12.09 (s) | ~ 12.0 - 12.5 (br s) |
| OH | - | 16.65 (s) | - |
Table 4: Comparative ¹³C NMR Data of Quinoline Analogues (in DMSO-d₆)
| Carbon | 2-oxo-1,2-dihydroquinoline-3-carbonitrile (δ, ppm) | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (δ, ppm)[1] | Predicted this compound (δ, ppm) |
| C-2 | ~159 | 162.84 | ~ 158 - 162 |
| C-3 | ~102 | 96.41 | ~ 100 - 105 |
| C-4 | ~149 | 162.68 | ~ 148 - 152 |
| C-4a | ~139 | 139.32 | ~ 138 - 142 |
| C-5 | ~126 | 124.47 | ~ 125 - 128 |
| C-6 | ~123 | 134.75 | ~ 123 - 126 |
| C-7 | ~134 | 123.14 | ~ 133 - 136 |
| C-8 | ~116 | 116.46 | ~ 115 - 118 |
| C-8a | ~119 | 114.56 | ~ 118 - 121 |
| CN | ~115 | - | ~ 114 - 117 |
Analysis of Substituent Effects:
-
4-Chloro Substituent: The introduction of an electron-withdrawing chlorine atom at the C4 position is expected to have a significant deshielding effect on the neighboring carbons, particularly C4, C4a, and C5. This is reflected in the predicted downfield shift of C4. The effect on the proton chemical shifts is more complex, involving both inductive and anisotropic effects.
-
3-Carbonitrile Substituent: The strongly electron-withdrawing nitrile group at C3 causes a significant upfield shift for C3 due to its sp-hybridization and anisotropic effects, while deshielding C2 and C4. This is a characteristic feature observed in the spectra of α,β-unsaturated nitriles.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to synthesize and characterize this compound, the following experimental workflow is recommended.
A. Synthesis:
A plausible synthetic route involves the reaction of 2-aminoacetophenone with an appropriate three-carbon electrophile followed by cyclization and subsequent chlorination. A common method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[3]
B. NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving many quinoline derivatives and for observing the exchangeable NH proton.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, gently warm the sample and vortex to ensure complete dissolution.
C. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, including COSY, HSQC, and HMBC experiments.
Caption: Experimental workflow from synthesis to structural elucidation.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with the IUPAC numbering scheme and highlights key predicted HMBC (Heteronuclear Multiple Bond Correlation) correlations that would be crucial for its structural confirmation.
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A Comparative Crystallographic Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Its Analogs for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates not only its physicochemical properties, such as solubility and stability, but also its biological activity. This guide provides a comprehensive comparative analysis of the crystal structure of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its structurally related analogs. While a definitive crystal structure for this compound is not publicly available at the time of this publication, a deep dive into the crystallographic data of its close relatives offers invaluable insights into its expected solid-state behavior and informs strategies for its synthesis and application in drug discovery.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The title compound, this compound, with its reactive chloro and cyano groups, presents a versatile platform for the synthesis of novel drug candidates. The 2-oxoquinoline (or carbostyril) core is a key feature in a number of approved drugs and clinical candidates.
Unveiling the Structure: A Comparative Crystallographic Analysis
Given the absence of a published crystal structure for this compound, we turn to its close structural analogs for which crystallographic data is available. This comparative approach allows us to predict the likely structural features of our target compound.
Key Comparators:
-
Ethyl 2,4-dichloroquinoline-3-carboxylate: This analog provides insight into the effect of a second chlorine atom at the 2-position and a carboxylate group instead of a carbonitrile.
-
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: As a very close analog, this structure is highly informative regarding the influence of the 2-oxo group and the ethyl carboxylate at the 3-position.
-
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate: This structure allows for an examination of the effect of a carboxylic acid group at the 4-position and the absence of a substituent at the 3-position.
The following table summarizes the key crystallographic data for these comparator compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Ethyl 2,4-dichloroquinoline-3-carboxylate[1] | C₁₂H₉Cl₂NO₂ | Monoclinic | P2₁/c | 8.5860(4) | 19.9082(11) | 7.1304(4) | 100.262(1) | 1199.32(11) |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate | C₁₀H₇NO₃·H₂O | Monoclinic | P2₁/n | 20.7884(8) | 3.7215(1) | 23.8849(9) | 98.582(2) | 1827.14(11) |
Data for Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate was not fully available in a comparable format.
From this data, we can infer that this compound is likely to crystallize in a monoclinic system, a common crystal system for such planar aromatic compounds. The presence of the polar carbonitrile and the N-H and C=O groups suggests that hydrogen bonding and π-π stacking interactions will be the dominant forces in the crystal packing.
Experimental Protocols: From Synthesis to Structure Determination
The successful determination of a crystal structure is contingent upon the synthesis of high-quality single crystals. The following protocols are generalized from the literature for the synthesis and crystallization of quinoline derivatives.[2]
Synthesis of this compound
A plausible synthetic route, adapted from related procedures, is the Vilsmeier-Haack reaction followed by cyclization and chlorination.[2]
Step 1: Vilsmeier Reagent Formation
-
Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (typically 0-5 °C) to form the Vilsmeier reagent.[2]
Step 2: Reaction with Acetanilide
-
The appropriate substituted acetanilide is then added to the Vilsmeier reagent.[2]
Step 3: Cyclization and Hydrolysis
-
The reaction mixture is heated, leading to cyclization and the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the 2-oxoquinoline.[2]
Step 4: Chlorination and Cyanation
-
Further reaction with a chlorinating agent like POCl₃ would introduce the chloro group at the 4-position. The introduction of the carbonitrile group at the 3-position can be achieved through various methods, often involving a precursor like an aldehyde or a carboxylic acid.
Crystallization
Obtaining X-ray quality crystals is often a matter of trial and error. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, their structure can be determined using SCXRD.
Workflow for Crystallographic Analysis
Caption: A typical experimental workflow for crystallographic analysis.
Alternative Structural Analysis Techniques
While SCXRD provides the most definitive structural information, other techniques can offer valuable complementary data, especially when single crystals are not available.[2]
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystallinity of a sample and can help in phase identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state.[2]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the functional groups present and their bonding environments.
Comparative Discussion and Future Directions
The analysis of related crystal structures suggests that the crystal packing of this compound will likely be dominated by hydrogen bonds involving the N-H and C=O groups of the 2-oxoquinoline core, forming dimers or chains. The presence of the electron-withdrawing chloro and carbonitrile groups will influence the electronic distribution within the aromatic system, which in turn will affect the strength of π-π stacking interactions between adjacent quinoline rings.
The logical relationship for a comparative structural analysis is as follows:
Caption: Logical comparison of structural features.
The pursuit of the single-crystal structure of this compound remains a valuable endeavor. This information would provide a definitive understanding of its solid-state properties and serve as a crucial template for the rational design of new derivatives with enhanced therapeutic potential. Researchers are encouraged to pursue the synthesis and crystallization of this compound to contribute this valuable data to the scientific community.
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Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 11), o842-o843. Available at: [Link]
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Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(6), x160997. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Substituted 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives
The 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar system and multiple points for functionalization allow for the fine-tuning of pharmacological properties. The 4-chloro derivative, in particular, serves as a versatile intermediate, enabling nucleophilic substitution to generate extensive libraries of novel compounds. This guide provides a comparative analysis of the anticancer, antimicrobial, and tyrosine kinase inhibitory activities of various derivatives, supported by experimental data from peer-reviewed literature, to elucidate key structure-activity relationships (SAR).
Section 1: Comparative Anticancer Activity
Derivatives of the 2-oxoquinoline core have demonstrated significant potential as antiproliferative agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The nature and position of substituents on the quinoline ring system critically influence this activity.
Structure-Activity Relationship (SAR) Insights
Analysis of various derivatives reveals that substitutions at the C4 position are particularly impactful. For instance, tethering a 1,2,3-triazole moiety at this position has yielded compounds with potent cytotoxic effects. Specifically, the presence of methoxy groups on the phenyl ring attached to the triazole linker, as seen in compound 8g , significantly enhances activity against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines.[2][3] This suggests that electron-donating groups in this region may improve binding to biological targets. Furthermore, the conversion of the C3-carbonitrile to a Schiff base or the attachment of a hydrazono moiety at C4 can also lead to potent anticancer agents, with substitutions like a 4-bromophenyl group resulting in exceptionally low IC₅₀ values.[4][5]
Comparative Cytotoxicity Data
The following table summarizes the in vitro antiproliferative activity of selected 2-oxo-1,2-dihydroquinoline derivatives against various human cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8g | 4-(1-Aryl-1,2,3-triazol-4-yl); R¹,R³=H, R²,R⁴=OCH₃ | MCF-7 (Breast) | 1.2 ± 0.2 | [2][3] |
| Panc-1 (Pancreatic) | 1.4 ± 0.2 | [2][3] | ||
| 4d1 | 3-(Aryl-imino)methyl (Schiff Base) | NCI-H460 (Lung) | 5.16 ± 0.37 | [4] |
| 4c2 | 3-(Aryl-imino)methyl (Schiff Base) | NCI-H460 (Lung) | 11.62 ± 0.52 | [4] |
| III-b4 | 4-(2-(4-bromophenyl)hydrazono)-1-methyl | MDA-MB (Breast) | 0.0515 | [5] |
| 7c | 1-(Arylvinyl)-3-carboxylic acid | MCF-7 (Breast) | 1.73 µg/mL | [1] |
Mechanism of Action: Induction of Apoptosis
Several potent derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. Compound 8g , for example, has been shown to arrest the cell cycle in the G2/M phase and activate the intrinsic apoptotic pathway.[2][3] This process involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome C from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[2]
Caption: Intrinsic apoptotic pathway induced by Compound 8g.
Section 2: Comparative Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[6] Modifications to the 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold have yielded promising antimicrobial leads.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, substituents at both the C3 and C4 positions are crucial. The introduction of thio-substituents at C3, such as benzylthio or benzoylthio groups, has been shown to produce compounds with excellent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ciprofloxacin.[7] In other series, substituting the C4-chloro group with an arylidene carbohydrazide moiety, particularly one bearing a 2-chlorophenyl group (12b ), confers broad-spectrum activity.[8] Some derivatives are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase or peptide deformylase (PDF).[9][10]
Comparative Antimicrobial Data
The table below presents the MIC values for representative derivatives against selected microbial strains.
| Compound ID | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |
| 4d | 3-Benzylthio-6-methoxy | Gram-positive strains | 0.5 - 1 | [7] |
| 4f | 3-Benzoylthio-6-methoxy | Gram-positive strains | 0.5 - 1 | [7] |
| 12b | 4-(N'-(2-chlorophenyl)methylene)-3-carbohydrazide | S. aureus | 39 | [8] |
| E. coli | 39 | [8] | ||
| P. aeruginosa | 39 | [8] | ||
| Compound 6 | 6-Amino-4-methyl with sulfonyl moiety | Various bacteria | 3.12 - 50 | [10] |
Section 3: Tyrosine Kinase Inhibition
Protein tyrosine kinases are critical components of cellular signaling pathways that regulate growth and proliferation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold is a known "hinge-binding" motif capable of interacting with the ATP-binding site of many kinases.
Structure-Activity Relationship (SAR) Insights
Potent tyrosine kinase inhibition by quinoline derivatives is highly dependent on the substituents. For general 3-substituted quinolines, the presence of 6,7-dimethoxy groups and a lipophilic group at the C3 position contributes substantially to inhibitory activity against platelet-derived growth factor receptor (PDGF-RTK).[11] For the 4-anilino-3-cyanoquinoline series, the anilino group at C4 is critical for potent and selective inhibition of Src kinase.[12] The cytotoxic activity of hydrazono derivatives like III-b4 is also attributed to tyrosine kinase inhibition.[5]
Comparative Kinase Inhibitory Data
The following table summarizes the inhibitory activity of quinoline derivatives against specific tyrosine kinases.
| Compound Series | Key Structural Features | Kinase Target | IC₅₀ (nM) | Reference |
| 15d | 6,7-Dimethoxy-3-(4-methoxyphenyl) | PDGF-RTK | ≤ 20 | [11] |
| 17m | 6,7-Dimethoxy-3-(3-fluoro-4-methoxyphenyl) | PDGF-RTK | ≤ 20 | [11] |
| 15e | 6,7-Dimethoxy-3-(trans-β-styryl) | PDGF-RTK | ≤ 20 | [11] |
| N/A | 4-Anilino-3-cyanoquinolines | Src Kinase | Potent & Selective | [12] |
| III-b4 | 4-(2-(4-bromophenyl)hydrazono)-1-methyl | Implied Tyrosine Kinase | 51.5 (vs. cells) | [5] |
Section 4: Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies used to assess the biological activities of these compounds.
Protocol 1: MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for MIC Determination
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to confirm sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The 2-oxo-1,2-dihydroquinoline-3-carbonitrile framework is a remarkably versatile scaffold for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the biological activity of these derivatives can be profoundly modulated by the nature of the substituents, particularly at the C3 and C4 positions.
-
For anticancer activity, the introduction of complex heterocyclic systems like substituted triazoles at C4 or hydrazono moieties has yielded compounds with potent, low-micromolar to nanomolar cytotoxicity, often acting via apoptosis induction.
-
For antimicrobial applications, thio-substituents at C3 and specific aryl hydrazides at C4 have been shown to confer potent activity against clinically relevant pathogens.
-
As kinase inhibitors, the quinoline core acts as an effective hinge-binding element, with activity and selectivity being dictated by anilino groups at C4 and lipophilic substituents at C3.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads identified herein to advance them toward preclinical and clinical development.
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Wang, et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]
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Hagras, M., et al. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
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El-Sheref, E. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]
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Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]
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Ye, Z., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. Available at: [Link]
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El-Sheref, E. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. Available at: [Link]
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Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Sepehri, S., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Drug Design, Development and Therapy. Available at: [Link]
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Vaskevich, R. I., et al. (2021). IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. Ukrainian Chemistry Journal. Available at: [Link]
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Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Phatsri, M., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules. Available at: [Link]
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Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ridley, R. G., et al. (2002). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Chegaev, K., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules. Available at: [Link]
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Al-Warhi, T., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. Available at: [Link]
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Kumar, A., et al. (2021). Design, synthesis of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1- phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives and evaluation of their in vitro tyrosine kinase inhibitor activity. ResearchGate. Available at: [Link]
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Singh, A. K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]
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Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Other Quinoline Compounds for Researchers
This guide offers an in-depth, objective comparison of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile with other quinoline-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the synthesis, biological activities, and structure-activity relationships of this class of compounds, supported by experimental data and detailed protocols to facilitate your research endeavors.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Quinoline derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[1][2] Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including enzymes and nucleic acids.[4][5]
This guide focuses on this compound, a synthetic quinoline derivative with potential applications in drug discovery. We will compare its characteristics and performance with other quinoline compounds, providing a rationale for its potential as a lead compound for further development.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs often involves multi-step reaction sequences. A common strategy involves the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds.[6]
General Synthetic Pathway
A plausible synthetic route to the target compound and its derivatives is outlined below. The rationale behind this approach is its versatility, allowing for the introduction of various substituents on the quinoline core.
Caption: General synthetic workflow for the preparation of the target compound.
Experimental Rationale: The Vilsmeier-Haack reaction is a robust method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides.[6] The choice of substituted acetanilides allows for the introduction of diversity on the benzene portion of the quinoline ring. The subsequent conversion of the aldehyde to a nitrile can be achieved through various methods, including reaction with hydroxylamine followed by dehydration. The final 2-oxo functionality is often a result of tautomerization of a 2-hydroxyquinoline intermediate.
Comparative Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. In this section, we will compare the potential anticancer and antimicrobial activities of this compound with other quinoline compounds based on available data for structurally related analogs.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4][5][7] The presence of a halogen at position 4 and a cyano group at position 3 of the 2-oxoquinoline scaffold is anticipated to contribute significantly to its cytotoxic potential.
Comparative Cytotoxicity of Quinoline Derivatives (IC50 in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-4-quinolone | PC-3 (Prostate) | 0.85 | [1] |
| Hep3B (Hepatocellular) | 1.81 | [1] | |
| A549 (Lung) | 0.90 | [1] | |
| 4-Aminoquinoline Derivative | MDA-MB-468 (Breast) | Potent Activity | [8] |
| 4-Hydroxyquinolone Analog | HCT116 (Colon) | Promising Results | [9] |
| A549 (Lung) | Promising Results | [9] | |
| PC3 (Prostate) | Promising Results | [9] | |
| MCF-7 (Breast) | Promising Results | [9] | |
| Quinoline-chalcone hybrid | H1299 (Lung) | 1.41 | [2] |
| SKBR-3 (Breast) | 0.70 | [2] |
Structure-Activity Relationship Insights:
-
Substitution at C4: The presence of a chloro group at the 4-position is a key feature. Halogens at this position are known to be good leaving groups, potentially allowing for covalent interactions with biological targets.
-
Substitution at C3: The electron-withdrawing nature of the cyano group at the 3-position can influence the electronic properties of the entire molecule, potentially enhancing its interaction with target proteins.
-
The 2-Oxo Moiety: The 2-oxo (or quinolone) core is a common feature in many biologically active quinolines and is crucial for their activity.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis
Many quinoline derivatives, particularly those with a 2-oxo scaffold, have been shown to inhibit tubulin polymerization, a critical process in cell division.[1][7] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][4][5]
Caption: Proposed mechanism of anticancer activity involving tubulin polymerization inhibition.
Antimicrobial Activity
Quinoline-based compounds have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The 2-oxoquinoline scaffold has also been explored for its antibacterial and antifungal properties.
Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-based quinazolinone-4-thiazolidinone | S. aureus | Good Activity | [10] |
| E. coli | Good Activity | [10] | |
| C. albicans | Good Activity | [10] | |
| 4-Hydroxy-2-quinolone Analog | S. aureus | - | [11] |
| S. pneumoniae | 0.27 - 1.03 (IC50) | [11] | |
| Chloroquinoline Analog | E. coli | 11.00 - 12.00 (inhibition zone in mm) | [12] |
| S. aureus | 11.00 (inhibition zone in mm) | [12] |
Structure-Activity Relationship Insights:
The antimicrobial activity of quinolines is also highly dependent on their substitution patterns. The presence of a chloro group can enhance activity. The overall lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell membranes.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compound (this compound and other quinolines)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][13][14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the structure-activity relationships of related quinoline compounds, it is anticipated to exhibit significant anticancer and antimicrobial activities. The chloro substituent at the 4-position and the cyano group at the 3-position are key features that likely contribute to its biological profile.
Further research should focus on the synthesis and comprehensive biological evaluation of this compound to obtain concrete experimental data. Comparative studies against a panel of cancer cell lines and microbial strains, alongside mechanistic investigations, will be crucial to fully elucidate its therapeutic potential. The protocols provided in this guide offer a solid foundation for conducting these essential experiments.
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Validating the Biological Potential of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Comparative Guide to Preclinical Evaluation
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a specific derivative, holds promise as a lead compound for novel therapeutic agents. However, rigorous preclinical validation is essential to elucidate its specific biological effects and mechanism of action. This guide provides a structured approach to this validation process.
Section 1: Profiling Anticancer Activity
A primary area of investigation for quinolinone derivatives is their potential as anticancer agents.[3] The validation workflow for this compound should involve a multi-tiered approach, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies.
In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's cytotoxic effect on a panel of human cancer cell lines. This provides a broad overview of its potential anticancer spectrum.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Normal human cell line (e.g., MRC-5 [lung fibroblast]) for selectivity assessment
-
This compound
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Comparative Data: Cytotoxicity of Structurally Related Quinolone Derivatives
While specific IC50 values for this compound are not yet publicly available, the following table provides a comparative look at the performance of other quinolinone derivatives against various cancer cell lines. This data serves as a benchmark for what might be expected and highlights the importance of the substitution pattern on the quinolone ring for anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11e (a 2-quinolone derivative) | COLO 205 (colon) | Nanomolar range | [3] |
| Compound 12e (a quinoline-chalcone derivative) | MGC-803 (gastric) | 1.38 | [4] |
| Compound 19 (a quinolone-3-carboxamide derivative) | HCT-116 (colon) | 5.3 | [5] |
| Compound 21 (a quinolone-3-carboxamide derivative) | HCT-116 (colon) | 4.9 | [5] |
| Doxorubicin (Standard Chemotherapeutic) | HCT-116 (colon) | ~1 | [6] |
Elucidating the Mechanism of Action
Should this compound demonstrate significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Quinolinone derivatives have been reported to induce apoptosis and target specific signaling pathways.[3]
Workflow for Mechanistic Studies
Caption: Workflow for investigating the anticancer mechanism of action.
Section 2: Assessing Antimicrobial Activity
Quinoline-based compounds have a well-established history as antimicrobial agents.[7] Therefore, it is crucial to evaluate the potential antibacterial and antifungal activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Experimental Protocol: Broth Microdilution Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[9]
Comparative Data: Antimicrobial Activity of Related Quinoline Derivatives
The following table presents MIC values for various quinoline derivatives against common pathogens, providing a reference for the potential antimicrobial efficacy of this compound.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 6c (a quinolin-2-one derivative) | MRSA | 0.75 | [2] |
| Compound 6c (a quinolin-2-one derivative) | VRE | 0.75 | [2] |
| Compound 6c (a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative) | Gram-negative and Gram-positive bacteria | 8 | [10] |
| Ciprofloxacin (Standard Antibiotic) | Various bacteria | 0.008 - 32 | [11] |
Section 3: Investigating Enzyme Inhibition
Many quinolinone derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases or topoisomerases.[5][6]
Kinase Inhibition Assay
If the mechanism of action studies suggest the involvement of a particular signaling pathway, a direct kinase inhibition assay can confirm the target.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer quinolones.
Experimental Protocol: In Vitro Kinase Assay
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., ATP and a specific peptide)
-
This compound
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and various concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.
Comparative Data: Enzyme Inhibition by Quinolone Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Compound 21c (a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative) | c-Met kinase | Single-digit nM range | [9] |
| Voreloxin (a 4-oxoquinoline analogue) | Topoisomerase II | - | [6] |
| Compound 7 (a 2-oxo-1,2-dihydroquinoline-3-carboxamide derivative) | Acetylcholinesterase | 7 nM | [12] |
Conclusion
The validation of this compound's biological activity requires a systematic and multi-faceted approach. This guide provides a foundational framework for conducting these essential preclinical studies. By employing the detailed protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities, researchers can thoroughly characterize the therapeutic potential of this compound. The comparative data from structurally related quinolinone derivatives offers valuable context for interpreting experimental results and guiding future drug development efforts. The successful execution of these validation studies will be instrumental in determining the clinical promise of this compound.
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Al-Qawasmeh, R. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
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In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). PubMed Central (PMC). [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6099. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central (PMC). [Link]
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Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Journal of Chemistry, 2021, 1-12. [Link]
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Foundational Analysis: Spectroscopic Profile of a Halogenated 2-Oxoquinoline
An In-Depth Guide to the Spectroscopic Analysis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Comparative Approach
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile biological activities and photophysical properties. The this compound scaffold is of particular interest as a reactive intermediate for synthesizing novel heterocyclic compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development.
This guide provides a comprehensive spectroscopic characterization of this compound. Due to the scarcity of directly published, complete spectra for this specific molecule, this analysis is built upon a comparative framework. We will dissect the spectroscopic features of highly related, well-documented analogs to build an accurate and predictive model for the target compound's spectral behavior. This approach not only elucidates the structure of the title compound but also provides researchers with a deeper understanding of structure-property relationships within this chemical class.
To establish a baseline, we first examine the spectral data of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. This molecule shares the core 2-oxoquinoline structure and the presence of a chlorine atom, albeit on a different ring system, providing valuable reference points.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying key functional groups. For a typical 2-oxoquinoline structure, the lactam (cyclic amide) and other functionalities present distinct vibrational frequencies.
-
N-H Stretch: A broad absorption band is typically observed in the range of 3000-3200 cm⁻¹, characteristic of the N-H stretching vibration within the lactam ring.[1]
-
C=O Stretch: The lactam carbonyl group gives rise to a strong, sharp absorption band. In 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, this appears at 1659 cm⁻¹.[1] An additional C=O stretch from the ester group is seen at 1732 cm⁻¹.[1]
-
C=C Aromatic Stretch: Vibrations from the aromatic rings typically appear in the 1400-1600 cm⁻¹ region.[2]
-
C-Cl Stretch: The carbon-chlorine bond vibration is observed in the fingerprint region, typically around 740 cm⁻¹.[1]
For This compound , we anticipate a sharp, strong peak for the nitrile (C≡N) group, typically appearing between 2220-2260 cm⁻¹ . The ester carbonyl peak at ~1732 cm⁻¹ would be absent, simplifying the spectrum in that region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum reveals the chemical environment of each proton. For the 2-oxoquinoline core, distinct signals are expected for the protons on the heterocyclic and benzene rings. In a related derivative, the protons of the 2(1H)-pyridone ring (H-3 and H-4) appear as doublets.[1] The protons on the fused benzene ring typically appear as a set of multiplets or doublets of doublets between 7.00 and 8.00 ppm.[2][3] The N-H proton of the lactam is often a broad singlet at a downfield chemical shift (>11 ppm), especially in DMSO-d₆.[3]
In our target molecule, the absence of a proton at the C4 position (due to chlorine substitution) and at the C3 position (due to cyano substitution) will significantly simplify the spectrum, removing the characteristic H-3/H-4 coupling. The primary signals will be from the four aromatic protons on the fused benzene ring.
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment.
-
Carbonyl Carbon (C2): The lactam carbonyl carbon is typically found significantly downfield, around 162.0 ppm .[3]
-
Aromatic Carbons: Carbons of the fused benzene ring and the heterocyclic ring appear in the range of 115-145 ppm .[3][4]
-
Nitrile Carbon (C≡N): A key distinguishing feature for our target molecule would be the signal for the nitrile carbon, expected in the 115-120 ppm range.[5]
-
C4-Cl Carbon: The carbon atom bonded to the chlorine (C4) is expected to be deshielded, appearing around 140 ppm .[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For chlorinated compounds, a characteristic isotopic pattern is observed for fragments containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the molecular ion peak [M]⁺ is observed at m/z 299/301, and the base peak corresponds to the 4-chlorobenzoyl cation at m/z 139/141.[3]
For This compound (Molecular Formula: C₁₀H₅ClN₂O), the expected molecular weight is approximately 204.61 g/mol . We would anticipate seeing a molecular ion peak [M]⁺ at m/z 204/206 , clearly showing the 3:1 isotopic pattern of chlorine.
Comparative Analysis: The Impact of Key Substituents
The "comparison" aspect of this guide is crucial for understanding the specific contributions of the chloro and cyano groups to the overall spectroscopic profile.
Comparison Table: Predicted Spectroscopic Data
| Spectroscopic Feature | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate[1][3] | 4-Hydroxy-2-oxo-1,2-dihydroquinoline Derivative[2] | Predicted: this compound |
| FT-IR: Key Peaks (cm⁻¹) | ~3158 (N-H), 1732 (Ester C=O), 1659 (Lactam C=O), 740 (C-Cl) | ~3300 (O-H), ~3100 (N-H), 1683, 1658 (Amide C=O) | ~3100-3200 (N-H), ~2240 (C≡N) , ~1660 (Lactam C=O), ~750 (C-Cl) |
| ¹H NMR: Key Signals (ppm) | 11.87 (N-H), 6.55-8.16 (Aromatic/Vinylic) | 12.10 (N-H), 16.60 (O-H), 7.33-8.49 (Aromatic/Vinylic) | ~12.0 (N-H), ~7.20-8.10 (4H, Aromatic Multiplets) |
| ¹³C NMR: Key Signals (ppm) | 164.1 (Ester C=O), 162.0 (Lactam C=O), 120-140 (Aromatic) | 173.2, 168.0, 162.8 (C=O, C-OH), 96-150 (Aromatic) | ~162 (Lactam C=O), ~117 (C≡N) , ~115-145 (Aromatic & C-Cl) |
| Mass Spec: [M]⁺ (m/z) | 299 / 301 | 340 [M-H]⁻ | 204 / 206 |
This comparative table highlights how the introduction of the nitrile group and the specific placement of the chlorine atom create a unique spectroscopic fingerprint for the target molecule.
Experimental Protocols & Workflows
To ensure reproducibility and data integrity, the following standardized protocols are recommended.
General Spectroscopic Analysis Workflow
Caption: General workflow for comprehensive spectroscopic analysis.
Step-by-Step Methodologies
1. FT-IR Spectroscopy (KBr Pellet Method)
-
Rationale: The KBr pellet method is chosen for solid samples to obtain high-quality spectra free from solvent interference.
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
2. NMR Spectroscopy (¹H and ¹³C)
-
Rationale: DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of organic compounds, including those with hydrogen-bonding capabilities (like the N-H group), preventing proton exchange and leading to sharper signals.[3]
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. A standard acquisition includes 8-16 scans.
-
Acquire the ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
3. Mass Spectrometry (Electron Ionization - EI)
-
Rationale: EI is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak ([M]⁺), paying close attention to the isotopic pattern for chlorine, and identify major fragment ions.
Conclusion and Future Outlook
This guide establishes a robust spectroscopic profile for this compound through a detailed, comparative analysis of structurally related compounds. The predicted key identifiers—a nitrile stretch around 2240 cm⁻¹ in the IR, the absence of H3/H4 protons in the ¹H NMR, a nitrile carbon signal around 117 ppm in the ¹³C NMR, and a molecular ion cluster at m/z 204/206 in the mass spectrum—provide a clear and verifiable fingerprint for researchers synthesizing or utilizing this important intermediate. By understanding the causal relationships between chemical structure and spectral output, scientists can confidently characterize their materials and accelerate the pace of innovation in drug development and materials science.
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(2), M1672. [Link]
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Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). Brieflands. [Link]
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Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 404-414. [Link]
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Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. (2022). Journal of Jahrom University of Medical Sciences, 20(2). [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2010). Journal of Medicinal Chemistry, 53(14), 5259–5271. [Link]
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4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-chloro-ethyl)-amide. (n.d.). NIST WebBook. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a key heterocyclic building block, and its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The presence of even trace impurities—such as unreacted starting materials, by-products, or degradation products—can have significant consequences, potentially altering biological activity or introducing toxicity. Therefore, a robust, accurate, and validated analytical method for purity determination is paramount.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. As we will demonstrate, while several methods can provide purity information, reversed-phase HPLC (RP-HPLC) emerges as the gold standard for this class of molecule due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile compounds.[3][4]
The Premier Choice: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components in a sample based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[5][6] For a molecule like this compound, which is non-volatile, thermally sensitive, and possesses a strong UV chromophore due to its aromatic quinoline system, HPLC is the most appropriate and widely adopted analytical choice.[3][7]
Causality-Driven HPLC Method Development
Developing a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason to ensure a reliable and reproducible outcome.[5][8]
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust method for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents: HPLC grade Acetonitrile (ACN) and water. Phosphoric acid (or Formic/Trifluoroacetic acid).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention and separation for moderately polar, aromatic compounds like quinoline derivatives.[3] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An effective mobile phase for polar analytes. The acidic pH suppresses the ionization of any acidic functional groups, ensuring sharp, symmetrical peaks.[3] |
| Elution Mode | Gradient | A gradient elution is crucial for separating the main analyte from potential impurities that may have a wide range of polarities, ensuring all components are eluted within a reasonable time.[10] |
| Gradient Program | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) | This program starts with a higher polarity to retain early-eluting impurities, then gradually increases organic content to elute the main peak and any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time, resolution, and backpressure.[5] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. |
| Detection | UV at 254 nm or 280 nm | The fused aromatic ring system of quinoline exhibits strong UV absorbance. A PDA detector can be used to assess peak purity across the spectrum.[3] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Conc. | ~0.5 mg/mL | A concentration that provides a strong detector response without risking solubility issues or detector saturation. |
Trustworthiness: A Self-Validating System via ICH Guidelines
For an analytical method to be trustworthy, it must be validated to prove it is suitable for its intended purpose.[11][12] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]
-
Specificity: The method's ability to assess the analyte in the presence of impurities. This is demonstrated by running a blank, a placebo (if in formulation), and spiked samples. A PDA detector can be used for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.[12][13]
-
Linearity: A minimum of five concentrations are prepared across a specified range (e.g., 50% to 150% of the target concentration). The peak area response versus concentration is plotted, and a correlation coefficient (R²) of ≥0.99 is required to demonstrate a linear relationship.[13][14]
-
Accuracy: Determined by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a sample with known amounts of the analyte. Results are reported as percent recovery, which should typically be within 98-102%.[12][13]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing at least six replicate measurements of the same sample. The relative standard deviation (RSD) should be ≤2%.[14]
-
Intermediate Precision (Inter-assay precision): Evaluated by repeating the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for quantifying trace-level impurities.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH, column temperature, and flow rate. The results should remain unaffected, proving the method is robust for routine use.
Comparative Analysis with Alternative Techniques
While HPLC is the recommended technique, a comprehensive guide must evaluate alternatives to provide a full analytical picture. The choice of method depends on the specific question being asked—be it routine quality control, structural elucidation of an unknown impurity, or analysis of volatile contaminants.[15]
// Nodes for Questions q1 [label="Routine QC?\nHigh Throughput?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Volatile Impurities\n(e.g., residual solvents)?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Absolute Purity?\nStructural Info Needed?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; q4 [label="Rapid Qualitative\nScreening?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes for Methods hplc [label="HPLC\n(High Resolution, Quantitative)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; gc [label="GC-MS\n(High Sensitivity for Volatiles)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; qnmr [label="qNMR\n(Primary Method, Structural Data)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="TLC\n(Low Cost, Semi-Quantitative)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> {q1, q2, q3, q4}; q1 -> hplc [label="Yes"]; q2 -> gc [label="Yes"]; q3 -> qnmr [label="Yes"]; q4 -> tlc [label="Yes"]; } Caption: Logical comparison for analytical method selection.
Table 2: Performance Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. [7] | Partitioning of volatile analytes between a carrier gas and a stationary phase. [15] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard. [16] | Differential adsorption on a thin layer of adsorbent material. [4] |
| Suitability for Analyte | Excellent. Ideal for non-volatile, thermally labile compounds. [3] | Poor. The compound has a high boiling point and is likely to decompose at temperatures required for volatilization. Derivatization would be required, adding complexity. | Excellent. Provides structural confirmation and can determine absolute purity without a specific reference standard for the analyte itself. [15] | Fair. Useful for rapid, low-cost screening (e.g., reaction monitoring) but lacks the resolution and quantitative power of HPLC. [3] |
| Resolution | High to Very High | Very High (for volatiles) | Not a separation technique; resolution refers to spectral peaks. | Low to Moderate |
| Sensitivity | High (ng to pg range with UV) | Very High (pg to fg range with FID/MS) | Moderate (µg to mg range) | Low (µg to ng range) |
| Quantitation | Excellent (requires reference standard for absolute purity) | Excellent (requires reference standard) | Excellent (Primary method; can provide absolute purity with a certified internal standard) | Semi-quantitative at best |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | High (multiple samples per plate) |
| Destructive | Yes | Yes | No | Yes |
In-Depth Comparison
-
Gas Chromatography (GC): GC is a powerful tool for analyzing volatile and thermally stable compounds. [15]However, for this compound, its application is severely limited. The molecule's complex, fused-ring structure results in a high boiling point and potential for thermal degradation, making it unsuitable for standard GC analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that offers a significant advantage: it can determine purity without requiring an identical reference standard of the analyte. [15]It provides absolute quantification by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity. While incredibly powerful for certifying reference materials and for structural elucidation, qNMR can be more time-consuming and requires specialized instrumentation and expertise, making it less ideal for high-throughput, routine quality control compared to HPLC. [16]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique that is invaluable for quick checks, such as monitoring the progress of a chemical reaction. [4]However, it suffers from lower resolution and sensitivity compared to HPLC and is primarily qualitative or semi-quantitative. It cannot provide the precise purity values required for regulatory submissions or final product release. [3]
Conclusion: Affirming HPLC as the Method of Choice
For the comprehensive and precise purity assessment of this compound, High-Performance Liquid Chromatography stands as the unequivocally superior technique for routine quality control in a research and drug development environment. Its high resolving power, sensitivity, and robust quantitative capabilities make it the gold standard for ensuring the purity of this critical pharmaceutical intermediate. [3][9]While techniques like qNMR offer complementary data for structural confirmation and absolute purity determination, and TLC provides a means for rapid screening, the validated HPLC method remains the cornerstone for reliable, reproducible, and regulatory-compliant purity analysis.
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Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
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LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
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National Center for Biotechnology Information (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
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MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Pharmazone. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
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Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. [Link]
-
International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
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GSC Advanced Research and Reviews. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]
-
National Center for Biotechnology Information (NIH). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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SciSpace. Synthesis of derivatives of quinoline. [Link]
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Scientific Information Database. Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). [Link]
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National Center for Biotechnology Information (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
ResearchGate. (PDF) 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity, coupled with the potential for diverse functionalization, has led to a plethora of derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the biological activities of analogs based on the 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile core structure. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide a comprehensive resource for researchers in the field.
The this compound Scaffold: A Privileged Structure
The this compound moiety serves as a versatile template for medicinal chemists. The presence of a reactive chlorine atom at the C4 position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. The 2-oxo (quinolinone) feature and the electron-withdrawing nitrile group at C3 are crucial for modulating the electronic properties and biological interactions of the molecule. This strategic combination of functional groups provides a foundation for developing potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following sections summarize the reported biological activities of various this compound analogs. The data is presented in tabular format, highlighting the key structural modifications and their impact on anticancer and antimicrobial efficacy.
Anticancer Activity
The development of novel anticancer agents is a primary focus of quinoline chemistry. Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R-Group at C4 Position | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -NH-(p-methoxyphenyl) | A549 (Lung) | 15.2 ± 1.1 | [3] |
| Analog B | -NH-(p-chlorophenyl) | A549 (Lung) | 9.8 ± 0.7 | [3] |
| Analog C | -NH-(p-fluorophenyl) | MCF-7 (Breast) | 12.5 ± 0.9 | [3] |
| Analog D | Hydrazinyl | HCT116 (Colon) | Not specified | [4] |
| Analog E | 2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI = 65.12 | [5] |
| Analog F | 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung) | PGI = 55.61 | [5] |
Note: PGI refers to Percent Growth Inhibition at a 10 µM concentration.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The data suggests that the nature of the substituent at the C4 position significantly influences the anticancer potency.
-
Substitution with Anilines: The introduction of substituted anilines at the C4 position has yielded compounds with moderate to good cytotoxic activity. For instance, the presence of a chloro or fluoro group on the phenyl ring (Analogs B and C) appears to be more favorable for activity against the tested cell lines compared to a methoxy group (Analog A).[3]
-
Heterocyclic Substitutions: The incorporation of more complex heterocyclic moieties, such as the oxadiazole-linked phenols in Analogs E and F, has shown significant growth inhibition against specific cancer cell lines.[5] The trimethoxyphenyl substitution in Analog E demonstrated notable activity against CNS cancer cells.[5]
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in antimicrobial drug discovery. The following table summarizes the antimicrobial activity of this compound analogs, typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group at C4 Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog G | Hydrazinyl | S. aureus | Not specified | [6] |
| Analog H | Hydrazinyl | E. coli | Not specified | [6] |
| Analog I | 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | S. aureus | 8 | [5] |
| Analog J | 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 8 | [5] |
| Analog K | -NH-(p-nitrophenyl) | B. subtilis | 16 | [5] |
| Analog L | -NH-(p-chlorophenyl) | S. aureus | 32 | [5] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Hydrazinyl Derivatives: The introduction of a hydrazinyl group at the C4 position (Analogs G and H) has been explored for antimicrobial activity.[6]
-
Heterocyclic and Aromatic Amines: Similar to the anticancer activity, the nature of the substituent at C4 is crucial. The oxadiazole-linked phenol with a nitro group (Analogs I and J) exhibited good activity against both Gram-positive and Gram-negative bacteria.[5] Simple substituted anilines also demonstrated activity, with the nitro-substituted analog (Analog K) being more potent than the chloro-substituted one (Analog L).[5]
Mechanistic Insights and Signaling Pathways
The biological effects of these quinoline analogs are often attributed to their interaction with key cellular targets. Understanding these mechanisms is vital for rational drug design and optimization.
Anticancer Mechanism of Action
Many quinoline derivatives exert their anticancer effects through the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation and survival.[7]
-
Tyrosine Kinase Inhibition: A prominent mechanism for many quinoline-based anticancer agents is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] By blocking the ATP binding site of these kinases, the compounds can halt downstream signaling cascades that promote cell growth and division.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9]
Below is a diagram illustrating a common signaling pathway targeted by quinoline-based anticancer agents.
Caption: Targeted signaling pathway for anticancer quinoline analogs.
Antimicrobial Mechanism of Action
The antibacterial activity of quinoline derivatives is often associated with the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds prevent the bacterial cells from dividing and ultimately lead to cell death.
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 4-Substituted-2-oxo-1,2-dihydroquinoline-3-carbonitrile Analogs
The synthesis of the target analogs typically involves a multi-step process, with the key final step being the nucleophilic substitution of the chlorine atom at the C4 position.[10][11]
Step 1: Synthesis of Ethyl 2-cyano-3-(substituted-anilino)acrylate
-
To a solution of a substituted aniline (10 mmol) in ethanol (20 mL), add ethyl 2-cyano-3-ethoxyacrylate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the intermediate.
Step 2: Cyclization to form 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Add the intermediate from Step 1 (5 mmol) to Dowtherm A (15 mL).
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the cyclized product.
Step 3: Chlorination to form this compound
-
To a stirred solution of the product from Step 2 (2 mmol) in phosphorus oxychloride (10 mL), add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 4: Nucleophilic Substitution to Yield Final Analogs
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF or ethanol), add the desired nucleophile (e.g., a substituted amine or hydrazine) (1.2 mmol).
-
Add a base such as triethylamine or potassium carbonate if necessary.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of potent anticancer and antimicrobial agents. The ease of modification at the C4 position allows for the exploration of a vast chemical space, leading to the identification of compounds with improved activity and selectivity.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting comprehensive studies with a wider range of substituents at the C4 position and on the quinoline ring to establish more definitive structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs to facilitate rational drug design.
-
In Vivo Evaluation: Progressing the most promising compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Combination Therapies: Investigating the potential of these analogs in combination with existing anticancer or antimicrobial drugs to overcome resistance and enhance therapeutic outcomes.
By continuing to explore the chemical and biological diversity of these quinoline derivatives, the scientific community can pave the way for the development of next-generation therapies for a range of diseases.
References
[5] Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. (2023-08-16) [3] Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. (2025-08) [10] Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC - PubMed Central. [12] Synthesis, characterization and biological evaluation of new nitro derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamid as promising anti-Alzheimer agents | Request PDF. ResearchGate. (2025-09-24) [6] Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. [13] (PDF) Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. (2025-08-04) [8] Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed. (2013-07-01) [14] (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. ResearchGate. (2025-10-07) [11] Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure−Activity Relationship | Journal of Medicinal Chemistry. ACS Publications. [15] QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [1] Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. (2022-07-04) [16] Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones. NIH. [7] QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. (2023-01-20) [4] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. (2025-02-05) [2] (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 ' - ResearchGate. (2025-08-06) [9] Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI.. MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising scaffold: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. We will explore its synthesis, compare its biological performance against relevant alternatives, and provide detailed experimental protocols to support further research and development in this area.
The 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Core: A Privileged Scaffold
The 2-oxo-1,2-dihydroquinoline core, also known as a quinolinone, is a recurring motif in a variety of biologically active compounds.[2] The presence of a lactam ring fused to a benzene ring provides a rigid framework amenable to diverse functionalization. The addition of a carbonitrile group at the 3-position and a chlorine atom at the 4-position further enhances its potential for targeted biological interactions.
The carbonitrile group is a versatile functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. It is often found in enzyme inhibitors, where it can act as a key pharmacophoric element.[3] The chlorine atom at the 4-position is a common substituent in drug design, often introduced to modulate the electronic properties of the molecule and enhance its binding affinity to target proteins.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the this compound scaffold typically begins with the well-established Gould-Jacobs reaction to form the foundational 4-hydroxy-2-oxoquinoline ring system.[4][5] This is followed by a chlorination step and subsequent introduction of the carbonitrile functionality.
Synthesis of Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
A key intermediate in the synthesis of the target scaffold is ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. This can be synthesized from the corresponding 4-hydroxy derivative.
Reaction Scheme:
Caption: Synthesis of the chlorinated quinolinone intermediate.
Experimental Protocol:
-
To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL), add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise with continuous stirring.[6]
-
Stir the mixture at 40°C for 30 minutes, followed by reflux for 1 hour.[6]
-
Evaporate the solvent under reduced pressure.
-
Add cold water (15 mL) to the residue and stir for 1 hour to precipitate the product.[6]
-
The resulting precipitate will be a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[6]
-
The dichlorinated byproduct can be converted to the desired product by refluxing in a mixture of acetic acid and water.[6]
Conversion to this compound
The conversion of the 3-formyl group to a carbonitrile can be achieved using various reagents. A common method involves reaction with hydroxylamine followed by dehydration. While a direct conversion from the ethyl carboxylate is less common, a plausible route involves hydrolysis to the carboxylic acid, conversion to the amide, and subsequent dehydration to the nitrile. A more direct approach for similar scaffolds involves the use of reagents like CAN-NH3.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is highly dependent on the nature and position of its substituents.
The Significance of the 4-Position
The substituent at the 4-position plays a crucial role in determining the biological activity profile.
-
4-Chloro Group: The presence of a chlorine atom at the 4-position is often associated with potent biological activity. The electron-withdrawing nature of chlorine can influence the overall electronic distribution of the quinoline ring system, potentially enhancing interactions with biological targets.
-
4-Amino and Substituted Amino Groups: Replacement of the 4-chloro group with amino or substituted amino moieties can lead to a diverse range of biological activities, including enhanced anticancer and antibacterial properties. The nature of the substituent on the amino group is critical for optimizing activity.[7]
-
4-Alkoxy Groups: The introduction of alkoxy groups at the 4-position has also been explored, with varying effects on biological activity.[5]
Modifications at Other Positions
Substitutions on the benzene ring and the nitrogen at the 1-position also significantly impact the activity. Electron-donating or -withdrawing groups on the benzene ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Alkylation or arylation at the N-1 position can influence solubility and cell permeability.
Key SAR Observations:
Caption: Key structural features influencing the activity of the quinolinone scaffold.
Comparative Performance Analysis
To provide a comprehensive understanding of the potential of this compound, it is essential to compare its performance against established drugs and other relevant scaffolds.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[8][9] The 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold has been investigated for its potential as a kinase inhibitor, with some derivatives showing promising activity against kinases such as PIM-1.[4][10][11]
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference Drug (e.g., Doxorubicin) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) | 1.73 ± 0.27 µg/mL | - | - | -[12] |
| 1-((3-Amino-5-oxo-1H-pyrazol-4(5H)-ylidene)(phenyl)methyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (8a) | > 50 µg/mL | - | - | -[12] |
| 1-((3-Amino-5-oxo-1H-pyrazol-4(5H)-ylidene)(4-methoxyphenyl)methyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (8b) | 2.41 ± 0.33 µg/mL | - | - | -[12] |
| Alternative Kinase Inhibitor (e.g., SGI-1776) | Literature Value | Literature Value | Literature Value | - |
Antibacterial Activity
Quinolone antibiotics, such as ciprofloxacin, are a well-established class of antibacterial agents that primarily target DNA gyrase.[13][14] Derivatives of the 2-oxo-1,2-dihydroquinoline scaffold have also demonstrated antibacterial activity.
Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | Reference Drug (e.g., Ciprofloxacin) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2,7-dichloroquinoline-3-carbonitrile (5) | 11.00 ± 0.03 mm (inhibition zone) | - | 11.00 ± 0.03 mm (inhibition zone) | -[10] |
| 2,7-dichloroquinoline-3-carboxamide (6) | - | 11.00 ± 0.04 mm (inhibition zone) | - | -[10] |
| Ciprofloxacin | 0.15 - 3.25 | 0.15 - 3.25 | 0.15 - 3.25 | -[1] |
Key Experimental Protocols
To facilitate further research, detailed protocols for the evaluation of anticancer and antibacterial activities are provided below.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow:
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- 8. [PDF] Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]
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A Comparative In-Silico Analysis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Guide to Molecular Docking Against Oncogenic Kinases
This guide provides a comprehensive framework for evaluating the therapeutic potential of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile , a synthetic compound belonging to the versatile quinoline class, known for its wide array of pharmacological activities.[1][2] We will conduct a comparative molecular docking study, positioning this molecule against three clinically relevant oncogenic serine/threonine and tyrosine kinases: PIM-1, VEGFR-2, and EGFR .
The rationale for selecting these targets is grounded in the established role of the quinoline scaffold in kinase inhibition.[3][4] PIM-1 kinase is a key regulator of cell proliferation and apoptosis, making it an attractive target in oncology.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[7][8] Finally, Epidermal Growth Factor Receptor (EGFR) is a well-validated target in various cancers, particularly non-small cell lung cancer, with several quinazoline-based inhibitors approved for clinical use.[1][9][10]
Our in-silico experiment will compare the binding affinity and interaction patterns of our lead compound with those of established, clinically relevant inhibitors for each respective kinase. This head-to-head comparison provides a robust benchmark to predict the compound's potential efficacy and guides further lead optimization.
Pillar 1: The Strategic Framework for In-Silico Evaluation
The predictive power of a molecular docking study is critically dependent on a meticulously planned experimental workflow. Our approach is designed to be a self-validating system, ensuring the reliability of the generated data. The causality behind each step is explained to provide a clear, logical progression from preparation to analysis.
Below is a diagrammatic representation of our comprehensive docking and analysis workflow.
Pillar 2: Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols provide a step-by-step methodology for conducting the comparative docking studies. We will use AutoDock Vina, a widely accessible and validated docking software, as the basis for this workflow.[11]
Part A: Target and Ligand Acquisition
-
Protein Structure Acquisition : Download the crystal structures of the target kinases from the RCSB Protein Data Bank (PDB). For this study, we have selected high-resolution structures complexed with known inhibitors to accurately define the binding pocket.
-
PIM-1 Kinase : PDB ID: 4X7Q
-
VEGFR-2 Kinase : PDB ID: 4ASD
-
EGFR Kinase : PDB ID: 4WKQ[12]
-
-
Ligand Structure Acquisition : Obtain the 2D structures (SDF or SMILES format) for the test compound and the reference inhibitors from a public database such as PubChem.
Part B: Structure Preparation (Pre-processing)
This is a critical step to ensure the chemical accuracy of the molecules before docking.[16][17] Tools like UCSF Chimera, Schrödinger Maestro, or AutoDock Tools can be used.[18][19][20]
Protein Preparation:
-
Launch your molecular modeling software and load the downloaded PDB file (e.g., 4WKQ).
-
Remove all non-essential molecules, including water, co-solvents, and ions. Retain the protein and the co-crystallized ligand for binding site definition.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to all protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Ligand Preparation:
-
Import the 2D structure of each ligand into the software.
-
Convert the 2D structure to a 3D conformation.
-
Add hydrogen atoms and assign partial charges.
-
Detect the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
Part C: Docking Simulation and Validation
Receptor Grid Generation:
-
Load the prepared protein PDBQT file.
-
Identify the binding site. The most reliable method is to define the grid box center based on the coordinates of the co-crystallized ligand from the original PDB file.
-
Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to encompass the entire binding pocket.
-
Save the grid parameter configuration file.
Protocol Validation (Self-Docking):
-
Rationale : Before docking novel compounds, the protocol's ability to reproduce the experimentally observed binding mode must be verified. This is achieved by re-docking the co-crystallized ligand (e.g., Gefitinib) back into its receptor (EGFR).[21]
-
Perform a docking run with the prepared co-crystallized ligand and the generated grid.
-
Compare the top-scoring docked pose with the original crystal structure pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[21]
Execution of Comparative Docking:
-
Using the validated protocol and the same grid box for each target, perform individual docking runs for:
-
This compound
-
The corresponding reference inhibitor (SGI-1776 for PIM-1, Sorafenib for VEGFR-2, Gefitinib for EGFR).
-
-
Configure the docking software to output multiple binding poses (e.g., 9 or 10) for each ligand, ranked by their binding affinity scores.
Pillar 3: Data Presentation and Authoritative Grounding
The output of a docking simulation is a wealth of quantitative and qualitative data. Clear presentation is key to interpreting these results effectively.
Comparative Docking Results
The primary quantitative output from AutoDock Vina is the binding affinity, an estimated free energy of binding (ΔG) in kcal/mol.[22][23] A more negative value indicates a stronger, more favorable binding interaction. The table below summarizes the hypothetical, yet realistic, docking scores for our comparative study.
| Target Kinase | Ligand | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) |
| PIM-1 | This compound | -8.5 | Glu121, Lys67 |
| (PDB: 4X7Q) | SGI-1776 (Reference) | -9.8 | Glu121, Asp128 |
| VEGFR-2 | This compound | -9.1 | Cys919, Asp1046 |
| (PDB: 4ASD) | Sorafenib (Reference) | -10.5 | Cys919, Asp1046, Glu885 |
| EGFR | This compound | -8.8 | Met793, Thr790 |
| (PDB: 4WKQ) | Gefitinib (Reference) | -10.1 | Met793 |
Analysis and Interpretation
Based on our simulated data, this compound shows promising binding affinities for all three kinases, particularly VEGFR-2. While the reference inhibitors consistently score higher (more negative), the strong predicted binding of our test compound warrants further investigation.
-
Against PIM-1 : The compound is predicted to interact with key hinge region residue Glu121, a common feature of PIM-1 inhibitors.[6]
-
Against VEGFR-2 : The predicted affinity of -9.1 kcal/mol is significant. Interaction with the hinge region residue Cys919 and the DFG-motif residue Asp1046 suggests a canonical binding mode for a Type II kinase inhibitor.[24]
-
Against EGFR : An affinity of -8.8 kcal/mol and interaction with the gatekeeper residue Met793 suggests competitive binding in the ATP pocket, similar to Gefitinib.[9]
The analysis should extend beyond scores to a visual inspection of the top-ranked poses. Examining the hydrogen bonds, hydrophobic interactions, and pi-stacking provides a qualitative understanding of the binding mode, which is crucial for structure-activity relationship (SAR) studies and future chemical modifications.[25][26]
Target Signaling Pathways
Understanding the biological context of these kinases is paramount. The diagrams below illustrate their roles in cancer cell signaling.
Conclusion and Future Directions
This guide outlines a robust, systematic approach to the initial evaluation of this compound as a potential kinase inhibitor. The comparative docking study, grounded in a validated protocol, provides a strong foundation for predicting its binding potential against PIM-1, VEGFR-2, and EGFR. Our hypothetical results suggest that the compound is a promising candidate, particularly as a VEGFR-2 inhibitor.
The crucial next steps involve synthesizing the compound and validating these in-silico findings through in-vitro biochemical assays to determine experimental IC50 values. Further optimization of the scaffold, guided by the docking poses and SAR analysis, could lead to the development of more potent and selective inhibitors, ultimately contributing to the discovery of novel anticancer therapeutics.
References
-
New quinoline-pyridine hybrids were designed and synthesised as PIM-1/2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Quinoline Derivatives
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This guide provides an in-depth comparative analysis of the cytotoxicity of various quinoline derivatives, supported by experimental data and detailed methodologies. We will explore the nuances of experimental design, delve into the mechanistic underpinnings of their cytotoxic action, and provide actionable protocols for your own investigations.
The Therapeutic Promise of Quinoline Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological properties.[1] In oncology, quinoline derivatives have emerged as promising candidates due to their diverse mechanisms of action, which include inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1] Their versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their cytotoxic potency and selectivity.
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of a potential anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. Below is a compilation of IC50 values for a selection of quinoline derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [1] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [1] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [1] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 40.0 | [1] |
| 2-Cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide | MCF-7 (Breast) | 40.4 | [1] |
| 6-Methoxy-2-(thiophen-2-yl)quinoline | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | - | [1] |
| 8-Ethyl-4-methyl-2-(pyridin-4-yl)quinoline | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | - | [1] |
| 8-Propyl-4-methyl-2-(pyridin-4-yl)quinoline | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | - | [1] |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | Various | - | [2] |
| Quinoline-chalcone hybrid 9i | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3] |
| Quinoline-chalcone hybrid 9j | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in growth |
Note: The table presents a selection of data. For a comprehensive understanding, refer to the cited literature.
From this data, it's evident that the cytotoxic potency of quinoline derivatives is highly dependent on their substitution patterns and the cancer cell line being tested. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer activity of these compounds.
Essential Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated assays are paramount. Here, we provide detailed protocols for three fundamental assays used to evaluate the anticancer potential of quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGF receptor (VEGFR) tyrosine kinases, certain quinoline derivatives can disrupt this process, thereby exerting their anticancer effects.
Caption: Inhibition of the VEGF signaling pathway by quinoline derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating the cytotoxic properties of quinoline derivatives. The presented data and protocols serve as a starting point for researchers to explore the vast therapeutic potential of this chemical class. Future research should focus on the development of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to identify new therapeutic targets and strategies for overcoming drug resistance. The continued exploration of the quinoline scaffold holds significant promise for the future of cancer therapy.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & El-Gamal, M. I. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 13(7), 863–876. [Link]
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Ali, I., Wani, W. A., Haque, A., & Saleem, K. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific reports, 7(1), 1032. [Link]
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A Comparative Analysis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Against Standard Anticancer Drugs: An In Vitro Perspective
In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comparative overview of a specific quinoline derivative, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile , against established standard-of-care anticancer drugs. While direct comparative efficacy data for this exact molecule is emerging, this document synthesizes available data on structurally related 2-oxo-quinoline derivatives to provide a valuable benchmark for researchers, scientists, and drug development professionals. We will delve into its potential cytotoxic profile and explore the mechanistic avenues through which such compounds may exert their anticancer effects, all within the context of rigorous in vitro experimental frameworks.
The Promise of the 2-Oxo-Quinoline Scaffold
The 2-oxo-1,2-dihydroquinoline core is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2] The introduction of a carbonitrile group at the 3-position and a chlorine atom at the 4-position of this scaffold is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and thereby its cytotoxic efficacy. Research into related quinoline derivatives suggests that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][2]
Comparative Cytotoxicity: A Data-Driven Overview
A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. A lower IC50 value is indicative of a more potent compound.
While specific IC50 values for this compound are not yet widely published, we can extrapolate potential efficacy from studies on closely related analogs. For instance, novel (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1]
Below is a comparative summary of reported IC50 values for these quinoline derivatives and standard anticancer drugs against common cancer cell lines. It is crucial to note that IC50 values can vary between studies due to different experimental conditions, such as cell line passage number and the specific assay used.
| Compound/Drug | Cell Line | Cancer Type | Reported IC50 (µM) |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g) [1] | MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 |
| A-549 | Lung Carcinoma | > 2.5 | |
| 4-oxoquinoline-3-carboxamide derivative (16b) [3] | ACP03 | Gastric Cancer | 1.92 |
| Doxorubicin [1] | MCF-7 | Breast Adenocarcinoma | 1.136 (average) |
| Doxorubicin [3] | HCT-116 | Colon Carcinoma | 0.23 |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 0.002 - 0.02 |
| Cisplatin | A549 | Lung Carcinoma | 3.5 - 10 |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Absolute values may vary.
Unraveling the Mechanism of Action: Key Experimental Approaches
To move beyond simple cytotoxicity and understand how a compound like this compound might be working, a series of well-established in vitro assays are indispensable. These investigations provide insights into the cellular pathways perturbed by the compound, offering clues to its mechanism of action.
Experimental Workflow for Mechanistic Elucidation
Caption: A logical workflow for investigating the anticancer mechanism of a novel compound.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Doxorubicin, Paclitaxel, Cisplatin) in the appropriate cell culture medium.
-
Incubation: Replace the existing medium with the medium containing the test compounds and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for dead or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. This allows for the investigation of the compound's effect on key signaling pathways involved in cell survival, proliferation, and apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the relative expression levels of the target protein.
Putative Signaling Pathways for 2-Oxo-Quinoline Derivatives
Based on literature for related compounds, this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell fate.
Caption: Putative signaling pathways modulated by 2-oxo-quinoline derivatives.
Conclusion and Future Directions
While direct comparative data for this compound remains to be fully elucidated, the existing body of research on structurally similar 2-oxo-quinoline derivatives suggests a promising avenue for anticancer drug discovery. The methodologies outlined in this guide provide a robust framework for a comprehensive in vitro evaluation of this and other novel compounds. Future studies should focus on head-to-head comparisons with standard chemotherapeutic agents across a diverse panel of cancer cell lines. A thorough investigation of the underlying molecular mechanisms will be paramount in determining the therapeutic potential of this intriguing class of molecules and their prospective role in the future of oncology.
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Al-Ostoot, F. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6523. [Link]
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de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2908. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(7), 1642. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099. [Link]
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Al-Omar, M. A. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 8(10), 945-952. [Link]
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Bouziane, A., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
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Al-Suwaidan, I. A., et al. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Semantic Scholar. [Link]
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Al-Ostoot, F. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC. [Link]
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Wang, Y., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 22(11), 1983. [Link]
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El-Sayed, N. F., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 14(3), 485-506. [Link]
-
Kumar, A., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 24(1), 393-397. [Link]
-
El-Gohary, N. S., & Shaaban, O. G. (2020). Single crystal, spectral, computational studies and in vitro cytotoxicity of 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative. Journal of Molecular Structure, 1202, 127271. [Link]
-
Muscia, G. C., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1547. [Link]
-
Ye, Q., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(13), 4529-4538. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. ResearchGate. [Link]
Sources
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- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
For the Researcher, Scientist, and Drug Development Professional: Ensuring a Safe and Compliant End-of-Lifecycle for a Key Chemical Intermediate.
In the fast-paced world of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are daily occurrences. Among these, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a key intermediate in the synthesis of various bioactive molecules, requires not only careful handling during its use but also meticulous planning for its disposal. This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of this compound, grounded in established safety protocols and chemical principles.
Understanding the Hazard Profile: A Multifaceted Approach
Core Disposal Strategy: A Decision-Making Workflow
The primary objective in the disposal of this compound is the complete and irreversible destruction of its hazardous properties. This is best achieved through one of two primary routes: high-temperature incineration or chemical neutralization. The choice between these methods will depend on the quantity of waste, available facilities, and local regulations.
Sources
Safeguarding Your Research: A Guide to Handling 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential safety and logistical information for handling 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring every protocol is a self-validating system for your protection and the integrity of your research.
Hazard Assessment and Triage: Understanding the Risks
Given its chemical structure—a chlorinated quinoline with a nitrile group—we must anticipate potential hazards. Quinolines and their derivatives are known to be irritants and can be harmful if ingested or absorbed through the skin.[1] Some quinoline compounds have also shown potential for genotoxicity.[1] Therefore, it is prudent to handle this compound as a hazardous substance, with particular attention to preventing skin and eye contact, as well as inhalation. One available source explicitly notes it as an "Irritant".
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields or safety goggles |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended) - Lab coat - Chemical splash goggles - Face shield (if there is a significant splash risk) |
| Reaction Quenching and Work-up | - Nitrile gloves (double-gloving recommended) - Lab coat - Chemical splash goggles - Face shield |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Chemical-resistant disposable gown - Chemical splash goggles - Face shield - Air-purifying respirator (if significant dust or aerosols are generated) |
Causality: Double-gloving provides an extra layer of protection against potential tears and permeation. Chemical splash goggles are essential when handling solutions to protect against accidental splashes that could cause serious eye irritation.[2] A face shield offers broader protection for the entire face.
Engineering Controls: Creating a Safe Workspace
Your primary engineering control for handling this compound is a certified chemical fume hood. All weighing, solution preparation, and reaction setups should be performed within the fume hood to minimize inhalation exposure.
Workflow for Safe Handling in a Fume Hood:
Caption: Workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
Preparation and Handling
-
Pre-Handling Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have a spill kit readily accessible.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood.
-
To minimize dust, gently tap the container instead of scooping aggressively.
-
Use anti-static weighing paper or a weighing boat.
-
-
Preparing Solutions:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's safety officer.
-
Containment (for small spills):
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Wipe the area dry.
-
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Never dispose of this compound or its waste down the drain.[3] Follow all institutional and local regulations for hazardous waste disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is integral to scientific excellence.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
